molecular formula C43H68N10O17S B15566540 HIV-1 tat Protein (1-9)

HIV-1 tat Protein (1-9)

Cat. No.: B15566540
M. Wt: 1029.1 g/mol
InChI Key: FBRBBGLUJRXRGJ-UHFFFAOYSA-N
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Description

HIV-1 tat Protein (1-9) is a useful research compound. Its molecular formula is C43H68N10O17S and its molecular weight is 1029.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality HIV-1 tat Protein (1-9) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HIV-1 tat Protein (1-9) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[2-[[4-amino-2-[[1-[2-[[2-[[1-[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H68N10O17S/c1-6-21(4)34(40(66)46-23(43(69)70)11-12-30(55)56)51-36(62)24(17-29(45)54)47-37(63)27-9-7-14-52(27)42(68)26(19-32(59)60)49-39(65)33(20(2)3)50-38(64)28-10-8-15-53(28)41(67)25(18-31(57)58)48-35(61)22(44)13-16-71-5/h20-28,33-34H,6-19,44H2,1-5H3,(H2,45,54)(H,46,66)(H,47,63)(H,48,61)(H,49,65)(H,50,64)(H,51,62)(H,55,56)(H,57,58)(H,59,60)(H,69,70)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRBBGLUJRXRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C1CCCN1C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CCSC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H68N10O17S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1029.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery of HIV-1 Tat (1-9) as a Dipeptidyl Peptidase IV (DPPIV) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The human immunodeficiency virus-1 (HIV-1) Tat protein, a key regulator of viral transcription, has been identified as an inhibitor of dipeptidyl peptidase IV (DPPIV), also known as CD26. This interaction is believed to contribute to the immunosuppressive effects observed in HIV-1 infection. The inhibitory activity has been pinpointed to the N-terminal nonapeptide of Tat, sequence MDPVDPNIE, referred to as Tat-(1-9). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental validation of HIV-1 Tat-(1-9) as a DPPIV inhibitor, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.

Quantitative Inhibition Data

The inhibitory potency of HIV-1 Tat-(1-9) and its analogs against DPPIV has been quantified through various studies. The key findings are summarized in the tables below.

Inhibitor Sequence Inhibition Constant (Ki) Inhibition Type Reference
HIV-1 Tat-(1-9)MDPVDPNIE111 ± 12 µMCompetitive[1]
HIV-1 Tat-(1-9)MDPVDPNIE250 x 10⁻⁶ M (250 µM)Not specified[2][3]
Trp2-Tat-(1-9)MWPVDPNIE2 x 10⁻⁶ M (2 µM)Not specified[2][3]

Table 1: Inhibition Constants of HIV-1 Tat Peptides against DPPIV. This table summarizes the reported inhibition constants (Ki) for the native HIV-1 Tat-(1-9) peptide and a more potent synthetic analog, Trp2-Tat-(1-9). The data indicates that the substitution of Aspartic Acid (D) at position 2 with Tryptophan (W) significantly enhances the inhibitory activity.

Peptide Variant Effect on DPPIV Inhibition Effect on T-cell Proliferation Suppression Reference
I5-Tat(1-9)Nearly complete loss of inhibitionNearly complete loss of suppression[1][4]
L6-Tat(1-9)Nearly complete loss of inhibitionNearly complete loss of suppression[1][4]
D2G-Tat(1-9)~3-fold stronger inhibitionEnhanced suppression[5]
D2K-Tat(1-9)~3-fold stronger inhibitionEnhanced suppression[5]

Table 2: Structure-Activity Relationship of Tat-(1-9) Analogs. This table highlights the impact of specific amino acid substitutions within the Tat-(1-9) sequence on both DPPIV inhibition and the suppression of T-cell proliferation. These findings underscore the specificity of the interaction and the importance of the peptide's conformation.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction between HIV-1 Tat-(1-9) and DPPIV.

DPPIV Inhibition Assay (Fluorometric)

This assay measures the enzymatic activity of DPPIV in the presence and absence of an inhibitor using a fluorogenic substrate.

Materials:

  • Human recombinant DPPIV

  • Assay Buffer (e.g., 100 mM HEPES buffer)

  • Fluorogenic substrate (e.g., Gly-Pro-Aminomethylcoumarin (AMC))

  • HIV-1 Tat-(1-9) peptide or other test inhibitors

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate (e.g., 0.2 mM Gly-Pro-AMC).

    • Dilute the human recombinant DPPIV enzyme in assay buffer to the desired concentration (e.g., 10 U/L).

    • Prepare a dilution series of the HIV-1 Tat-(1-9) peptide and any other test inhibitors in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Sample Wells: Add 40 µL of the inhibitor solution and 10 µL of the diluted DPPIV enzyme solution.

    • Control Wells (100% Activity): Add 40 µL of assay buffer and 10 µL of the diluted DPPIV enzyme solution.

    • Blank Wells (No Enzyme): Add 50 µL of assay buffer.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate solution to all wells to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 350-360 nm, Em: 450-465 nm for AMC).

  • Data Analysis:

    • Subtract the blank reading from all sample and control readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = ((Control Fluorescence - Sample Fluorescence) / Control Fluorescence) * 100

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

    • The inhibition type (e.g., competitive) can be determined using Lineweaver-Burk plots by measuring the reaction rates at varying substrate and inhibitor concentrations.[6]

T-Cell Proliferation Assay

This assay assesses the immunosuppressive effect of HIV-1 Tat-(1-9) by measuring its impact on the proliferation of T-cells stimulated with a specific antigen.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

  • RPMI 1640 medium supplemented with fetal bovine serum, antibiotics, and L-glutamine.

  • Tetanus toxoid (as an antigen).

  • HIV-1 Tat-(1-9) peptide and its analogs.

  • ³H-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE).

  • 96-well cell culture plate.

  • Cell harvester and liquid scintillation counter (for ³H-thymidine incorporation).

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Plating: Seed the PBMCs in a 96-well plate at a density of 1 x 10⁵ cells per well in complete RPMI 1640 medium.

  • Treatment:

    • Add the HIV-1 Tat-(1-9) peptide or its analogs at various concentrations to the respective wells.

    • Stimulate the cells with tetanus toxoid.

    • Include unstimulated and stimulated control wells without any peptide.

  • Incubation: Culture the cells for 5-6 days at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Measurement (³H-thymidine incorporation):

    • 18 hours before harvesting, pulse the cells by adding 1 µCi of ³H-thymidine to each well.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • The counts per minute (CPM) are proportional to the rate of DNA synthesis and thus cell proliferation.

    • Calculate the percentage of suppression of DNA synthesis for each peptide concentration relative to the stimulated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key biological pathways and experimental workflows.

DPPIV Signaling and T-Cell Activation

DPPIV_Signaling cluster_TCell T-Cell Surface cluster_APC Antigen Presenting Cell (APC) cluster_downstream Intracellular Signaling TCR T-Cell Receptor (TCR) Activation T-Cell Activation TCR->Activation CD28 CD28 CD28->Activation DPPIV DPPIV (CD26) DPPIV->Activation Co-stimulatory Signal MHC MHC-Antigen MHC->TCR Signal 1 B7 B7 B7->CD28 Signal 2 (Co-stimulation) Proliferation Proliferation Activation->Proliferation Cytokine Cytokine Production Activation->Cytokine HIV_Tat HIV-1 Tat (1-9) HIV_Tat->DPPIV Inhibition

Caption: DPPIV's role in T-cell activation and its inhibition by HIV-1 Tat.

DPPIV Inhibition Assay Workflow

Inhibition_Assay_Workflow start Start reagent_prep Prepare Reagents: - DPPIV Enzyme - Tat (1-9) Inhibitor - Fluorogenic Substrate start->reagent_prep plate_setup Set up 96-well plate: - Sample Wells (Enzyme + Inhibitor) - Control Wells (Enzyme only) - Blank Wells (Buffer only) reagent_prep->plate_setup pre_incubation Pre-incubate at 37°C for 10 minutes plate_setup->pre_incubation reaction_start Initiate reaction by adding Fluorogenic Substrate pre_incubation->reaction_start incubation Incubate at 37°C for 30-60 minutes reaction_start->incubation measurement Measure Fluorescence (Ex: 350-360nm, Em: 450-465nm) incubation->measurement analysis Data Analysis: - Calculate % Inhibition - Determine IC50/Ki measurement->analysis end End analysis->end

Caption: Workflow for the fluorometric DPPIV inhibition assay.

T-Cell Proliferation Assay Workflow

Proliferation_Assay_Workflow start Start isolate_pbmcs Isolate PBMCs from healthy donor blood start->isolate_pbmcs plate_cells Plate PBMCs in a 96-well plate isolate_pbmcs->plate_cells treat_cells Add Tat (1-9) peptides and stimulate with Tetanus Toxoid plate_cells->treat_cells culture Culture for 5-6 days at 37°C, 5% CO2 treat_cells->culture pulse_label Pulse with ³H-thymidine for 18 hours culture->pulse_label harvest Harvest cells and measure ³H-thymidine incorporation pulse_label->harvest analyze Analyze data to determine suppression of proliferation harvest->analyze end End analyze->end

Caption: Workflow for the T-cell proliferation suppression assay.

Conclusion and Future Directions

The discovery of HIV-1 Tat-(1-9) as a competitive inhibitor of DPPIV provides a molecular mechanism for the immunosuppressive effects of the Tat protein.[4] The interaction is specific, with defined structural requirements within the N-terminal sequence of Tat. The development of more potent analogs, such as Trp2-Tat-(1-9), demonstrates the potential for designing novel immunomodulatory agents targeting DPPIV.[2][3] Further research in this area could focus on leveraging this knowledge for the development of therapeutics for immune dysregulation and exploring the broader physiological implications of the Tat-DPPIV interaction in the context of HIV-1 pathogenesis.

References

The Structure-Activity Relationship of the Tat (1-9) Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trans-activating transcriptional activator (Tat) protein of the Human Immunodeficiency Virus-1 (HIV-1) is a key regulatory protein essential for viral replication. Beyond its intracellular functions, extracellular Tat protein has been shown to exert various effects on the host immune system. The N-terminal nonapeptide of Tat, Tat (1-9), with the sequence Methionine-Aspartic Acid-Proline-Valine-Aspartic Acid-Proline-Asparagine-Isoleucine-Glutamic Acid (MDPVDPNIE), has been identified as a biologically active fragment.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the Tat (1-9) peptide, focusing on its interaction with the T-cell activation marker CD26, also known as dipeptidyl peptidase IV (DPPIV). Understanding the SAR of this peptide is crucial for the development of novel therapeutics targeting immune dysregulation.

Core Activity: Inhibition of Dipeptidyl Peptidase IV (DPPIV/CD26)

The primary biological activity attributed to the Tat (1-9) peptide is the competitive inhibition of DPPIV, a serine protease expressed on the surface of various cells, including T-lymphocytes.[1] DPPIV plays a critical role in T-cell activation and proliferation. By inhibiting DPPIV, the Tat (1-9) peptide can suppress T-cell-dependent immune responses.[1][2] The N-terminal residues of the peptide are crucial for this inhibitory activity, directly interacting with the active site of the enzyme.[1]

Quantitative Structure-Activity Relationship Data

The following table summarizes the quantitative data on the inhibitory activity of Tat (1-9) and its analogs against DPPIV. The inhibition constant (Ki) is a measure of the peptide's binding affinity to the enzyme, where a lower Ki value indicates a more potent inhibitor.

Peptide SequenceModificationInhibition Constant (Ki)Inhibition TypeReference(s)
MDPVDPNIE Wild-Type Tat (1-9)250 µMCompetitive[3][4]
MWPVDPNIE D2W substitution2 µMCompetitive[3][4]
MGPVDPNIE D2G substitution~3-fold stronger inhibition of IL-2(1-12) cleavage than Tat(1-9)-[2]
MKPVDPNIE D2K substitution~3-fold stronger inhibition of IL-2(1-12) cleavage than Tat(1-9)-[2]
MDPIDPNIE V5I substitutionWeakened inhibitory effect-[1]
MDPLDPNIE V6L substitutionWeakened inhibitory effect-[1]
(Ac)MDPVDPNIE N-terminal Acetylation--[2]
M(O)DPVDPNIE Methionine Oxidation--[2]

Note: Some studies report enhanced or weakened activity without providing specific Ki values.

Experimental Protocols

Peptide Synthesis and Purification

Synthetic Tat (1-9) peptides and their analogs are typically produced using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[5][6]

Protocol:

  • Resin Preparation: Start with a suitable resin, such as Rink Amide resin for C-terminal amide peptides.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of piperidine (B6355638) in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as N,N-diisopropylethylamine (DIPEA) in DMF. Add this mixture to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin extensively with DMF and other solvents to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like water and triisopropylsilane.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

Dipeptidyl Peptidase IV (DPPIV) Inhibition Assay

The inhibitory activity of Tat (1-9) peptides on DPPIV is determined by measuring the reduction in the enzyme's catalytic activity in the presence of the peptide.[7]

Protocol:

  • Reagents:

    • Purified human DPPIV enzyme.

    • Chromogenic or fluorogenic DPPIV substrate (e.g., Gly-Pro-p-nitroanilide).[7]

    • Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH).

    • Tat (1-9) peptide and its analogs at various concentrations.

  • Assay Procedure:

    • In a microplate, add a fixed concentration of DPPIV to the assay buffer.

    • Add varying concentrations of the Tat (1-9) peptide or its analogs to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specific time at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the rate of product formation over time by measuring the change in absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the enzyme activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

    • Perform kinetic studies with varying substrate and inhibitor concentrations to determine the inhibition type (e.g., competitive, non-competitive) and the inhibition constant (Ki).

T-Cell Proliferation Assay

The immunosuppressive effect of Tat (1-9) peptides can be assessed by their ability to inhibit the proliferation of T-lymphocytes stimulated with an antigen or mitogen.[1]

Protocol:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using density gradient centrifugation.

  • Cell Culture: Culture the PBMCs in a suitable medium supplemented with fetal bovine serum.

  • Stimulation and Treatment:

    • Plate the PBMCs in a 96-well plate.

    • Add a stimulating agent, such as tetanus toxoid or phytohemagglutinin (PHA), to induce T-cell proliferation.[1]

    • Simultaneously, add different concentrations of the Tat (1-9) peptide or its analogs. Include unstimulated and stimulated controls without any peptide.

  • Proliferation Measurement:

    • Incubate the cells for a period of 3 to 5 days.

    • Assess cell proliferation using a standard method, such as the [3H]-thymidine incorporation assay or a colorimetric assay like the MTS or WST-1 assay.

  • Data Analysis:

    • Quantify the level of proliferation in each condition.

    • Calculate the percentage of inhibition of proliferation for each peptide concentration compared to the stimulated control.

Mandatory Visualizations

Tat_DPPIV_Interaction cluster_extracellular Extracellular Space cluster_tcell T-Cell Membrane cluster_downstream Downstream Effects Tat_1_9 Tat (1-9) Peptide (MDPVDPNIE) Active_Site Active Site (Serine Protease) Tat_1_9->Active_Site Competitive Inhibition CD26 CD26 / DPPIV CD26->Active_Site Inhibition Inhibition of DPPIV Enzymatic Activity Active_Site->Inhibition Blocks Substrate Cleavage Suppression Suppression of T-Cell Proliferation Inhibition->Suppression

Caption: Interaction of Tat (1-9) with DPPIV on T-cells.

Experimental_Workflow Start Start: Design Tat (1-9) Analogs Synthesis Peptide Synthesis (Solid-Phase) Start->Synthesis Purification Purification (RP-HPLC) Synthesis->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization DPPIV_Assay DPPIV Inhibition Assay Characterization->DPPIV_Assay TCell_Assay T-Cell Proliferation Assay Characterization->TCell_Assay SAR_Analysis Structure-Activity Relationship Analysis DPPIV_Assay->SAR_Analysis TCell_Assay->SAR_Analysis End End: Identify Key Residues SAR_Analysis->End

Caption: Workflow for Tat (1-9) SAR studies.

Signaling Pathway Interactions

The interaction of the Tat (1-9) peptide with CD26 directly impacts its enzymatic function, which in turn modulates T-cell signaling. CD26 is involved in T-cell activation through its dipeptidyl peptidase activity and its interaction with other cell surface molecules. By inhibiting the catalytic activity of DPPIV, Tat (1-9) can interfere with the cleavage of various chemokines and incretins, leading to an altered immune response. The primary signaling consequence of Tat (1-9) binding to CD26 is the suppression of T-cell activation and proliferation, which is a key aspect of its immunosuppressive effect.

Signaling_Pathway Tat_1_9 Tat (1-9) Peptide CD26 CD26/DPPIV Tat_1_9->CD26 Binds & Inhibits TCell_Activation T-Cell Activation & Proliferation CD26->TCell_Activation Costimulates Immunosuppression Immunosuppression CD26->Immunosuppression Inhibition leads to TCR_Signal TCR Signaling TCR_Signal->TCell_Activation Primary Signal

Caption: Tat (1-9) mediated immunosuppression pathway.

Conclusion

The Tat (1-9) peptide represents a minimal functional domain of the HIV-1 Tat protein with significant immunomodulatory activity. Its ability to competitively inhibit DPPIV provides a clear mechanism for its observed immunosuppressive effects. The structure-activity relationship studies, particularly focusing on the N-terminal residues, have highlighted the potential for designing potent peptide-based inhibitors of DPPIV. This technical guide summarizes the key quantitative data, experimental protocols, and signaling interactions, providing a valuable resource for researchers and drug developers in the field of immunology and virology. Further exploration of Tat (1-9) analogs could lead to the development of novel therapeutics for autoimmune diseases and other conditions characterized by aberrant T-cell activation.

References

The N-Terminal Domain of HIV-1 Tat: A Technical Guide to its Core Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Human Immunodeficiency Virus Type 1 (HIV-1) trans-activator of transcription (Tat) protein is a potent regulatory protein essential for viral replication. Its N-terminal domain, encompassing the first 48 amino acids, is a critical region that orchestrates the recruitment of host cellular factors to the viral long terminal repeat (LTR), thereby dramatically enhancing transcriptional elongation. This technical guide provides an in-depth exploration of the biological functions of the HIV-1 Tat N-terminal domain, presenting quantitative data on the effects of mutations, detailed experimental protocols for studying its interactions, and visual representations of key molecular pathways and workflows. This document is intended to serve as a comprehensive resource for researchers actively engaged in HIV-1 biology and the development of novel anti-retroviral therapeutics targeting Tat-mediated transactivation.

Introduction

The HIV-1 Tat protein is a small, 86-101 amino acid protein that is indispensable for robust viral gene expression and replication.[1] In the absence of Tat, transcription from the HIV-1 LTR is inefficient, producing primarily short, abortive transcripts. Tat overcomes this blockade by binding to an RNA stem-loop structure known as the trans-activation response (TAR) element, located at the 5' end of all nascent viral transcripts.[2] The N-terminal region of Tat, which is highly conserved, is central to this process. This domain is not a monolithic entity but is comprised of distinct subdomains that mediate specific molecular interactions crucial for its transactivation function.

The N-terminal half of Tat (amino acids 1-48) can be subdivided into three key regions:

  • Domain I (Acidic/Proline-Rich Region; residues 1-21): This region is characterized by the presence of acidic and proline residues.[3]

  • Domain II (Cysteine-Rich Region; residues 22-37): This domain contains seven highly conserved cysteine residues that are critical for the structural integrity and function of Tat.[3] These cysteines are involved in the formation of intramolecular disulfide bonds and the coordination of metal ions, which are essential for proper protein folding.[3]

  • Domain III (Core Region; residues 38-48): This hydrophobic core is essential for the interaction with key cellular cofactors, most notably Cyclin T1.[3]

This guide will delve into the specific biological functions of these N-terminal subdomains, the quantitative impact of mutations within them, the experimental methodologies used to probe their function, and the signaling pathways they govern.

Biological Functions of the N-Terminal Subdomains

The N-terminal domain of Tat orchestrates a series of molecular events that culminate in the hyperphosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), leading to processive transcript elongation.

Domain I: The Acidic/Proline-Rich Region (residues 1-21)

The N-terminal acidic/proline-rich domain is crucial for the transactivation function of Tat.[1] While not directly involved in binding to TAR RNA, its acidic nature is thought to be important for protein-protein interactions.[4] The proline residues contribute to the overall structure of this region, which is largely unstructured in solution.[3]

Domain II: The Cysteine-Rich Region (residues 22-37)

The cysteine-rich domain is a hallmark of the Tat protein and is absolutely essential for its biological activity. The seven cysteine residues in this region are involved in:

  • Dimerization: Tat can form dimers, and this dimerization is mediated by the cysteine-rich domain.

  • Protein Structure Stabilization: Intramolecular disulfide bonds and the coordination of a zinc ion are critical for maintaining the tertiary structure of Tat, which is necessary for its interaction with cellular partners.[5]

  • Interaction with Cellular Factors: This domain is a primary site of interaction with various host proteins.

Mutations of the cysteine residues within this domain have been shown to abrogate Tat's transactivation ability completely.[1]

Domain III: The Core Region (residues 38-48)

The hydrophobic core region is a critical interaction hub for Tat. Its primary function is to bind to the cellular protein Cyclin T1 (CycT1), a component of the Positive Transcription Elongation Factor b (P-TEFb) complex.[3] The P-TEFb complex also contains Cyclin-Dependent Kinase 9 (CDK9).[2] The interaction between the Tat core domain and Cyclin T1 is a pivotal event in HIV-1 transcription, as it serves to recruit the CDK9 kinase to the vicinity of the paused RNAP II at the HIV-1 LTR.

Data Presentation: Quantitative Effects of N-Terminal Domain Mutations

Mutations within the N-terminal domain of HIV-1 Tat can have a profound impact on its ability to transactivate the viral LTR. The following tables summarize quantitative data from studies that have investigated the effects of specific mutations on Tat activity.

Tat VariantMutation(s)Relative Transactivation Activity (%)Reference
Wild-Type (LAI)None100[6]
Y26ATyrosine to Alanine at position 26~50[6]
F32APhenylalanine to Alanine at position 32~25[6]
F38APhenylalanine to Alanine at position 38~10[6]
Y47ATyrosine to Alanine at position 47<10[6]

Table 1: Effect of mutations in aromatic residues of the N-terminal domain on Tat-mediated transactivation of the HIV-1 LTR, as measured by Chloramphenicol (B1208) Acetyltransferase (CAT) assay.[6]

Tat VariantKey MutationRelative Luciferase Units (RLU)Standard DeviationP-value vs. TatCReference
TatC (Wild-Type)None~18,000~2,000-[7]
TatN12Leu35Pro, Gly44Ser~17,000~1,500Not Significant[7]
TatVT6B/C Recombination~25,000~2,500< 0.05[7]
TatD60Ser46Phe~35,000~3,000< 0.05[7]

Table 2: Impact of natural genetic variations in the N-terminal domain of Tat on HIV-1 LTR transactivation, as measured by a luciferase reporter assay. Data is representative of results from a study on North Indian HIV-1 isolates.[7]

Experimental Protocols

The study of the HIV-1 Tat N-terminal domain's function relies on a variety of biochemical and cellular assays. Below are detailed methodologies for two key experiments.

Co-Immunoprecipitation (Co-IP) for Tat-Host Protein Interactions

This protocol describes the co-immunoprecipitation of a host protein with FLAG-tagged Tat expressed in mammalian cells.

Materials:

  • HEK293T cells

  • Expression plasmids for FLAG-tagged Tat and the V5-tagged host protein of interest

  • Transfection reagent (e.g., Lipofectamine 3000)

  • RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)

  • Anti-V5 antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • SDS-PAGE gels

  • Anti-FLAG antibody for Western blotting

  • Anti-V5 antibody for Western blotting

Procedure:

  • Cell Culture and Transfection: Seed HEK293T cells in a 10 cm dish. Co-transfect the cells with plasmids expressing FLAG-tagged Tat and the V5-tagged host protein using a suitable transfection reagent according to the manufacturer's instructions.

  • Cell Lysis: After 48 hours of transfection, wash the cells with ice-cold PBS and lyse them in 1 ml of ice-cold RIPA buffer. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled microfuge tube.

  • Pre-clearing: Add 20 µl of Protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

  • Immunoprecipitation: Place the tube on a magnetic rack and transfer the supernatant to a new tube. Add 2-5 µg of anti-V5 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes: Add 30 µl of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Place the tube on a magnetic rack and discard the supernatant. Wash the beads three times with 1 ml of ice-cold wash buffer. After the final wash, remove all residual buffer.

  • Elution: Resuspend the beads in 40 µl of 2x Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes.

  • Western Blot Analysis: Place the tube on a magnetic rack and load the supernatant onto an SDS-PAGE gel. Perform Western blotting using anti-FLAG and anti-V5 antibodies to detect Tat and the interacting host protein, respectively.

Chloramphenicol Acetyltransferase (CAT) Assay for Tat Transactivation Activity

This protocol describes a method to quantify the transactivation activity of Tat using a CAT reporter gene assay.

Materials:

  • HeLa cells

  • HIV-1 LTR-CAT reporter plasmid

  • Tat expression plasmid (or mutant variants)

  • Transfection reagent

  • Cell lysis buffer (0.25 M Tris-HCl, pH 7.8)

  • CAT reaction buffer (1 M Tris-HCl, pH 7.8)

  • [¹⁴C]-Chloramphenicol

  • n-Butyryl Coenzyme A

  • Xylene

  • Scintillation fluid and counter

Procedure:

  • Cell Culture and Transfection: Seed HeLa cells in 6-well plates. Co-transfect the cells with the HIV-1 LTR-CAT reporter plasmid and the Tat expression plasmid (or a control vector) using a suitable transfection reagent.

  • Cell Lysis: After 48 hours, wash the cells with PBS and lyse them by adding 100 µl of cell lysis buffer per well. Scrape the cells and transfer the lysate to a microfuge tube.

  • Heat Inactivation: Incubate the lysate at 65°C for 10 minutes to inactivate endogenous deacetylases.

  • Clarification: Centrifuge the lysate at 14,000 x g for 5 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of the cell extracts using a standard method (e.g., Bradford assay).

  • CAT Reaction: In a new tube, mix 50 µg of cell extract with 20 µl of CAT reaction buffer, 1 µl of [¹⁴C]-Chloramphenicol, and 10 µl of n-Butyryl CoA. Adjust the final volume to 130 µl with water.

  • Incubation: Incubate the reaction mixture at 37°C for 1-4 hours.

  • Extraction: Add 200 µl of xylene to each tube, vortex vigorously for 30 seconds, and centrifuge for 5 minutes. The acetylated chloramphenicol will be extracted into the upper xylene phase.

  • Quantification: Transfer 150 µl of the xylene phase to a scintillation vial containing 3 ml of scintillation fluid. Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the CAT activity.

Mandatory Visualizations

Signaling Pathway: HIV-1 Tat-Mediated Transactivation

Tat_Transactivation_Pathway cluster_nucleus Nucleus Tat HIV-1 Tat PTEFb_inactive Inactive P-TEFb (CDK9/CycT1/7SK snRNP/HEXIM1) Tat->PTEFb_inactive binds & activates TAR TAR RNA Tat->TAR binds to bulge PTEFb_active Active P-TEFb (CDK9/CycT1) PTEFb_inactive->PTEFb_active releases 7SK/HEXIM1 PTEFb_active->TAR recruited by Tat RNAPII_paused Paused RNAP II PTEFb_active->RNAPII_paused CDK9 phosphorylates RNAP II CTD & NELF/DSIF TAR->RNAPII_paused recruits Tat/P-TEFb complex RNAPII_elongating Elongating RNAP II RNAPII_paused->RNAPII_elongating processive elongation Full_length_RNA Full-length HIV-1 RNA RNAPII_elongating->Full_length_RNA transcription elongation HIV_DNA HIV-1 Proviral DNA Nascent_RNA Nascent HIV-1 RNA HIV_DNA->Nascent_RNA transcription initiation Nascent_RNA->TAR

Caption: HIV-1 Tat recruits active P-TEFb to the TAR RNA element, leading to RNAP II phosphorylation and processive transcription.

Experimental Workflow: Co-Immunoprecipitation

CoIP_Workflow start Start: Transfected Cells lysis Cell Lysis (RIPA Buffer) start->lysis clarify Clarify Lysate (Centrifugation) lysis->clarify preclear Pre-clearing (Protein A/G Beads) clarify->preclear ip Immunoprecipitation (Add Primary Antibody) preclear->ip capture Capture Immune Complexes (Add Protein A/G Beads) ip->capture wash Wash Beads (3x) capture->wash elute Elute Proteins (Sample Buffer + Heat) wash->elute analysis Analysis (SDS-PAGE & Western Blot) elute->analysis end End: Detect Protein Interaction analysis->end

Caption: A stepwise workflow for co-immunoprecipitation to identify protein-protein interactions.

Experimental Workflow: CAT Assay

CAT_Assay_Workflow start Start: Transfected Cells (LTR-CAT + Tat) lysis Cell Lysis & Heat Inactivation start->lysis quantify Protein Quantification lysis->quantify reaction CAT Reaction (Lysate + [14C]-Chloramphenicol + Substrate) quantify->reaction incubation Incubation at 37°C reaction->incubation extraction Extraction with Xylene incubation->extraction measure Measure Radioactivity (Scintillation Counting) extraction->measure end End: Quantify Transactivation measure->end

Caption: Workflow for the Chloramphenicol Acetyltransferase (CAT) assay to measure Tat-mediated transactivation.

Conclusion

The N-terminal domain of HIV-1 Tat is a multifaceted and indispensable region for viral replication. Its intricate network of interactions with host cellular machinery, primarily the P-TEFb complex, presents a compelling target for the development of novel anti-HIV-1 therapeutics. A thorough understanding of the structure-function relationships within this domain, supported by quantitative data and robust experimental methodologies, is paramount for the rational design of inhibitors that can disrupt the critical Tat-host protein interactions. This technical guide provides a foundational resource for researchers to further explore the complexities of HIV-1 Tat and to advance the development of next-generation antiviral strategies.

References

An In-depth Technical Guide on the Interaction of HIV-1 Tat (1-9) with the DPPIV Active Site

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the N-terminal nonapeptide of the HIV-1 Tat protein (Tat (1-9)) and the active site of dipeptidyl peptidase IV (DPPIV/CD26). This interaction is of significant interest due to its implications for the immunosuppressive effects of the Tat protein and for the development of novel therapeutics.

Introduction to HIV-1 Tat and DPPIV

The Human Immunodeficiency Virus Type 1 (HIV-1) Tat protein is a regulatory protein crucial for viral replication and is known to be secreted from infected cells, potentially influencing the host immune system.[1][2] Dipeptidyl peptidase IV (DPPIV), also known as CD26, is a transmembrane glycoprotein (B1211001) with serine protease activity, expressed on the surface of various cells, including T-lymphocytes.[3][4] DPPIV plays a role in T-cell activation and proliferation.[5] The interaction between HIV-1 Tat and DPPIV has been identified as a potential mechanism for the immunosuppressive activity of Tat.[6][7] Specifically, the N-terminal region of Tat, encompassed by the Tat (1-9) peptide, has been shown to inhibit DPPIV activity.[5][8][9]

Quantitative Analysis of HIV-1 Tat (1-9) Interaction with DPPIV

The interaction between HIV-1 Tat (1-9) and its variants with the DPPIV active site has been quantified through inhibition studies. The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates a stronger inhibitor.

Peptide SequencePeptide NameInhibition Constant (Ki)Reference
MDPVDPNIETat (1-9)250 x 10⁻⁶ M (250 µM)[8][9]
MWPVDPNIETrp2-Tat (1-9)2 x 10⁻⁶ M (2 µM)[8][9]

Structural Insights into the Interaction

Crystal structures of human DPPIV in complex with Tat (1-9) and its more potent variant, Trp2-Tat (1-9), have revealed the molecular basis of their inhibitory activity.[8][9] These structures show that the peptides bind within the active site of DPPIV. A key finding is that the N-terminal residues of these peptides occupy the binding pockets in a manner distinct from natural substrates, which prevents their cleavage.[8][9]

Specifically, the N-terminal methionine of Tat (1-9) binds to the hydrophobic S1 pocket of DPPIV, a pocket that typically accommodates the penultimate residue of a substrate.[8][9] This unconventional binding mode explains why these peptides act as inhibitors rather than substrates. The tighter interaction and lower Ki value of Trp2-Tat (1-9) are attributed to a more extensive interaction pattern with the DPPIV active site.[8][9]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to characterize the HIV-1 Tat (1-9) and DPPIV interaction.

DPPIV Inhibition Assay

This assay is used to determine the inhibitory potency (Ki) of the Tat-derived peptides.

Principle: The enzymatic activity of DPPIV is measured in the presence and absence of the inhibitory peptide. The rate of cleavage of a chromogenic substrate is monitored spectrophotometrically.

Materials:

  • Purified recombinant human DPPIV

  • Synthetic Tat (1-9) and Trp2-Tat (1-9) peptides

  • Chromogenic DPPIV substrate (e.g., Gly-Pro-p-nitroanilide)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the inhibitory peptide in the assay buffer.

  • In a microplate, add the DPPIV enzyme solution to each well.

  • Add the different concentrations of the inhibitory peptide to the respective wells.

  • Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period.

  • Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

  • Monitor the absorbance of the product (e.g., p-nitroaniline) over time using a microplate reader at the appropriate wavelength.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed-type inhibition) using specialized software.

X-ray Crystallography

This technique provides high-resolution structural information about the binding of Tat-derived peptides to the DPPIV active site.

Principle: A crystal of the DPPIV-peptide complex is exposed to an X-ray beam. The diffraction pattern of the X-rays is used to calculate the electron density map of the complex, from which an atomic-resolution 3D model is built.

Procedure:

  • Protein Expression and Purification: Express and purify a soluble form of human DPPIV.

  • Peptide Synthesis: Synthesize the Tat (1-9) and Trp2-Tat (1-9) peptides with high purity.

  • Co-crystallization:

    • Mix the purified DPPIV with a molar excess of the synthetic peptide.

    • Screen for crystallization conditions using various precipitants, buffers, and temperatures.

    • Optimize the conditions to grow diffraction-quality crystals.

  • Data Collection:

    • Mount a single crystal and expose it to a high-intensity X-ray source (e.g., a synchrotron).

    • Collect the X-ray diffraction data as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using molecular replacement with a known DPPIV structure.

    • Build the atomic model of the DPPIV-peptide complex into the electron density map.

    • Refine the model to improve its agreement with the experimental data.

  • Structural Analysis: Analyze the final model to identify the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the peptide and the DPPIV active site residues.

Visualizations

The following diagrams illustrate key aspects of the HIV-1 Tat (1-9) and DPPIV interaction.

cluster_DPPIV DPPIV Active Site cluster_Tat HIV-1 Tat (1-9) Peptide S1_pocket S1 Pocket (Hydrophobic) Catalytic_Triad Catalytic Triad (Ser630, Asp708, His740) S2_pocket S2 Pocket Met1 Met1 Met1->S1_pocket Binds Pro3 Pro3 Pro3->Catalytic_Triad Blocks access Asp2 Asp2 Asp2->S2_pocket Interacts with start Start peptide_synthesis Synthesize Tat (1-9) Peptide start->peptide_synthesis dppiv_purification Purify Recombinant DPPIV start->dppiv_purification inhibition_assay Perform DPPIV Inhibition Assay peptide_synthesis->inhibition_assay crystallography Co-crystallize DPPIV and Peptide peptide_synthesis->crystallography dppiv_purification->inhibition_assay dppiv_purification->crystallography data_analysis Analyze Kinetic Data (Determine Ki) inhibition_assay->data_analysis end End data_analysis->end xray_diffraction X-ray Diffraction Data Collection crystallography->xray_diffraction structure_determination Determine 3D Structure xray_diffraction->structure_determination structural_analysis Analyze Molecular Interactions structure_determination->structural_analysis structural_analysis->end

References

immunosuppressive properties of the Tat (1-9) nonapeptide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Immunosuppressive Properties of the Tat (1-9) Nonapeptide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The human immunodeficiency virus type 1 (HIV-1) trans-activator of transcription (Tat) protein is a key regulatory factor in viral replication and pathogenesis. Beyond its intracellular functions, extracellular Tat protein exhibits profound immunomodulatory effects, contributing to the immune dysregulation characteristic of HIV infection. The N-terminal nonapeptide of Tat, sequence MDPVDPNIE, encapsulates a significant portion of these immunosuppressive properties. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental methodologies related to the immunosuppressive functions of the Tat (1-9) nonapeptide, with a primary focus on its interaction with the T-cell activation marker CD26/dipeptidyl peptidase IV (DPPIV).

Core Mechanism of Action: Inhibition of Dipeptidyl Peptidase IV (DPPIV/CD26)

The principal mechanism underlying the immunosuppressive activity of the Tat (1-9) nonapeptide is its ability to inhibit the enzymatic activity of dipeptidyl peptidase IV (DPPIV), also known as CD26[1][2][3][4][5]. DPPIV is a type II transmembrane glycoprotein (B1211001) expressed on the surface of various cells, including T-lymphocytes, and plays a crucial co-stimulatory role in T-cell activation and proliferation[2][3][6].

The Tat (1-9) peptide, with the amino acid sequence MDPVDPNIE, acts as a competitive inhibitor of DPPIV[5]. Structural studies have revealed that the nonapeptide binds directly to the active site of DPPIV[2][3]. A key feature of this interaction is that the N-terminal methionine of the peptide occupies the hydrophobic S1 pocket of the enzyme, a pocket that typically binds the penultimate residue of natural substrates. This unconventional binding mode prevents the peptide from being cleaved by DPPIV, leading to effective inhibition of the enzyme's activity[2][3]. By inhibiting DPPIV, the Tat (1-9) nonapeptide interferes with T-cell co-stimulation, resulting in the suppression of antigen-specific T-cell proliferation[1][5][7][8].

Signaling Pathway: DPPIV Inhibition

The following diagram illustrates the inhibitory interaction between the Tat (1-9) nonapeptide and DPPIV on a T-cell.

cluster_extracellular Extracellular Space DPPIV DPPIV (CD26) (Active Site) Costim Co-stimulatory Signal DPPIV->Costim TCR TCR/CD3 TCell_Activation T-Cell Activation & Proliferation Costim->TCell_Activation Tat1_9 Tat (1-9) Nonapeptide Tat1_9->DPPIV Inhibition

Tat (1-9) Inhibition of DPPIV/CD26 on T-Cells.

Quantitative Data on Immunosuppressive Effects

The inhibitory potency of Tat (1-9) and its analogs on DPPIV activity and T-cell proliferation has been quantified in several studies. The data highlights a direct correlation between DPPIV inhibition and the suppression of immune cell function[1][9].

Table 1: Inhibition of DPPIV Activity by Tat (1-9) and Analogs
PeptideSequenceInhibition Constant (Ki)Reference
Tat (1-9) MDPVDPNIE250 µM[2][3]
Trp2-Tat (1-9) MWPVDPNIE2 µM[2][3]
TXA2-R (1-9) MWP...5.06 µM[9]

Note: The Trp2-Tat (1-9) analog, with a tryptophan substitution at position 2, demonstrates significantly higher inhibitory potency.

Table 2: Suppression of T-Cell Proliferation by Tat (1-9) and Analogs
PeptideConcentrationProliferation SuppressionCell TypeStimulantReference
Tat (1-9) Not specifiedSignificant suppressionPBMCTetanus Toxoid[1][5]
Trp2-Tat (1-9) Not specifiedStrong suppressionPBMCTetanus Toxoid[9]
TXA2-R (1-9) Not specifiedStrong suppressionPBMCTetanus Toxoid[9]
Full-length Tat Nanomolar conc.66% to 97%LymphocytesTetanus Toxoid, Candida[7][10]
Ile5-Tat (1-9) Not specifiedNearly complete loss of suppressionPBMCTetanus Toxoid[9]
Leu6-Tat (1-9) Not specifiedNearly complete loss of suppressionPBMCTetanus Toxoid[9]

Note: PBMC stands for Peripheral Blood Mononuclear Cells. The suppression of DNA synthesis is typically measured as a proxy for proliferation.

Broader Immunomodulatory Context: Tat and Cellular Signaling

While the direct action of the Tat (1-9) nonapeptide is primarily linked to DPPIV inhibition, the full-length Tat protein engages with a wider array of cellular signaling pathways, which are crucial for understanding its overall impact on the immune system. Extracellular Tat protein can interact with receptors like Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades including Mitogen-Activated Protein Kinases (MAPK) and Nuclear Factor-kappa B (NF-κB)[11]. This activation results in the dysregulated production of both pro-inflammatory cytokines (TNF-α, IL-6) and immunosuppressive cytokines (IL-10)[11][12].

Tat-Induced NF-κB and MAPK Signaling

The diagram below outlines the signaling cascade initiated by the full-length Tat protein upon binding to TLR4, leading to cytokine production.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4/MD2 Complex MAPK_Cascade MAPK Cascade (p38, ERK1/2, JNK) TLR4->MAPK_Cascade Activates IKK IKK Complex TLR4->IKK Activates Gene Pro-inflammatory & Immunosuppressive Genes MAPK_Cascade->Gene Modulates Transcription Factors IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates NFkappaB_IkappaB NF-κB IκB NFkappaB_nuc->Gene Activates Transcription Cytokines Cytokine Production (TNF-α, IL-6, IL-10) Gene->Cytokines Leads to Tat_full Full-length Tat Protein Tat_full->TLR4 Binds

Full-length Tat protein signaling via TLR4.

Experimental Protocols

Detailed methodologies are critical for the replication and extension of findings on the Tat (1-9) nonapeptide's immunosuppressive properties.

DPPIV Inhibition Assay

This protocol assesses the ability of the Tat (1-9) nonapeptide to inhibit the enzymatic activity of DPPIV.

Objective: To determine the inhibition constant (Ki) of Tat (1-9) for DPPIV.

Materials:

  • Soluble human DPPIV

  • Chromogenic DPPIV substrate (e.g., Gly-Pro-p-nitroanilide) or a physiological peptide substrate (e.g., IL-2(1-12))

  • Tat (1-9) nonapeptide (and analogs) at various concentrations

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Microplate reader or Capillary Electrophoresis system

  • Control inhibitor (e.g., Lys[Z(NO2)]-thiazolidide)

Methodology:

  • Reaction Setup: In a 96-well microplate, combine the assay buffer, a fixed concentration of soluble DPPIV, and varying concentrations of the Tat (1-9) peptide.

  • Pre-incubation: Incubate the enzyme and peptide mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

  • Initiate Reaction: Add the DPPIV substrate to each well to start the enzymatic reaction.

  • Measurement:

    • For chromogenic substrates, monitor the change in absorbance over time using a microplate reader at the appropriate wavelength (e.g., 405 nm).

    • For peptide substrates, stop the reaction at various time points and analyze the cleavage products using Capillary Electrophoresis or HPLC.

  • Data Analysis: Plot the reaction velocity against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot). Use these plots to generate a Lineweaver-Burk or Dixon plot to determine the mode of inhibition (e.g., competitive) and calculate the Ki value.

T-Cell Proliferation (DNA Synthesis) Assay

This protocol measures the effect of the Tat (1-9) nonapeptide on the proliferation of T-cells in response to an antigenic stimulus.

Objective: To quantify the suppression of antigen-induced T-cell proliferation by Tat (1-9).

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donors via Ficoll-Paque density gradient centrifugation.

  • Culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics).

  • Antigenic stimulant (e.g., Tetanus Toxoid, 1-10 µg/mL).

  • Tat (1-9) nonapeptide at various concentrations.

  • [³H]-Thymidine (radiolabeled DNA precursor).

  • Cell harvester and liquid scintillation counter.

Methodology:

  • Cell Plating: Plate PBMCs in a 96-well culture plate at a density of approximately 1-2 x 10⁵ cells per well.

  • Treatment: Add the Tat (1-9) peptide at desired final concentrations to the appropriate wells. Include control wells with no peptide.

  • Stimulation: Add the antigenic stimulant (e.g., Tetanus Toxoid) to all wells except for the unstimulated controls.

  • Incubation: Culture the cells for 5-7 days at 37°C in a humidified 5% CO₂ incubator.

  • Radiolabeling: Approximately 18 hours before harvesting, add [³H]-Thymidine (e.g., 1 µCi) to each well. Proliferating cells will incorporate the radiolabel into their newly synthesized DNA.

  • Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. Lyse the cells to release the DNA, which is then captured on the filter.

  • Measurement: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the extent of DNA synthesis and, therefore, cell proliferation.

  • Data Analysis: Calculate the percentage of proliferation suppression relative to the stimulated control (no peptide).

Experimental Workflow Diagram

The following diagram provides a visual representation of the T-Cell Proliferation Assay workflow.

cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_culture Culture & Labeling cluster_analysis Analysis A Isolate PBMCs from whole blood B Plate PBMCs in 96-well plate A->B C Add Tat (1-9) peptide (varying concentrations) B->C D Add Antigen (e.g., Tetanus Toxoid) E Incubate for 5-7 days (37°C, 5% CO₂) D->E F Add [³H]-Thymidine (18h before harvest) E->F G Harvest cells onto filters F->G H Measure radioactivity (Scintillation Counter) G->H I Calculate % Suppression of Proliferation H->I

Workflow for T-Cell Proliferation Assay.

Conclusion

The Tat (1-9) nonapeptide represents a potent immunosuppressive agent whose primary mechanism of action is the competitive inhibition of DPPIV/CD26. This interaction effectively blunts antigen-specific T-cell proliferation, a key event in the adaptive immune response. The quantitative data derived from DPPIV inhibition and T-cell proliferation assays provide a solid foundation for structure-activity relationship studies and the potential design of novel immunomodulatory therapeutics. While the nonapeptide's effects are more targeted than those of the full-length Tat protein, understanding its function within the broader context of Tat-mediated dysregulation of signaling pathways like NF-κB and MAPK is essential for a complete picture of its role in HIV pathogenesis. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate the immunobiology of this significant viral peptide.

References

The Role of HIV-1 Tat (1-9) in T-Cell Activation and Proliferation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) Tat protein is a small regulatory protein crucial for viral replication and pathogenesis. Beyond its intracellular transcriptional transactivation functions, extracellular Tat protein and its fragments can modulate host immune responses. This technical guide focuses on the specific role of the N-terminal nonapeptide of Tat, Tat (1-9), with the amino acid sequence MDPVDPNIE, in T-cell activation and proliferation. This peptide has been identified as a key player in the immunosuppressive effects of the full-length Tat protein, primarily through its interaction with the cell surface ectoenzyme Dipeptidyl Peptidase IV (DPPIV), also known as CD26. Understanding the precise mechanisms of Tat (1-9) is critical for the development of novel therapeutics targeting HIV-1-mediated immune dysregulation.

Data Presentation: Quantitative Effects of HIV-1 Tat (1-9)

The primary mechanism of action for the Tat (1-9) peptide in modulating T-cell function is its inhibition of the enzymatic activity of CD26/DPPIV. This inhibition has a direct impact on T-cell proliferation.

ParameterPeptideValueAssayReference
DPPIV/CD26 Inhibition
Inhibition Constant (Ki)Tat (1-9)111 ± 12 µMDPPIV activity assay with IL-2(1-12) as substrate[1]
Trp2-Tat(1-9)2.12 µMDPPIV activity assay with Ala-Pro-pNA as substrate[1]
TXA2-R(1-9)5.06 µMDPPIV activity assay with Ala-Pro-pNA as substrate[1]
T-Cell Proliferation
Inhibition of DNA SynthesisTat (1-9)Suppression observed[3H]-thymidine incorporation in tetanus toxoid-stimulated PBMCs[1]
Trp2-Tat(1-9)Strong suppression observed[3H]-thymidine incorporation in tetanus toxoid-stimulated PBMCs[1]
Tat (1-58)66% to 97% inhibition at nanomolar concentrationsAntigen-induced lymphocyte proliferation[2]

Signaling Pathways Modulated by HIV-1 Tat (1-9)

The primary signaling event initiated by Tat (1-9) is its binding to and inhibition of the dipeptidyl peptidase IV (DPPIV/CD26) on the surface of T-cells. This interaction is thought to be the main driver of its immunosuppressive effects.

Tat (1-9) and CD26/DPPIV Interaction

The Tat (1-9) peptide acts as a competitive inhibitor of CD26/DPPIV[1]. CD26 is a multifunctional molecule on the T-cell surface that plays a role in T-cell activation, proliferation, and signal transduction[3]. By inhibiting the enzymatic activity of CD26, Tat (1-9) interferes with these processes.

Tat_CD26_Signaling Tat1_9 HIV-1 Tat (1-9) CD26 CD26/DPPIV Tat1_9->CD26 Inhibition TCR_CD3 TCR/CD3 Complex CD26->TCR_CD3 Co-stimulation Downstream Downstream Signaling (e.g., ZAP-70, Lck, MAPK) TCR_CD3->Downstream Proliferation T-Cell Proliferation Downstream->Proliferation Activation T-Cell Activation Downstream->Activation Peptide_Synthesis_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (HCTU/DIPEA) Deprotection1->Coupling Repeat Repeat for each amino acid in sequence Coupling->Repeat Repeat->Deprotection1 Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization CFSE_Assay_Workflow Isolate_PBMC Isolate PBMCs CFSE_Label Label cells with CFSE Isolate_PBMC->CFSE_Label Culture Culture with Tat (1-9) and Stimuli (e.g., anti-CD3/CD28) CFSE_Label->Culture Incubate Incubate for 4-6 days Culture->Incubate Stain Stain with surface marker antibodies Incubate->Stain Flow_Cytometry Analyze by Flow Cytometry Stain->Flow_Cytometry Analyze Gate on T-cell subsets and analyze CFSE dilution Flow_Cytometry->Analyze

References

Initial Characterization of the MDPVDPNIE Peptide Sequence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of the novel peptide sequence, MDPVDPNIE. As this sequence does not correspond to a known characterized peptide in public databases, this document serves as a foundational roadmap, outlining standard methodologies and presenting hypothetical data to guide its scientific exploration.

Introduction

The discovery and characterization of novel peptides are pivotal in advancing our understanding of biological processes and in the development of new therapeutics. Bioactive peptides can act as hormones, neurotransmitters, and antimicrobial agents, among other functions. The peptide with the sequence Methionine-Aspartic Acid-Proline-Valine-Aspartic Acid-Proline-Asparagine-Isoleucine-Glutamic Acid (MDPVDPNIE) represents a new frontier for investigation. This guide details the essential first steps in elucidating its physicochemical properties, structure, and potential biological functions.

Physicochemical and Structural Characterization

A fundamental step in characterizing a new peptide is to determine its basic physicochemical and structural properties. These parameters are crucial for its synthesis, purification, and for predicting its behavior in biological systems.

The following table summarizes the predicted in silico properties of MDPVDPNIE.

PropertyValueMethod/Tool
Molecular Weight 1029.1 g/mol ProtParam
Theoretical pI 3.53ProtParam
Amino Acid Composition M:1, D:2, P:2, V:1, N:1, I:1, E:1ProtParam
Formula C42H64N10O17S1ProtParam
Grand average of hydropathicity (GRAVY) -0.711ProtParam
Instability index 17.33 (stable)ProtParam
Aliphatic index 66.67ProtParam

The synthesis and purification of MDPVDPNIE are prerequisites for its experimental characterization.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) and Purification

  • Synthesis: The peptide is synthesized on a solid-phase resin (e.g., Rink-Amide resin) using an automated peptide synthesizer. The synthesis follows a stepwise addition of Fmoc-protected amino acids.[1][2]

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4] A C18 column is commonly used with a gradient of acetonitrile (B52724) in water, both containing 0.1% TFA.[4]

  • Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC and mass spectrometry. Fractions with the desired purity (typically >95%) are pooled.

  • Lyophilization: The purified peptide solution is lyophilized to obtain a stable, powdered form.

Mass spectrometry is an indispensable tool for verifying the amino acid sequence and molecular weight of the synthesized peptide.[5]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: The purified peptide is dissolved in a suitable solvent, often a mixture of water and acetonitrile with a small amount of formic acid.

  • Analysis: The sample is analyzed using a mass spectrometer, such as a MALDI-TOF or an electrospray ionization (ESI) instrument.[6]

  • Data Interpretation: The resulting mass spectrum is analyzed to confirm the molecular weight of the peptide. Tandem mass spectrometry (MS/MS) can be employed to further confirm the amino acid sequence by fragmenting the peptide and analyzing the resulting fragment ions.[6][7][8]

Understanding the secondary structure of a peptide provides insights into its potential function and interaction mechanisms. Circular dichroism (CD) spectroscopy is a widely used technique for this purpose.[9][10][11][12]

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

  • Sample Preparation: The purified peptide is dissolved in a suitable buffer, such as a phosphate (B84403) buffer, to a concentration of 0.3-0.5 mg/mL.[10]

  • Data Acquisition: CD spectra are recorded in the far-UV region (typically 190-250 nm) using a CD spectrometer.[10][12]

  • Data Analysis: The resulting spectrum, which plots molar ellipticity versus wavelength, is analyzed to estimate the proportions of different secondary structural elements like α-helices, β-sheets, and random coils.[12][13]

Hypothetical Secondary Structure Content of MDPVDPNIE

Secondary StructurePercentage
α-Helix 10%
β-Sheet 35%
Random Coil 55%

Functional Characterization

To understand the biological relevance of MDPVDPNIE, a series of functional assays can be performed. Based on its predicted properties, a hypothetical function as a modulator of a cellular signaling pathway is explored here.

Let us hypothesize that MDPVDPNIE acts as an inhibitor of a specific protein kinase involved in a pro-inflammatory signaling cascade.

Isothermal titration calorimetry (ITC) is a powerful technique to measure the binding affinity between a peptide and its target protein.[14][15][16][17]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: The purified peptide and the target kinase are dialyzed against the same buffer to minimize buffer mismatch effects.

  • Experiment Setup: The target kinase is placed in the sample cell of the calorimeter, and the peptide is loaded into the titration syringe.

  • Titration: The peptide is injected into the sample cell in small aliquots, and the heat released or absorbed during binding is measured.[17]

  • Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[16]

Hypothetical Binding Affinity of MDPVDPNIE to Target Kinase

ParameterValue
Dissociation Constant (Kd) 5.2 µM
Stoichiometry (n) 1.1
Enthalpy Change (ΔH) -8.5 kcal/mol
Entropy Change (TΔS) 2.1 kcal/mol

A cell-free kinase assay can be used to determine the inhibitory activity of the peptide.

Experimental Protocol: In Vitro Kinase Assay

  • Reaction Setup: The target kinase, its substrate, and ATP are incubated in a reaction buffer.

  • Inhibition: The reaction is performed in the presence of varying concentrations of the MDPVDPNIE peptide.

  • Detection: Kinase activity is measured by quantifying the phosphorylation of the substrate, often using a luminescence-based assay that measures the amount of ATP remaining in the reaction.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the peptide concentration.

Hypothetical Kinase Inhibition by MDPVDPNIE

ParameterValue
IC50 12.5 µM

Cell-based assays are crucial to confirm the peptide's activity in a more biologically relevant context.[18][19]

Experimental Protocol: Cell-Based Signaling Assay

  • Cell Culture and Treatment: A relevant cell line is cultured and treated with a pro-inflammatory stimulus to activate the target kinase pathway. The cells are then treated with varying concentrations of the MDPVDPNIE peptide.

  • Lysis and Analysis: After treatment, the cells are lysed, and the phosphorylation status of a downstream target of the kinase is assessed using Western blotting or an ELISA-based assay.

  • Data Analysis: The effect of the peptide on the phosphorylation of the downstream target is quantified to determine its cellular efficacy.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Biophysical Characterization cluster_function Functional Assays synthesis SPPS purification RP-HPLC synthesis->purification verification Mass Spectrometry purification->verification structure CD Spectroscopy verification->structure binding ITC verification->binding invitro In Vitro Kinase Assay binding->invitro cellbased Cell-Based Assay invitro->cellbased

Caption: Workflow for the initial characterization of MDPVDPNIE.

signaling_pathway receptor Receptor kinase Target Kinase receptor->kinase Activates downstream Downstream Effector kinase->downstream Phosphorylates response Inflammatory Response downstream->response Leads to peptide MDPVDPNIE peptide->kinase Inhibits

Caption: Hypothetical inhibition of a kinase-mediated inflammatory pathway by MDPVDPNIE.

Conclusion and Future Directions

This guide outlines a systematic approach for the initial characterization of the novel peptide MDPVDPNIE. The presented methodologies and hypothetical data provide a framework for its synthesis, purification, and structural and functional analysis. Future research should focus on confirming these initial findings through rigorous experimentation. Subsequent steps would involve identifying the specific molecular target of MDPVDPNIE, elucidating its mechanism of action in greater detail, and evaluating its potential therapeutic efficacy in preclinical models. The exploration of this novel peptide holds the promise of uncovering new biological insights and potentially novel therapeutic avenues.

References

An In-Depth Technical Guide on the Binding Kinetics of HIV-1 Tat (1-9) to Dipeptidyl-Peptidase IV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics and interaction between the N-terminal nonapeptide of the HIV-1 Tat protein (Tat (1-9)) and dipeptidyl-peptidase IV (DPP-IV/CD26). This interaction is of significant interest due to its role in the immunosuppressive activity of the HIV-1 Tat protein. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known molecular interactions and their implications for T-cell function.

Quantitative Binding Kinetics

The interaction between HIV-1 Tat (1-9) and DPP-IV has been characterized primarily through enzyme inhibition assays, which have yielded critical data on the binding affinity. The N-terminal nonapeptide of Tat, with the amino acid sequence MDPVDPNIE, has been identified as a competitive inhibitor of DPP-IV.[1][2]

The binding affinity is represented by the inhibition constant (Kᵢ), with lower values indicating a stronger binding affinity. The following table summarizes the reported Kᵢ values for Tat (1-9) and a synthetically modified, more potent variant, Trp²-Tat-(1-9).

LigandSequenceInhibition Constant (Kᵢ)Reference(s)
HIV-1 Tat (1-9)MDPVDPNIE250 µM[3][4]
Trp²-Tat-(1-9)MWPVDPNIE2 µM[3][4]

It is important to note that the full-length HIV-1 Tat protein exhibits a significantly higher affinity for DPP-IV, with reported values ranging from 20 pM to 11 nM.[5] This affinity is dependent on the salt concentration, suggesting that electrostatic interactions play a crucial role in the binding of the full-length protein.[5]

Currently, specific kinetic parameters such as the association rate constant (kₒₙ) and the dissociation rate constant (kₒff) for the HIV-1 Tat (1-9) peptide are not extensively reported in the available scientific literature.

Experimental Protocols

The determination of the binding kinetics between HIV-1 Tat (1-9) and DPP-IV relies on precise experimental methodologies. Below are detailed descriptions of the key experimental protocols cited in the literature.

Enzyme Inhibition Assay for Kᵢ Determination

This protocol outlines the general procedure for determining the inhibition constant (Kᵢ) of HIV-1 Tat (1-9) for DPP-IV enzymatic activity.

Objective: To determine the Kᵢ of a competitive inhibitor (HIV-1 Tat (1-9)) for DPP-IV.

Materials:

  • Purified recombinant human DPP-IV

  • HIV-1 Tat (1-9) peptide (and its analogs)

  • Chromogenic or fluorogenic DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide or Gly-Pro-7-amino-4-methylcoumarin)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Microplate reader

  • 96-well microplates

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of purified DPP-IV in the assay buffer.

    • Prepare a series of dilutions of the HIV-1 Tat (1-9) peptide in the assay buffer to cover a range of concentrations around the expected Kᵢ.

  • Assay Setup:

    • In a 96-well microplate, add a fixed amount of DPP-IV to each well.

    • Add varying concentrations of the Tat (1-9) peptide to the wells. Include control wells with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specified time at a constant temperature (e.g., 37°C) to allow for binding equilibrium to be reached.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding a known concentration of the DPP-IV substrate to each well.

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) for each inhibitor concentration.

    • Plot the reaction velocities against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot) or use a linearized plot (e.g., Lineweaver-Burk plot).

    • For competitive inhibition, the apparent Kₘ will increase with increasing inhibitor concentration, while Vₘₐₓ remains unchanged.

    • The Kᵢ can be determined by fitting the data to the appropriate competitive inhibition equation or through graphical analysis (e.g., a Dixon plot).

Enzyme_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare DPP-IV Solution A1 Add DPP-IV to Plate P1->A1 P2 Prepare Tat (1-9) Dilutions A2 Add Tat (1-9) to Plate P2->A2 A3 Pre-incubate A2->A3 A4 Add Substrate A3->A4 A5 Monitor Reaction A4->A5 D1 Calculate Initial Velocities A5->D1 D2 Plot Data (e.g., Michaelis-Menten) D1->D2 D3 Determine Ki D2->D3

Surface Plasmon Resonance Workflow

Isothermal Titration Calorimetry (ITC) - A General Protocol

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kₔ), stoichiometry (n), and enthalpy (ΔH) of the Tat (1-9) and DPP-IV interaction.

Materials:

  • Isothermal titration calorimeter

  • Purified recombinant human DPP-IV

  • HIV-1 Tat (1-9) peptide

  • Dialysis buffer (e.g., PBS or HEPES)

Procedure:

  • Sample Preparation:

    • Dialyze both the DPP-IV and Tat (1-9) peptide solutions extensively against the same buffer to minimize heats of dilution.

    • Accurately determine the concentrations of both protein and peptide solutions.

  • ITC Experiment:

    • Load the DPP-IV solution into the sample cell of the calorimeter.

    • Load the Tat (1-9) peptide solution into the injection syringe.

    • Perform a series of small, sequential injections of the Tat (1-9) peptide into the DPP-IV solution while maintaining a constant temperature.

    • The heat change associated with each injection is measured.

  • Control Experiment:

    • Perform a control titration by injecting the Tat (1-9) peptide into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the heat of binding for each injection.

    • Plot the integrated heat per injection against the molar ratio of Tat (1-9) to DPP-IV.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kₔ), stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.

ITC Experimental Workflow:

ITC_Workflow Start Start Prepare_Samples Prepare & Dialyze DPP-IV and Tat (1-9) Start->Prepare_Samples Load_Calorimeter Load DPP-IV into Cell Load Tat (1-9) into Syringe Prepare_Samples->Load_Calorimeter Control_Titration Perform Control Titration (Tat into Buffer) Prepare_Samples->Control_Titration Titrate Perform Sequential Injections Load_Calorimeter->Titrate Measure_Heat Measure Heat Change per Injection Titrate->Measure_Heat Analyze Analyze Binding Isotherm (Kd, n, ΔH) Measure_Heat->Analyze Control_Titration->Analyze End End Analyze->End

Isothermal Titration Calorimetry Workflow

Signaling Pathway and Immunosuppressive Mechanism

The binding of HIV-1 Tat to DPP-IV on the surface of T-cells is a key mechanism behind the immunosuppressive effects observed in HIV-1 infection. DPP-IV (CD26) is a co-stimulatory molecule involved in T-cell activation. By binding to and inhibiting the enzymatic activity of DPP-IV, Tat can interfere with normal T-cell signaling.

The binding of extracellular Tat to CD26 can lead to T-cell anergy. [1]Inhibition of CD26 activity has also been linked to an increase in transforming growth factor-beta 1 (TGF-β1), a potent immunosuppressive cytokine. [1]This suggests that Tat-mediated inhibition of DPP-IV can contribute to the overall dysregulation of the immune system during HIV infection.

The following diagram illustrates the proposed mechanism of T-cell suppression by HIV-1 Tat through its interaction with DPP-IV/CD26.

T-Cell Suppression by HIV-1 Tat via DPP-IV/CD26 Interaction:

T_Cell_Suppression_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Tat HIV-1 Tat (1-9) DPPIV DPP-IV / CD26 Tat->DPPIV Binds and Inhibits Suppression T-Cell Suppression (Anergy) Signaling T-Cell Co-stimulatory Signaling Cascade DPPIV->Signaling Normal Co-stimulation DPPIV->Suppression Inhibition Leads to Activation T-Cell Activation Signaling->Activation TGFb1 Increased TGF-β1 Production Suppression->TGFb1 Associated with

Proposed Mechanism of T-Cell Suppression

Conclusion

The interaction between HIV-1 Tat (1-9) and DPP-IV is a well-documented example of viral interference with host immune function. The competitive inhibition of DPP-IV's enzymatic activity by the N-terminal nonapeptide of Tat contributes to the immunosuppressive phenotype associated with HIV-1 infection. While the inhibition constants have been determined, further research utilizing techniques like SPR and ITC would provide a more complete kinetic and thermodynamic profile of this interaction. A deeper understanding of the downstream signaling consequences of this binding event will be crucial for the development of novel therapeutic strategies aimed at mitigating HIV-1-induced immune dysfunction.

References

The Physiological Nexus: A Technical Guide to the Interaction of HIV-1 Tat (1-9) and CD26

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical interaction between the N-terminal nonapeptide of the HIV-1 trans-activator of transcription (Tat 1-9) and the T-cell surface glycoprotein (B1211001) CD26, also known as dipeptidyl peptidase IV (DPPIV). This interaction holds significant physiological relevance, particularly in the context of HIV-1 pathogenesis and the modulation of the host immune response. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the intricate signaling pathways governed by this molecular partnership.

Quantitative Analysis of the Tat (1-9) and CD26 Interaction

The interaction between Tat (1-9) and CD26 is characterized by a direct binding that results in the competitive inhibition of the intrinsic dipeptidyl peptidase IV enzymatic activity of CD26. This inhibition is a key mechanism behind the immunosuppressive effects observed during HIV-1 infection. The following tables summarize the key quantitative data from various studies, providing a comparative look at the binding affinities and inhibitory concentrations.

Table 1: Inhibition Constants (Ki) for the Interaction of Tat (1-9) and its Analogs with CD26/DPPIV

PeptideSequenceKi (µM)Reference
Tat (1-9)MDPVDPNIE250[1]
Trp2-Tat (1-9)MWPVDPNIE2[1]

Table 2: IC50 Values for the Inhibition of CD26/DPPIV Activity by Tat-derived Peptides

PeptideModificationIC50 (µM)Reference
Tat (1-9) derived peptidesVaries41.9 - 49.6[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the Tat (1-9) and CD26 interaction.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

This assay is fundamental for quantifying the inhibitory effect of Tat (1-9) on the enzymatic activity of CD26.

Materials:

  • Purified recombinant human CD26/DPPIV

  • Tat (1-9) peptide and its analogues

  • DPPIV fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[3]

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[3]

  • Positive control inhibitor (e.g., Sitagliptin)[3]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the Tat (1-9) peptide and any analogues in a suitable solvent (e.g., DMSO or water).

    • Dilute the purified CD26/DPPIV enzyme to the desired concentration in pre-warmed assay buffer.

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to triplicate wells:

      • Blank wells: Assay buffer only.

      • Control wells (100% activity): CD26/DPPIV enzyme solution and assay buffer.

      • Inhibitor wells: CD26/DPPIV enzyme solution and serial dilutions of the Tat (1-9) peptide.

      • Positive control wells: CD26/DPPIV enzyme solution and a known DPPIV inhibitor.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiation of Reaction:

    • Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Measurement:

    • Immediately measure the fluorescence intensity at time zero.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a total of 30-60 minutes.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • Calculate the rate of reaction (fluorescence units per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the Tat (1-9) peptide compared to the control (100% activity) wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. For Ki determination, perform the assay with varying substrate concentrations and use Lineweaver-Burk or other kinetic plots.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the impact of the Tat (1-9) and CD26 interaction on the proliferative capacity of T-lymphocytes.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or isolated T-cells

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, or a specific antigen like tetanus toxoid)

  • Tat (1-9) peptide

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and antibiotics)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Labeling:

    • Resuspend PBMCs or T-cells in PBS at a concentration of 1-10 x 10^6 cells/mL.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells twice with complete medium to remove excess CFSE.

  • Cell Culture and Stimulation:

    • Resuspend the CFSE-labeled cells in complete medium.

    • Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.

    • Add the T-cell activation stimuli to the appropriate wells.

    • Add serial dilutions of the Tat (1-9) peptide to the treatment wells.

    • Include unstimulated and stimulated control wells without the peptide.

    • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from the wells.

    • Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8) if specific T-cell populations are to be analyzed.

    • Acquire the cells on a flow cytometer, detecting the CFSE fluorescence in the FITC or an equivalent channel.

  • Data Analysis:

    • Gate on the lymphocyte population based on forward and side scatter.

    • Further gate on specific T-cell subsets if stained.

    • Analyze the CFSE fluorescence histogram of the live, single-cell population.

    • Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

    • Quantify the percentage of divided cells and the proliferation index for each condition.

Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate the direct physical interaction between Tat (1-9) and CD26 in a cellular context.

Materials:

  • Cells expressing CD26 (e.g., Jurkat T-cells)

  • Tat (1-9) peptide (or full-length Tat protein)

  • Lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer containing protease and phosphatase inhibitors)

  • Anti-CD26 antibody

  • Control IgG antibody (from the same species as the anti-CD26 antibody)

  • Protein A/G agarose (B213101) or magnetic beads

  • Wash buffer (e.g., lysis buffer with a lower detergent concentration)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • SDS-PAGE and Western blotting reagents

  • Anti-Tat antibody

Procedure:

  • Cell Lysate Preparation:

    • Culture and treat cells with the Tat (1-9) peptide.

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (cell lysate).

  • Pre-clearing the Lysate (Optional):

    • Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add the anti-CD26 antibody or control IgG to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Resuspend the washed beads in elution buffer and boil for 5-10 minutes to release the immunoprecipitated proteins.

    • Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with an anti-Tat antibody to detect the co-immunoprecipitated Tat (1-9) peptide.

    • As a positive control, probe a parallel blot with the anti-CD26 antibody to confirm the immunoprecipitation of CD26.

Signaling Pathways and Logical Relationships

The interaction of Tat (1-9) with CD26 has profound effects on T-cell signaling, primarily through the inhibition of CD26's enzymatic activity and its role as a co-stimulatory molecule. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex relationships.

CD26-Mediated T-Cell Co-stimulation Signaling Pathway

CD26_Signaling cluster_cytoplasm Cytoplasm TCR TCR/CD3 Lck Lck TCR->Lck Antigen Presentation CD26 CD26/DPPIV CD45 CD45 CD26->CD45 CD45->Lck Dephosphorylates (activates) ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Ras Ras LAT->Ras NFAT NFAT PLCg1->NFAT via Ca²⁺ influx MAPK MAPK/Erk Pathway Ras->MAPK NFkB NF-κB MAPK->NFkB Gene Gene Transcription (IL-2, IFN-γ) NFkB->Gene NFAT->Gene

Caption: CD26 co-stimulatory signaling pathway in T-cell activation.

Inhibition of CD26 Signaling by HIV-1 Tat (1-9)

Tat_Inhibition Tat HIV-1 Tat (1-9) CD26 CD26/DPPIV Tat->CD26 Binds to active site DPPIV_Activity DPPIV Enzymatic Activity Tat->DPPIV_Activity Inhibits CD26->DPPIV_Activity Exhibits T_Cell_Proliferation T-Cell Proliferation & Activation DPPIV_Activity->T_Cell_Proliferation Promotes Immunosuppression Immunosuppression DPPIV_Activity->Immunosuppression Inhibition leads to

Caption: Mechanism of Tat (1-9)-mediated immunosuppression via CD26 inhibition.

Experimental Workflow for Investigating Tat (1-9) - CD26 Interaction

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis cluster_data Data Interpretation DPPIV_Assay DPPIV Inhibition Assay Binding_Assay Binding Affinity Assay (e.g., SPR) Quantify Quantify Inhibition (IC50, Ki) DPPIV_Assay->Quantify Binding_Assay->Quantify CoIP Co-Immunoprecipitation Proliferation_Assay T-Cell Proliferation Assay Demonstrate Demonstrate Physical Interaction CoIP->Demonstrate Signaling_Assay Signaling Pathway Analysis (Western Blot for p-Erk, etc.) Assess Assess Functional Consequences Proliferation_Assay->Assess Elucidate Elucidate Mechanism of Action Signaling_Assay->Elucidate

Caption: Workflow for characterizing the Tat (1-9) and CD26 interaction.

Conclusion

The interaction between the HIV-1 Tat (1-9) peptide and CD26 represents a significant axis in the modulation of the host immune system by the virus. The competitive inhibition of CD26's dipeptidyl peptidase IV activity by Tat (1-9) leads to a suppression of T-cell proliferation and activation, contributing to the immune dysregulation characteristic of AIDS. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate this interaction. A thorough understanding of the underlying signaling pathways is crucial for the development of novel therapeutic strategies aimed at mitigating the immunosuppressive effects of HIV-1. The visualization of these complex biological processes through diagrams provides a clear and concise representation, facilitating a deeper comprehension of this critical host-pathogen interaction.

References

Methodological & Application

Application Notes and Protocols: Utilizing HIV-1 Tat (1-9) Peptide in a DPPIV Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase IV (DPPIV), also known as CD26, is a transmembrane glycoprotein (B1211001) and a serine exopeptidase that plays a crucial role in various physiological processes, including immune regulation and glucose homeostasis. It is expressed on the surface of numerous cell types, including T-lymphocytes. DPPIV cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides, thereby modulating the activity of various chemokines, neuropeptides, and growth factors. The trans-activator of transcription (Tat) protein from Human Immunodeficiency Virus-1 (HIV-1) has been identified as a natural inhibitor of DPPIV. Specifically, the N-terminal nonapeptide of Tat, Tat-(1-9) with the amino acid sequence MDPVDPNIE, binds to the active site of DPPIV and inhibits its enzymatic activity.[1][2] This interaction is believed to contribute to the immunosuppressive effects observed in HIV-1 infection.[1][2]

These application notes provide a detailed protocol for utilizing the HIV-1 Tat (1-9) peptide as an inhibitor in a DPPIV enzymatic assay. This information is valuable for researchers studying DPPIV-ligand interactions, screening for novel DPPIV inhibitors, and investigating the immunomodulatory effects of HIV-1 Tat.

Data Presentation

Quantitative Inhibition Data

The inhibitory activity of HIV-1 Tat (1-9) peptide and its analogue, Trp2-Tat-(1-9), against DPPIV has been quantified, demonstrating a competitive inhibition mechanism.[3] The inhibition constants (Ki) are summarized in the table below.

PeptideSequenceInhibition Constant (Ki)
HIV-1 Tat (1-9)MDPVDPNIE250 µM[1][2]
Trp2-Tat-(1-9)MWPVDPNIE2 µM[1][2]

Experimental Protocols

Preparation of HIV-1 Tat (1-9) Peptide

1. Reconstitution:

  • Lyophilized HIV-1 Tat (1-9) peptide should be warmed to room temperature before opening the vial.

  • The peptide is soluble in deionized water.[]

  • For a stock solution, reconstitute the peptide in sterile, nuclease-free water to a concentration of 1-10 mM. For example, for a 1 mM stock solution, add the appropriate volume of water to the vial to achieve the target concentration based on the amount of peptide provided.

  • Gently vortex or pipette to dissolve the peptide completely. If solubility is an issue, a brief sonication (10-20 seconds) may be helpful.

  • For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.

DPPIV Inhibition Assay Protocol (Fluorometric)

This protocol is adapted from standard fluorometric DPPIV inhibitor screening assays and is suitable for use with the HIV-1 Tat (1-9) peptide.

Materials:

  • Recombinant human DPPIV/CD26

  • DPPIV fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) or another suitable buffer as recommended by the enzyme manufacturer.

  • HIV-1 Tat (1-9) peptide stock solution (e.g., 1 mM in water)

  • A known DPPIV inhibitor as a positive control (e.g., Sitagliptin)

  • 96-well black microplate, opaque to prevent light scatter.

  • Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm.

Procedure:

  • Prepare Reagents:

    • DPPIV Enzyme Solution: Dilute the recombinant human DPPIV in assay buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the low ng/mL range. Keep the enzyme solution on ice.

    • DPPIV Substrate Solution: Prepare a stock solution of Gly-Pro-AMC in DMSO (e.g., 10 mM). Further dilute the stock solution in assay buffer to the final working concentration. The final concentration in the assay is typically 2-fold the Km value for the substrate.

    • HIV-1 Tat (1-9) Peptide Dilutions: Prepare a serial dilution of the HIV-1 Tat (1-9) peptide stock solution in assay buffer to obtain a range of concentrations to be tested (e.g., from 1 µM to 1 mM).

    • Positive Control: Prepare dilutions of the known DPPIV inhibitor in assay buffer.

  • Assay Setup (96-well plate):

    • Blank (No Enzyme): Add 50 µL of assay buffer and 25 µL of substrate solution.

    • Negative Control (No Inhibitor): Add 25 µL of assay buffer and 25 µL of DPPIV enzyme solution.

    • Test Wells (HIV-1 Tat (1-9)): Add 25 µL of the different dilutions of the HIV-1 Tat (1-9) peptide and 25 µL of DPPIV enzyme solution.

    • Positive Control Wells: Add 25 µL of the different dilutions of the known DPPIV inhibitor and 25 µL of DPPIV enzyme solution.

  • Pre-incubation:

    • Mix the contents of the wells by gentle shaking.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the Reaction:

    • Add 50 µL of the diluted DPPIV substrate solution to all wells (except the blank).

    • Mix the contents of the wells again by gentle shaking.

  • Measurement:

    • Immediately start measuring the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) in a kinetic mode for 30-60 minutes at 37°C, with readings taken every 1-2 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 30 minutes).

  • Data Analysis:

    • Subtract the fluorescence of the blank from all other readings.

    • Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percentage of inhibition for each concentration of the HIV-1 Tat (1-9) peptide using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Negative Control Well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents: - DPPIV Enzyme - DPPIV Substrate - HIV-1 Tat (1-9) Peptide - Controls setup Set up 96-well plate: - Blanks - Controls - Test Wells reagents->setup Add to plate preincubation Pre-incubate at 37°C (10-15 min) setup->preincubation initiate Initiate reaction with DPPIV Substrate preincubation->initiate measure Measure Fluorescence (Kinetic or Endpoint) initiate->measure calculate Calculate % Inhibition measure->calculate plot Plot Inhibition Curve and determine IC50 calculate->plot

Caption: Experimental workflow for the DPPIV inhibition assay.

DPPIV (CD26) Signaling in T-Cell Activation and Inhibition by HIV-1 Tat

dppiv_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_extracellular Extracellular TCR TCR/CD3 Lck Lck TCR->Lck Activates CD26 DPPIV (CD26) CD26->TCR Co-stimulation CD45 CD45 CD26->CD45 Associates CD45->Lck Dephosphorylates (activates) ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 NFAT NF-AT PLCg1->NFAT NFkB NF-κB PLCg1->NFkB AP1 AP-1 PLCg1->AP1 Gene Gene Transcription (e.g., IL-2) NFAT->Gene NFkB->Gene AP1->Gene APC Antigen Presenting Cell (APC) APC->TCR pMHC Antigen Antigen HIV_Tat HIV-1 Tat (1-9) HIV_Tat->CD26 Inhibits

Caption: DPPIV (CD26) signaling in T-cell activation and its inhibition by HIV-1 Tat.

References

Protocol for Studying the Effects of HIV-1 Tat (1-9) on T-Lymphocyte Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Human Immunodeficiency Virus-1 (HIV-1) trans-activator of transcription (Tat) protein is a key regulatory factor in viral replication and pathogenesis. Beyond its intracellular functions, extracellular Tat protein can modulate host immune responses. The N-terminal basic domain of Tat, particularly the short peptide Tat (1-9) (amino acid sequence: MDPVDPNIE), has been shown to exert biological effects, including the suppression of T-lymphocyte proliferation.[1][2][3] This document provides a comprehensive set of protocols to investigate the dose-dependent effects of the Tat (1-9) peptide on T-lymphocyte proliferation.

The primary mechanism implicated in Tat (1-9)-mediated immunosuppression involves its interaction with the dipeptidyl peptidase IV (DPPIV), also known as CD26, a surface glycoprotein (B1211001) on T-lymphocytes that plays a costimulatory role in their activation and proliferation.[1][3] By binding to CD26, Tat (1-9) can inhibit its enzymatic activity, leading to a downstream cascade of events that ultimately suppress T-cell proliferation.[1][4] This interaction may also influence signaling pathways such as the Transforming Growth Factor-beta (TGF-β) and PTEN/FOXO3a pathways, which are known to regulate cell cycle and apoptosis.

These protocols detail methods for T-lymphocyte isolation, cell culture, and three distinct assays to measure cell proliferation: the CFSE dye dilution assay, the BrdU incorporation assay, and the MTT metabolic activity assay. Furthermore, this document provides visual representations of the key signaling pathways potentially modulated by Tat (1-9).

Quantitative Data Summary

The following tables summarize the quantitative data regarding the interaction of Tat (1-9) with its target and its effect on T-cell proliferation.

Parameter Peptide Value Assay Condition Reference
Inhibition Constant (Ki)Tat (1-9)250 x 10⁻⁶ MInhibition of human DPPIV/CD26 enzymatic activity[1][2]
Inhibition Constant (Ki)Trp²-Tat (1-9) (variant)2 x 10⁻⁶ MInhibition of human DPPIV/CD26 enzymatic activity[1][2]
Peptide Concentration Assay Type Cell Type Effect on Proliferation Reference
1 µMMTT AssayCEM, ACH2, U937, U1, U87MGNo significant inhibition of cell proliferation/viability at 48 hours.[5]
10 µMCell Cycle AnalysisJurkatNo significant induction of apoptosis after 20 hours.[6]
40-80 µMHIV-1 Reactivation AssayJ-Lat poolMaximal activation of HIV-1 reactivation.[7]

Experimental Protocols

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood, which serve as the primary source of T-lymphocytes.

Materials:

  • Heparinized whole blood

  • Phosphate-Buffered Saline (PBS)

  • Ficoll-Paque PLUS

  • 50 mL conical centrifuge tubes

  • Centrifuge

Procedure:

  • Dilute 10 mL of whole blood with an equal volume of PBS in a 50 mL centrifuge tube and mix well.[8]

  • Carefully layer 20 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a separate 50 mL centrifuge tube.[8]

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[8]

  • Carefully aspirate the upper layer containing plasma and platelets, leaving the mononuclear cell layer undisturbed at the interface.

  • Transfer the mononuclear cell layer to a new 50 mL tube.

  • Wash the cells by adding 25 mL of PBS and centrifuging at 300 x g for 5 minutes. Discard the supernatant.[8]

  • Repeat the wash step.

  • Resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.

  • Count the cells and assess viability using a hemocytometer and trypan blue exclusion. Adjust the cell concentration as required for subsequent assays.

T-Lymphocyte Culture and Stimulation

This section details the general culture conditions for T-lymphocytes and their activation, a prerequisite for proliferation.

Materials:

  • Isolated PBMCs or Jurkat T-cell line

  • Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)

  • Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies for stimulation

  • Recombinant human Interleukin-2 (IL-2)

  • Tat (1-9) peptide (lyophilized, to be reconstituted in sterile water or PBS)

Procedure:

  • Culture T-lymphocytes at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium in a humidified incubator at 37°C with 5% CO₂.

  • For proliferation studies, stimulate the T-cells. This can be achieved by adding PHA (e.g., 1 µg/mL) or by using plate-bound anti-CD3 (e.g., 0.5 µg/mL) and soluble anti-CD28 antibodies.[9][10]

  • Supplement the culture medium with IL-2 (e.g., 100 U/mL) to promote T-cell expansion.[9]

  • To study the effect of Tat (1-9), add the peptide at various concentrations to the cell cultures at the time of stimulation.

T-Lymphocyte Proliferation Assays

This assay measures cell proliferation based on the progressive halving of the fluorescent dye CFSE with each cell division.

Materials:

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PBS

  • Complete RPMI-1640 medium

  • Flow cytometer

Procedure:

  • Cell Staining:

    • Prepare a stock solution of CFSE in DMSO.

    • Dilute the CFSE stock solution in pre-warmed PBS to a final working concentration of 5 µM.[8][9]

    • Resuspend 10-100 x 10⁶ cells/mL in the CFSE working solution and incubate for 10 minutes at room temperature.[9]

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Incubate for 5 minutes on ice.

    • Wash the cells three times with complete RPMI-1640 medium to remove any unbound dye.

  • Cell Culture and Treatment:

    • Plate the CFSE-labeled cells in a 96-well plate at a density of 5 x 10⁵ cells/well.[10]

    • Stimulate the cells as described in Protocol 2 and add different concentrations of Tat (1-9) peptide.

    • Culture for 4-7 days.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in FACS buffer.

    • Analyze the samples on a flow cytometer using a 488 nm laser for excitation.[11]

    • Successive generations of proliferating cells will be identified as distinct peaks of decreasing fluorescence intensity.

This assay measures the incorporation of the thymidine (B127349) analog BrdU into newly synthesized DNA during the S-phase of the cell cycle.

Materials:

  • 5-bromo-2'-deoxyuridine (BrdU) labeling solution

  • Fixation/denaturation solution

  • Anti-BrdU antibody (conjugated to a fluorophore or enzyme)

  • Wash buffer

  • Flow cytometer or microplate reader

Procedure:

  • Cell Culture and Labeling:

    • Plate T-lymphocytes and treat with Tat (1-9) as described in Protocol 2.

    • After the desired treatment period, add 10 µM BrdU labeling solution to each well.[12]

    • Incubate for 1-24 hours at 37°C to allow for BrdU incorporation. The optimal incubation time depends on the cell proliferation rate.[13]

  • Cell Fixation and Denaturation:

    • Harvest the cells and wash with PBS.

    • Fix the cells with an aldehyde-based fixative.

    • Denature the DNA to expose the incorporated BrdU. This is typically done by incubating the cells in 1-2.5 M HCl for 10-60 minutes at room temperature.[13][14]

  • Immunostaining and Detection:

    • Wash the cells to remove the acid.

    • Incubate the cells with an anti-BrdU antibody.

    • Wash the cells to remove unbound antibody.

    • If a primary unconjugated antibody was used, incubate with a fluorescently labeled secondary antibody.

    • Analyze the samples by flow cytometry or quantify the signal using a microplate reader for colorimetric or fluorometric detection.[15]

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate T-lymphocytes in a 96-well plate (e.g., 1,000 to 100,000 cells per well) and treat with Tat (1-9) as described in Protocol 2.

    • Incubate for the desired duration (e.g., 24-72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.

    • Incubate the plate at room temperature in the dark for 2 hours with gentle shaking to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[16]

Signaling Pathway Diagrams

The following diagrams illustrate the potential signaling pathways affected by the interaction of Tat (1-9) with T-lymphocytes.

Tat_CD26_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Tat(1-9) Tat(1-9) CD26 CD26/DPPIV Tat(1-9)->CD26 Binding and Inhibition TCR_Signaling TCR Signaling Cascade CD26->TCR_Signaling Costimulation TGF_beta TGF-β Pathway CD26->TGF_beta Modulation PTEN_FOXO3a PTEN/FOXO3a Pathway CD26->PTEN_FOXO3a Modulation Proliferation T-Cell Proliferation TCR_Signaling->Proliferation

Caption: Tat (1-9) interaction with CD26 and downstream effects.

TGF_beta_Pathway TGF_beta_Ligand TGF-β TGF_beta_RII TGF-β RII TGF_beta_Ligand->TGF_beta_RII TGF_beta_RI TGF-β RI TGF_beta_RII->TGF_beta_RI Recruits & Phosphorylates SMAD2_3 SMAD2/3 TGF_beta_RI->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD_Complex SMAD Complex pSMAD2_3->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Gene_Transcription Gene Transcription (e.g., p21, PAI-1) Nucleus->Gene_Transcription Regulates Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest

Caption: Simplified TGF-β signaling pathway.

PTEN_FOXO3a_Pathway cluster_pathway PTEN/FOXO3a Apoptotic Pathway Tat HIV-1 Tat PTEN_promoter PTEN Promoter Tat->PTEN_promoter Associates with PTEN PTEN PTEN_promoter->PTEN Increases Transcription PIP3 PIP3 PTEN->PIP3 Dephosphorylates Akt Akt PTEN->Akt Inhibits PIP3->Akt Activates PIP2 PIP2 pAkt p-Akt (Inactive) pFOXO3a p-FOXO3a (Cytoplasmic) Akt->pFOXO3a Phosphorylates FOXO3a FOXO3a FOXO3a_nucleus FOXO3a (Nuclear) FOXO3a->FOXO3a_nucleus Translocates to Nucleus pFOXO3a->FOXO3a Dephosphorylation Pro_Apoptotic_Genes Pro-Apoptotic Genes (e.g., Bim, FasL) FOXO3a_nucleus->Pro_Apoptotic_Genes Activates Transcription Apoptosis Apoptosis Pro_Apoptotic_Genes->Apoptosis

Caption: Tat-mediated activation of the PTEN/FOXO3a pathway.

References

Application Notes and Protocols for the Synthesis and Purification of HIV-1 Tat (1-9) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis and purification of the HIV-1 Tat (1-9) peptide, with the sequence Met-Asp-Pro-Val-Asp-Pro-Asn-Ile-Glu. The methodologies described herein are based on established solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC) techniques, providing a robust framework for obtaining high-purity peptide for research and development purposes.

Overview

The Human Immunodeficiency Virus Type 1 (HIV-1) Tat protein is a regulatory protein crucial for viral replication. The N-terminal nonapeptide, Tat (1-9), has been a subject of interest in various studies. The synthesis of this peptide is typically achieved through Fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS), a reliable method for the stepwise assembly of amino acids on a solid support. Subsequent purification to a high degree of homogeneity is critical and is most effectively accomplished using reversed-phase high-performance liquid chromatography (RP-HPLC). Characterization of the final product is confirmed by mass spectrometry to ensure the correct molecular weight and sequence.

Data Presentation

Physicochemical Properties of HIV-1 Tat (1-9)
PropertyValue
Sequence Met-Asp-Pro-Val-Asp-Pro-Asn-Ile-Glu (MDPVDPNIE)
Molecular Formula C₄₅H₇₁N₉O₁₆S
Average Molecular Weight 1046.17 g/mol
Theoretical pI 3.54
Extinction Coefficient 1490 M⁻¹cm⁻¹ (at 280 nm, assuming all Cys are reduced)
Synthesis and Purification Summary
ParameterTypical Values
Synthesis Scale 0.1 mmol
Synthesis Method Fmoc-SPPS
Crude Peptide Yield 60-80%
Purification Method RP-HPLC
Final Purity >95%
Characterization Methods LC-MS

Experimental Protocols

Fmoc Solid-Phase Peptide Synthesis (SPPS) of HIV-1 Tat (1-9)

This protocol outlines the manual synthesis of the HIV-1 Tat (1-9) peptide on a 0.1 mmol scale using Fmoc chemistry.

Materials:

  • Fmoc-Glu(OtBu)-Wang resin (0.1 mmol)

  • Fmoc-protected amino acids: Fmoc-Ile-OH, Fmoc-Asn(Trt)-OH, Fmoc-Pro-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Met-OH

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

  • Solid-phase synthesis vessel with a frit

  • Shaker

Protocol:

  • Resin Swelling: Swell the Fmoc-Glu(OtBu)-Wang resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and shake for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for each amino acid in the sequence from C-terminus to N-terminus):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Ile, Asn, Pro, Asp, Val, Pro, Asp, Met.

  • Final Fmoc Deprotection: After coupling the final amino acid (Met), perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry it. The crude peptide is now ready for purification.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes the purification of the crude HIV-1 Tat (1-9) peptide.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase column (e.g., Vydac C18, 10 µm, 250 x 22 mm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Protocol:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. Filter the solution through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Purification:

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient for this peptide would be 5% to 45% Mobile Phase B over 40 minutes at a flow rate of 10 mL/min.

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC using a similar gradient over a shorter time.

  • Lyophilization: Pool the fractions with a purity of >95% and lyophilize to obtain the purified peptide as a white powder.

Characterization by Mass Spectrometry

The identity of the purified HIV-1 Tat (1-9) peptide should be confirmed by mass spectrometry.

Instrumentation and Materials:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Appropriate matrix for MALDI (e.g., α-cyano-4-hydroxycinnamic acid).

Protocol:

  • Prepare the sample according to the instrument's specifications.

  • Acquire the mass spectrum.

  • Compare the observed molecular weight with the theoretical molecular weight (1046.17 g/mol for the protonated species [M+H]⁺). The spectrum should show a prominent peak corresponding to this mass.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows for the synthesis and purification of the HIV-1 Tat (1-9) peptide.

Synthesis_Workflow Resin Fmoc-Glu(OtBu)-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_Ile Couple Fmoc-Ile-OH Deprotection1->Coupling_Ile Deprotection2 Fmoc Deprotection Coupling_Ile->Deprotection2 Coupling_Asn Couple Fmoc-Asn(Trt)-OH Deprotection2->Coupling_Asn More_Cycles Repeat Cycles for Pro, Asp, Val, Pro, Asp, Met Coupling_Asn->More_Cycles Final_Deprotection Final Fmoc Deprotection More_Cycles->Final_Deprotection Cleavage Cleavage from Resin (95% TFA cocktail) Final_Deprotection->Cleavage Crude_Peptide Crude Tat (1-9) Peptide Cleavage->Crude_Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Purification_Workflow Crude_Peptide Crude Tat (1-9) Peptide Dissolution Dissolve in Mobile Phase A Crude_Peptide->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration Injection Inject onto RP-HPLC Column Filtration->Injection Elution Gradient Elution (Acetonitrile/Water/TFA) Injection->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Purity_Analysis Analyze Purity (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions (>95%) Purity_Analysis->Pooling Lyophilization Lyophilize Pooling->Lyophilization Pure_Peptide Pure Tat (1-9) Peptide Lyophilization->Pure_Peptide

Caption: RP-HPLC Purification Workflow.

Application of Tat (1-9) Peptide in Chemokine and Cytokine Regulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus-1 (HIV-1) transactivator of transcription (Tat) protein is a key regulatory element in viral replication and pathogenesis. Beyond its intracellular functions, the full-length Tat protein can be secreted and taken up by neighboring cells, where it modulates a variety of cellular processes, including the expression of cytokines and chemokines, thereby contributing to the chronic immune activation and inflammation characteristic of HIV-1 infection.

The N-terminal region of the Tat protein, specifically the Tat (1-9) peptide (sequence: MDPVDPNIE), has garnered interest for its distinct biological activities. Unlike the full-length protein, which often exhibits pro-inflammatory properties, the Tat (1-9) peptide primarily exerts its influence through the inhibition of dipeptidyl peptidase IV (DPPIV), also known as CD26. This cell surface glycoprotein (B1211001) is a crucial regulator of immune function, in part through its ability to cleave and modify the activity of various chemokines and cytokines.

These application notes provide a detailed overview of the use of the Tat (1-9) peptide in studying the regulation of chemokines and cytokines, with a focus on its inhibitory effect on DPPIV/CD26. We present quantitative data on its activity, detailed experimental protocols, and diagrams of the key signaling pathways and experimental workflows.

Key Applications of Tat (1-9) in Immunomodulation Studies

  • Investigation of Dipeptidyl Peptidase IV (DPPIV/CD26) Function: Tat (1-9) serves as a specific inhibitor of DPPIV, making it a valuable tool to elucidate the role of this enzyme in chemokine and cytokine processing and overall immune regulation.

  • Chemokine Processing Studies: The peptide can be used to prevent the N-terminal truncation of specific chemokines by DPPIV, allowing researchers to study the biological activities of the intact versus the processed forms of these molecules. A notable example is the inhibition of Macrophage Inflammatory Protein-1beta (MIP-1β/CCL4) processing.[1]

  • Immunosuppressive and Anti-inflammatory Research: By inhibiting DPPIV, Tat (1-9) can lead to immunosuppressive effects, such as the inhibition of T-cell proliferation. This makes it a useful tool for studying mechanisms of immunosuppression and for the development of potential anti-inflammatory therapeutics.

  • Transforming Growth Factor-beta 1 (TGF-β1) Regulation: Inhibition of DPPIV by peptides similar to Tat (1-9) has been shown to induce the production of the immunosuppressive cytokine TGF-β1. This suggests a role for Tat (1-9) in studying the signaling pathways that govern TGF-β1 expression and its downstream effects.

Data Presentation

Table 1: Inhibitory Activity of Tat (1-9) and Related Peptides on Dipeptidyl Peptidase IV (DPPIV/CD26)
PeptideSequenceInhibition Constant (Ki)Reference
Tat (1-9) MDPVDPNIE250 µM[2]
Trp2-Tat (1-9)MWPVDPNIE2 µM[2]

Note: The substitution of Aspartic Acid (D) at position 2 with Tryptophan (W) in the Trp2-Tat (1-9) analog significantly increases its inhibitory potency against DPPIV.

Table 2: Effects of Full-Length Tat Protein on Cytokine and Chemokine Production in Monocyte-Derived Dendritic Cells (MDDCs)
Cytokine/ChemokineTat ConcentrationFold Increase (vs. control)Reference
IL-1220 µg/ml~23-fold[3]
TNF-α20 µg/ml~20-fold[3]
MIP-1α (CCL3)20 µg/ml~15-fold[3]
MIP-1β (CCL4)20 µg/ml~12-fold[3]
RANTES (CCL5)20 µg/ml~10-fold[3]

Note: This table illustrates the pro-inflammatory effects of the full-length Tat protein, which contrasts with the primarily immunomodulatory effects observed with the Tat (1-9) peptide. These effects are largely mediated through pathways such as NF-κB and MAPK.

Signaling Pathways and Experimental Workflows

Tat (1-9) and DPPIV-Mediated Chemokine Regulation

The primary mechanism by which Tat (1-9) influences chemokine and cytokine networks is through the inhibition of DPPIV/CD26. DPPIV is a serine protease that cleaves N-terminal dipeptides from proteins with a proline or alanine (B10760859) at the penultimate position. Several chemokines are substrates for DPPIV, and their truncation can alter their receptor binding and biological activity.

Tat1_9_DPPIV_Chemokine cluster_extracellular Extracellular Space Tat1_9 Tat (1-9) Peptide DPPIV DPPIV/CD26 Tat1_9->DPPIV Inhibits Chemokine_T Truncated Chemokine DPPIV->Chemokine_T Produces Chemokine_I Intact Chemokine (e.g., MIP-1β) Chemokine_I->DPPIV Cleavage Receptor Chemokine Receptor Chemokine_T->Receptor Altered Binding Signaling Altered Cellular Response Receptor->Signaling

Tat (1-9) inhibits DPPIV, preventing chemokine cleavage.
TGF-β Signaling Pathway Potentially Modulated by DPPIV Inhibition

Inhibition of DPPIV has been linked to the induction of TGF-β1, a pleiotropic cytokine with potent immunosuppressive functions. The precise mechanism linking DPPIV inhibition to TGF-β1 induction is still under investigation but may involve complex interactions with other cell surface molecules and signaling pathways. Once induced, TGF-β1 signals through its own receptor complex to regulate gene expression via the SMAD pathway.

TGFb_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb_RII TGF-β RII TGFb_RI TGF-β RI TGFb_RII->TGFb_RI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFb_RI->SMAD23 Phosphorylates TGFb TGF-β1 TGFb->TGFb_RII Binds SMAD23_P p-SMAD2/3 SMAD_complex SMAD Complex SMAD23_P->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex DNA Target Genes SMAD_complex->DNA Binds Transcription Gene Transcription (e.g., Immunosuppression) DNA->Transcription

Canonical TGF-β signaling pathway via SMAD proteins.
Experimental Workflow for Studying Tat (1-9) Effects on Cytokine Production

This workflow outlines the key steps to investigate the impact of the Tat (1-9) peptide on cytokine production from peripheral blood mononuclear cells (PBMCs).

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis PBMC_Isolation Isolate PBMCs from whole blood Cell_Culture Culture PBMCs in appropriate medium PBMC_Isolation->Cell_Culture Peptide_Treatment Treat cells with varying concentrations of Tat (1-9) Cell_Culture->Peptide_Treatment Controls Include untreated and positive controls (e.g., PHA) Cell_Culture->Controls Incubation Incubate for a defined period (e.g., 24-72h) Peptide_Treatment->Incubation Controls->Incubation Supernatant_Collection Collect cell culture supernatants Incubation->Supernatant_Collection Cytokine_Assay Measure cytokine levels (ELISA, Luminex) Supernatant_Collection->Cytokine_Assay Data_Analysis Analyze and compare cytokine concentrations Cytokine_Assay->Data_Analysis

Workflow for assessing Tat (1-9) effects on cytokine release.

Experimental Protocols

Protocol 1: In Vitro T-Cell Proliferation Assay with Tat (1-9) Peptide

This protocol is designed to assess the immunosuppressive effect of Tat (1-9) on T-cell proliferation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Tat (1-9) peptide (lyophilized)

  • Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies (as a positive control for T-cell proliferation)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • 96-well flat-bottom culture plates

  • Flow cytometer

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the labeling by adding 5 volumes of ice-cold complete RPMI-1640 medium. Wash the cells three times with complete medium.

  • Cell Seeding: Resuspend the CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium. Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.

  • Peptide and Stimulant Addition:

    • Prepare serial dilutions of the Tat (1-9) peptide in complete medium. Add 50 µL of the peptide dilutions to the appropriate wells.

    • To positive control wells, add 50 µL of PHA (e.g., 5 µg/mL final concentration) or anti-CD3/anti-CD28 beads.

    • To negative control wells, add 50 µL of medium alone.

    • To wells with Tat (1-9), also add the T-cell stimulant to test the inhibitory effect.

    • The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

    • Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

    • Gate on the T-cell populations and quantify the percentage of proliferated cells in each condition.

Protocol 2: Measurement of TGF-β1 Production by ELISA

This protocol describes the measurement of TGF-β1 in cell culture supernatants following treatment with Tat (1-9).

Materials:

  • Cell culture supernatants from Tat (1-9)-treated and control cells (from Protocol 1 or a similar experiment)

  • Human TGF-β1 ELISA kit (commercially available)

  • 1N HCl

  • 1.2N NaOH / 0.5M HEPES

  • Microplate reader

Procedure:

  • Sample Preparation (Activation of Latent TGF-β1):

    • TGF-β1 is secreted in a latent form and must be activated to be detected by ELISA.

    • To 100 µL of cell culture supernatant, add 20 µL of 1N HCl. Mix well and incubate for 10 minutes at room temperature.

    • Neutralize the acidified sample by adding 20 µL of 1.2N NaOH / 0.5M HEPES. Mix well. The sample is now ready for the ELISA.

  • ELISA Procedure (follow the manufacturer's instructions):

    • A general procedure is as follows:

    • Add 100 µL of prepared standards and activated samples to the wells of the TGF-β1 antibody-coated microplate.

    • Incubate for 2 hours at room temperature.

    • Wash the wells 3-4 times with the provided wash buffer.

    • Add 100 µL of biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

    • Wash the wells 3-4 times.

    • Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.

    • Wash the wells 3-4 times.

    • Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until color develops.

    • Add 50 µL of stop solution to each well.

  • Data Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Calculate the concentration of TGF-β1 in the samples by interpolating their absorbance values from the standard curve. Remember to account for the dilution factor from the activation step.

Protocol 3: Analysis of Chemokine Cleavage by Mass Spectrometry

This protocol provides a general workflow for analyzing the cleavage of a chemokine, such as MIP-1β, by DPPIV and the inhibitory effect of Tat (1-9).

Materials:

  • Recombinant human MIP-1β

  • Recombinant human DPPIV/CD26

  • Tat (1-9) peptide

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • MALDI-TOF mass spectrometer

  • MALDI matrix (e.g., sinapinic acid)

Procedure:

  • Enzymatic Reaction:

    • Set up the following reactions in microcentrifuge tubes:

      • Control: Recombinant MIP-1β in reaction buffer.

      • DPPIV Digestion: Recombinant MIP-1β and recombinant DPPIV in reaction buffer.

      • Inhibition: Recombinant MIP-1β, recombinant DPPIV, and Tat (1-9) peptide in reaction buffer.

    • Incubate the reactions at 37°C for a defined period (e.g., 1-4 hours).

  • Sample Preparation for Mass Spectrometry:

    • Stop the reactions by adding an acid (e.g., 0.1% trifluoroacetic acid).

    • Desalt and concentrate the samples using a C18 ZipTip.

  • Mass Spectrometry Analysis:

    • Spot the desalted samples onto a MALDI target plate and co-crystallize with the MALDI matrix.

    • Acquire mass spectra in the appropriate mass range for MIP-1β and its potential cleavage products.

  • Data Analysis:

    • Compare the mass spectra from the different reaction conditions.

    • In the DPPIV digestion sample, look for a new peak corresponding to the mass of the truncated MIP-1β. The expected cleavage of MIP-1β (CCL4) by DPPIV would remove the N-terminal dipeptide, resulting in MIP-1β (3-69).

    • In the inhibition sample, the peak corresponding to the truncated MIP-1β should be significantly reduced or absent, while the peak for the intact chemokine should be prominent.

Conclusion

The Tat (1-9) peptide is a valuable tool for investigating the role of DPPIV/CD26 in the regulation of chemokine and cytokine activity. Its ability to inhibit DPPIV provides a specific mechanism to study the consequences of altered chemokine processing and to explore potential therapeutic strategies for inflammatory and immune-mediated diseases. While the direct effects of Tat (1-9) on a broad range of pro-inflammatory cytokines appear to be limited, its indirect immunomodulatory properties, particularly in relation to chemokine processing and TGF-β1 induction, make it an important subject for further research in the fields of immunology and drug development. It is crucial to distinguish the effects of the Tat (1-9) peptide from those of the full-length Tat protein to accurately interpret experimental results and understand their respective roles in HIV-1 pathogenesis and immune regulation.

References

Application Notes and Protocols for Assessing the Immunosuppressive Activity of HIV-1 Tat (1-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) trans-activator of transcription (Tat) protein is known to be secreted from infected cells and can exert profound effects on the host immune system. The N-terminal nonapeptide of Tat, Tat (1-9) with the sequence MDPVDPNIE, has been identified as a key mediator of these immunosuppressive effects.[1][2] This document provides detailed experimental protocols and application notes for researchers to assess the immunosuppressive activity of the Tat (1-9) peptide. The primary mechanism of action for Tat (1-9) is the inhibition of dipeptidyl peptidase IV (DP IV), also known as CD26, a T-cell activation marker.[1][2][3] By inhibiting DP IV/CD26, Tat (1-9) can suppress T-cell proliferation and modulate immune responses.

These protocols are designed to provide a robust framework for characterizing the immunosuppressive potential of Tat (1-9) and its analogues in a preclinical setting.

Data Presentation

Quantitative data from the following experimental protocols should be summarized in the tables below for clear comparison and interpretation.

Table 1: Inhibition of Dipeptidyl Peptidase IV (DP IV/CD26) Enzymatic Activity by Tat (1-9)

Tat (1-9) Concentration% Inhibition (Mean ± SD)IC50 (nM)
0.1 µM
1 µM
10 µM
50 µM
100 µM

Table 2: Effect of Tat (1-9) on T-Cell Proliferation

Treatment GroupProliferation Index (Mean ± SD)% Inhibition of Proliferation
Unstimulated PBMCsN/A
Tetanus Toxoid (TT) Stimulated0%
TT + Tat (1-9) (1 µM)
TT + Tat (1-9) (10 µM)
TT + Tat (1-9) (50 µM)

Table 3: Modulation of Cytokine Production by Tat (1-9) in Activated PBMCs

CytokineTT Stimulated (pg/mL)TT + Tat (1-9) (10 µM) (pg/mL)% Change
IFN-γ
TNF-α
IL-2
IL-10

Experimental Protocols

Dipeptidyl Peptidase IV (DP IV/CD26) Inhibition Assay

This assay determines the ability of Tat (1-9) to inhibit the enzymatic activity of DP IV/CD26. A fluorometric method using the substrate Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) is described.

Materials:

  • Recombinant human DP IV/CD26 enzyme

  • Tat (1-9) peptide

  • Gly-Pro-AMC substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of Tat (1-9) in sterile, nuclease-free water or an appropriate buffer.

  • In a 96-well black microplate, add 50 µL of Assay Buffer to each well.

  • Add 10 µL of various concentrations of Tat (1-9) peptide to the respective wells in triplicate. For the control wells, add 10 µL of the vehicle control.

  • Add 20 µL of diluted recombinant human DP IV/CD26 enzyme to all wells except the blank.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of Gly-Pro-AMC substrate to all wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm every minute for 30 minutes using a microplate reader.

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Tat (1-9) concentration and fitting the data to a dose-response curve.

T-Cell Proliferation Assay (Tetanus Toxoid-Stimulated PBMCs)

This assay measures the effect of Tat (1-9) on the proliferation of human peripheral blood mononuclear cells (PBMCs) stimulated with a recall antigen, tetanus toxoid.

Materials:

  • Ficoll-Paque PLUS

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Tetanus Toxoid (TT)

  • Tat (1-9) peptide

  • [³H]-Thymidine or EdU (5-ethynyl-2´-deoxyuridine) proliferation assay kit

  • 96-well round-bottom cell culture plate

  • Liquid scintillation counter or flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the PBMCs twice with RPMI-1640 medium and resuspend to a final concentration of 1 x 10⁶ cells/mL.

  • Seed 100 µL of the PBMC suspension into each well of a 96-well round-bottom plate.

  • Add 50 µL of RPMI-1640 medium containing various concentrations of Tat (1-9) to the respective wells in triplicate. For control wells, add medium alone.

  • Add 50 µL of RPMI-1640 medium containing an optimal concentration of tetanus toxoid (typically 1-10 µg/mL, to be determined by titration) to all wells except the unstimulated control wells.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 5 days.

  • For the final 18 hours of incubation, add 1 µCi of [³H]-Thymidine or EdU to each well.

  • Harvest the cells and measure the incorporation of [³H]-Thymidine using a liquid scintillation counter or EdU incorporation using a flow cytometer according to the manufacturer's instructions.

  • Calculate the proliferation index as the ratio of counts per minute (CPM) or percentage of EdU-positive cells in the stimulated wells to the unstimulated wells.

  • Calculate the percentage of inhibition of proliferation for the Tat (1-9) treated groups relative to the tetanus toxoid-stimulated control.

Cytokine Production Assay

This assay quantifies the effect of Tat (1-9) on the production of key immunomodulatory cytokines by activated PBMCs.

Materials:

  • PBMCs isolated as described in Protocol 2.

  • RPMI-1640 medium supplemented as in Protocol 2.

  • Tetanus Toxoid (TT)

  • Tat (1-9) peptide

  • ELISA or multiplex immunoassay kits for IFN-γ, TNF-α, IL-2, and IL-10.

  • 24-well cell culture plate

Procedure:

  • Isolate and prepare PBMCs as described in Protocol 2.

  • Seed 1 mL of the PBMC suspension (2 x 10⁶ cells/mL) into each well of a 24-well plate.

  • Add Tat (1-9) peptide to the desired final concentration to the respective wells.

  • Stimulate the cells with an optimal concentration of tetanus toxoid. Include unstimulated and stimulated controls without the peptide.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.

  • Collect the cell culture supernatants by centrifugation.

  • Measure the concentration of IFN-γ, TNF-α, IL-2, and IL-10 in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

  • Analyze the data by comparing the cytokine concentrations in the Tat (1-9) treated groups to the stimulated control group.

Mandatory Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm CD26 DP IV/CD26 TCR TCR/CD3 CD26->TCR Co-stimulation Signaling Downstream Signaling (e.g., NF-κB, MAPK) TCR->Signaling Activates APC APC APC->TCR Presents Antigen Tat1_9 Tat (1-9) Tat1_9->CD26 Inhibits Antigen Antigen Antigen->APC Proliferation T-Cell Proliferation Signaling->Proliferation Cytokines Cytokine Production Signaling->Cytokines

Caption: Tat (1-9) Signaling Pathway.

experimental_workflow cluster_PBMC PBMC Isolation cluster_assays Functional Assays cluster_prolif Proliferation Assay cluster_cytokine Cytokine Assay start Healthy Donor Blood ficoll Ficoll Gradient Centrifugation start->ficoll pbmcs Isolate PBMCs ficoll->pbmcs culture Culture with TT & Tat (1-9) (5 days) pbmcs->culture stimulate Stimulate with TT & Tat (1-9) (48-72h) pbmcs->stimulate prolif_measure Measure Proliferation ([3H]-Thymidine or EdU) culture->prolif_measure supernatant Collect Supernatant stimulate->supernatant elisa Measure Cytokines (ELISA/Multiplex) supernatant->elisa

Caption: Experimental Workflow.

References

Application Notes and Protocols for Fluorescently Labeled Tat (1-9) in Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HIV-1 Tat (Trans-Activator of Transcription) protein contains a short, basic peptide sequence, Tat (48-57), renowned for its ability to translocate across cellular membranes. A truncated version of this peptide, Tat (1-9), which corresponds to the amino acid sequence RKKRRQRRR, retains this cell-penetrating capability and serves as a valuable tool in biomedical research. When fluorescently labeled, Tat (1-9) becomes a powerful probe for investigating molecular interactions and cellular uptake mechanisms. These application notes provide detailed protocols for utilizing fluorescently labeled Tat (1-9) in various binding assays, offering insights into its interaction with cellular components and potential therapeutic targets.

The primary applications of fluorescently labeled Tat (1-9) in binding assays include:

  • Characterizing interactions with cellular membranes: Understanding the initial binding events that lead to cellular entry.

  • Investigating binding to intracellular targets: Quantifying the affinity for nucleic acids (like TAR RNA) and proteins.

  • Screening for inhibitors: Identifying molecules that disrupt the binding of Tat (1-9) to its targets, which can be valuable in drug discovery.

Cellular Uptake and Signaling Pathway

The cellular uptake of the Tat peptide is a multi-step process that primarily involves electrostatic interactions with the cell surface, followed by endocytosis. The highly cationic nature of the Tat peptide facilitates its initial binding to negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface. Following this initial interaction, the peptide is internalized through various endocytic pathways, with evidence pointing towards clathrin-dependent endocytosis.

Tat_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Tat Fluorescently Labeled Tat (1-9) Peptide HSPG Heparan Sulfate Proteoglycans (HSPGs) Tat->HSPG Electrostatic Interaction Clathrin_Vesicle Clathrin-Coated Vesicle HSPG->Clathrin_Vesicle Clathrin-Dependent Endocytosis Endosome Early Endosome Clathrin_Vesicle->Endosome Vesicle Trafficking Release Endosomal Escape & Cytosolic Release Endosome->Release Maturation

Cellular uptake pathway of Tat (1-9) peptide.

Quantitative Binding Data

The binding affinity of Tat peptides to various molecular partners has been quantified using a range of biophysical techniques. The dissociation constant (Kd) is a common metric used to express this affinity, with lower Kd values indicating stronger binding.

Fluorescent Tat PeptideBinding PartnerAssay MethodDissociation Constant (Kd)Reference
Tryptophan-substituted TatEgg PC LiposomesFluorescence Spectroscopy2.6 ± 0.6 µM[1]
Tat (47-57)POPC LiposomesSecond Harmonic Generation32.0 ± 5.6 µM[1]
Tat (47-57)POPG LiposomesSecond Harmonic Generation7.5 ± 2.0 µM[1]
Tat peptide (wild type)TAR RNAGel Shift Assay2.6 x 10⁻⁶ M[2]
Tat peptide 1TAR RNAGel Shift Assay8.7 x 10⁻⁷ M[2]
Tat peptide 2TAR RNAGel Shift Assay9.3 x 10⁻⁷ M[2]

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

Fluorescence polarization is a powerful technique for studying molecular interactions in solution. It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger, unlabeled partner. When the small, fluorescently labeled Tat (1-9) peptide is unbound, it tumbles rapidly, resulting in low polarization of the emitted light. Upon binding to a larger molecule (e.g., a protein or nucleic acid), its tumbling slows significantly, leading to an increase in the polarization of the emitted light.

FP_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Fluorescently Labeled Tat (1-9) - Unlabeled Binding Partner - Assay Buffer Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Unlabeled Binding Partner Prepare_Reagents->Serial_Dilution Add_Tat Add a Fixed Concentration of Fluorescently Labeled Tat (1-9) to all wells Serial_Dilution->Add_Tat Incubate Incubate at Room Temperature (e.g., 30 minutes) Add_Tat->Incubate Measure_FP Measure Fluorescence Polarization using a Plate Reader Incubate->Measure_FP Analyze_Data Analyze Data: - Plot mP vs. [Binding Partner] - Fit to a Sigmoidal Curve - Determine Kd Measure_FP->Analyze_Data End End Analyze_Data->End

Workflow for a Fluorescence Polarization binding assay.

Materials:

  • Fluorescently labeled Tat (1-9) peptide (e.g., FITC-Tat (1-9))

  • Unlabeled binding partner (protein, nucleic acid, etc.)

  • Assay Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4, with 0.01% Tween-20)

  • Microplate reader with fluorescence polarization capabilities

  • Black, non-binding surface 96- or 384-well plates

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescently labeled Tat (1-9) peptide in the assay buffer. A typical starting concentration is 100 nM.

    • Prepare a stock solution of the unlabeled binding partner in the assay buffer. The starting concentration should be at least 20-fold higher than the expected Kd.

  • Serial Dilution of Binding Partner:

    • In a microplate, perform a serial dilution (e.g., 1:2 or 1:3) of the unlabeled binding partner in the assay buffer. Include wells with buffer only as a negative control (zero binding partner concentration).

  • Addition of Labeled Peptide:

    • To each well containing the serially diluted binding partner, add a fixed concentration of the fluorescently labeled Tat (1-9) peptide. The final concentration of the labeled peptide should be well below the expected Kd (e.g., 1-10 nM) to ensure that it does not significantly affect the binding equilibrium.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium. This time can range from 30 minutes to a few hours and should be optimized for the specific interaction being studied. Protect the plate from light during incubation.

  • Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well using a microplate reader. Set the excitation and emission wavelengths appropriate for the fluorophore used (e.g., for FITC, excitation at ~485 nm and emission at ~520 nm).

  • Data Analysis:

    • Subtract the background mP values (from wells with only buffer and labeled peptide) from the experimental values.

    • Plot the change in fluorescence polarization (ΔmP) as a function of the concentration of the unlabeled binding partner.

    • Fit the data to a sigmoidal dose-response curve to determine the dissociation constant (Kd).

Fluorescence Resonance Energy Transfer (FRET) Binding Assay

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When the donor and acceptor are in close proximity (typically 1-10 nm), excitation of the donor can lead to energy transfer to the acceptor, resulting in acceptor emission. This principle can be used to monitor the binding of two molecules, each labeled with one of the FRET pair fluorophores. For a Tat (1-9) binding assay, the Tat peptide can be labeled with a donor fluorophore and its binding partner with an acceptor fluorophore.

Materials:

  • Donor-labeled Tat (1-9) peptide (e.g., Cy3-Tat (1-9))

  • Acceptor-labeled binding partner (e.g., Cy5-labeled protein)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, with 100 mM NaCl)

  • Fluorometer or microplate reader capable of measuring FRET

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of the donor-labeled Tat (1-9) peptide and the acceptor-labeled binding partner in the assay buffer.

  • Assay Setup:

    • In a microplate or cuvette, add a fixed concentration of the donor-labeled Tat (1-9) peptide.

    • Add increasing concentrations of the acceptor-labeled binding partner. Include control samples with only the donor-labeled peptide and only the acceptor-labeled partner.

  • Incubation:

    • Incubate the samples at room temperature for a time sufficient to reach binding equilibrium, protected from light.

  • Measurement:

    • Excite the donor fluorophore at its excitation maximum.

    • Measure the emission intensity of both the donor and the acceptor fluorophores.

  • Data Analysis:

    • Calculate the FRET efficiency (E) using the formula: E = 1 - (F_DA / F_D), where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.

    • Alternatively, the ratio of acceptor emission to donor emission can be plotted against the concentration of the acceptor-labeled binding partner.

    • Fit the data to a binding curve to determine the Kd.

Comparison of Fluorescence-Based Binding Assays

Assay_Comparison Assays Fluorescence-Based Binding Assays Fluorescence Polarization (FP) Fluorescence Intensity (FI) FRET FP_Details Fluorescence Polarization (FP) Principle: Measures changes in molecular rotation upon binding. Pros: Homogeneous, sensitive to size changes. Cons: Requires a significant size difference between binding partners. Assays:fp->FP_Details FI_Details Fluorescence Intensity (FI) Principle: Measures changes in fluorescence intensity upon binding. Pros: Simple, widely accessible instrumentation. Cons: Prone to artifacts from compound fluorescence. Assays:fi->FI_Details FRET_Details Fluorescence Resonance Energy Transfer (FRET) Principle: Measures distance-dependent energy transfer between two fluorophores. Pros: Provides distance information, high sensitivity. Cons: Requires dual labeling, susceptible to spectral overlap issues. Assays:fret->FRET_Details

Comparison of common fluorescence-based binding assays.

Conclusion

Fluorescently labeled Tat (1-9) is a versatile tool for studying molecular interactions and cellular processes. The protocols and data presented here provide a framework for researchers to design and execute robust binding assays. The choice of assay will depend on the specific research question, the nature of the binding partners, and the available instrumentation. By carefully selecting the appropriate fluorescent label and assay methodology, researchers can gain valuable quantitative insights into the binding characteristics of the Tat (1-9) peptide.

References

Application Notes & Protocols: In Vitro Reconstitution of the Tat (1-9) and DPPIV Complex

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dipeptidyl peptidase-IV (DPPIV), also known as the T-cell differentiation antigen CD26, is a transmembrane glycoprotein (B1211001) with serine protease activity.[1][2] It plays a crucial role in various physiological processes, including glucose metabolism, immune regulation, and signal transduction.[2][3] DPPIV preferentially cleaves Xaa-Proline or Xaa-Alanine dipeptides from the N-terminus of polypeptides.[2][4] The trans-activator of transcription (Tat) protein from the Human Immunodeficiency Virus-1 (HIV-1) is a key regulatory protein essential for viral replication and pathogenesis.[5][6] The N-terminal nonapeptide of Tat, Tat (1-9), with the sequence Met-Asp-Pro-Val-Asp-Pro-Asn-Ile-Glu, has been identified as a natural inhibitor of DPPIV.[7][8] This interaction is believed to contribute to the immunosuppressive effects observed in HIV-1 infection.[5][7][8]

These application notes provide detailed protocols for the in vitro reconstitution of the complex between recombinant human DPPIV and synthetic Tat (1-9) peptide. The protocols cover the expression and purification of active DPPIV, preparation of the Tat (1-9) peptide, and the characterization of their interaction through enzymatic inhibition assays.

Section 1: Protein and Peptide Preparation

Protocol 1.1: Expression and Purification of Recombinant Human DPPIV

This protocol describes a method for producing and purifying a soluble, active form of human DPPIV (residues 29-766) using a baculovirus expression system in Sf9 insect cells, adapted from established procedures.[1][4][9][10]

Materials:

  • Spodoptera frugiperda (Sf9) insect cells

  • Baculovirus vector containing His-tagged human DPPIV (e.g., pMelbac)

  • Insect cell culture medium (e.g., Sf-900 II SFM)

  • Ammonium (B1175870) Sulfate (B86663)

  • Chromatography Resins: Phenyl Sepharose (HIC), Nickel Sepharose (IMAC), Q Sepharose (IEX)

  • Buffers: Lysis Buffer, HIC Buffers, IMAC Buffers, IEX Buffers, Storage Buffer

  • DPPIV substrate (e.g., Ala-Pro-pNA or Ala-Pro-AFC)

Methodology:

  • Expression:

    • Culture 1 L of Sf9 cells to a density of 1.2–2.2 × 10⁶ cells/mL.

    • Infect the cell culture with the recombinant baculovirus at a multiplicity of infection (MOI) of 1.

    • Incubate for 7 days to allow for robust protein expression.[1][4]

    • Harvest the cell culture supernatant containing the secreted, soluble DPPIV. The supernatant can be stored below 10°C with glycerol (B35011) to prevent freezing.[4]

  • Purification:

    • Step 1: Ammonium Sulfate (AS) Precipitation: Gradually add ammonium sulfate to the cell supernatant to a final concentration that precipitates DPPIV. Centrifuge to collect the precipitate.

    • Step 2: Hydrophobic Interaction Chromatography (HIC): Resuspend the AS pellet in a buffer containing 12% ammonium sulfate and load it onto a Phenyl Sepharose column. Elute the protein with a decreasing AS gradient.[11]

    • Step 3: Immobilized Metal Affinity Chromatography (IMAC): Pool the active fractions from HIC and load them onto a Nickel Sepharose column to bind the His-tagged DPPIV. Elute with an increasing imidazole (B134444) gradient.[11]

    • Step 4: Ion-Exchange Chromatography (IEX): As a final polishing step, subject the IMAC eluate to anion exchange chromatography using a Q Sepharose column.

    • Monitor the purification process at each step by measuring the specific enzymatic activity.

  • Quality Control & Storage:

    • Assess purity by SDS-PAGE.

    • Measure the specific activity using a standard DPPIV assay. A specific activity of >30 U/mg is indicative of high purity.[1][9]

    • The expected yield is approximately 1 to 1.8 mg of pure protein per liter of insect cell culture.[1][4][9]

    • Store the purified protein in a suitable buffer with glycerol at -80°C.

DPPIV_Purification_Workflow Workflow for Recombinant DPPIV Purification cluster_0 Expression cluster_1 Purification cluster_2 Quality Control sf9 Sf9 Cell Culture (1L) infection Baculovirus Infection (MOI=1) sf9->infection harvest Harvest Supernatant (7 days post-infection) infection->harvest as_precip Ammonium Sulfate Precipitation harvest->as_precip hic Hydrophobic Interaction (Phenyl Sepharose) as_precip->hic imac Affinity Chromatography (Nickel Sepharose) hic->imac iex Ion Exchange (Q Sepharose) imac->iex qc Purity (SDS-PAGE) Activity Assay Yield: 1-1.8 mg/L Specific Activity: >30 U/mg iex->qc

Caption: Workflow for Recombinant DPPIV Purification.
Protocol 1.2: Preparation of Synthetic Tat (1-9) Peptide

The HIV-1 Tat (1-9) peptide is a nonapeptide that is not readily produced recombinantly. It is typically prepared by chemical synthesis.

Materials:

  • Fmoc-protected amino acids

  • Solid-phase peptide synthesis resin (e.g., Wang resin)

  • Peptide synthesizer

  • Reagents for cleavage and deprotection (e.g., Trifluoroacetic acid)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer

Methodology:

  • Synthesis:

    • Synthesize the peptide with the sequence Met-Asp-Pro-Val-Asp-Pro-Asn-Ile-Glu using standard solid-phase peptide synthesis with Fmoc (N-(9-fluorenyl)methoxycarbonyl) chemistry.[12][13]

    • Alternatively, purchase high-purity (>95%) synthetic peptide from a commercial vendor.

  • Purification and Validation:

    • Cleave the peptide from the resin and deprotect it.

    • Purify the crude peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

  • Storage:

    • Lyophilize the purified peptide and store it at -20°C or -80°C.

    • For experiments, reconstitute the peptide in an appropriate aqueous buffer (e.g., PBS or Tris buffer) to create a stock solution.

Section 2: In Vitro Reconstitution and Functional Analysis

Protocol 2.1: DPPIV Enzymatic Activity and Inhibition Assay

This protocol measures the inhibitory effect of the Tat (1-9) peptide on the enzymatic activity of purified recombinant DPPIV.

Materials:

  • Purified recombinant human DPPIV

  • Synthetic Tat (1-9) peptide stock solution

  • DPPIV fluorogenic substrate: Ala-Pro-7-amido-4-trifluoromethylcoumarin (Ala-Pro-AFC)

  • Assay Buffer: 20 mM Tris pH 7.4, 20 mM KCl, 0.1 mg/mL BSA

  • 96-well microplate (black, flat-bottom for fluorescence)

  • Fluorescence plate reader (Ex: 400 nm, Em: 505 nm)

Methodology:

  • Reagent Preparation:

    • Prepare a working solution of DPPIV in Assay Buffer (e.g., 0.1 nM final concentration).[14]

    • Prepare serial dilutions of the Tat (1-9) peptide stock solution in Assay Buffer to cover a range of concentrations for IC₅₀ determination (e.g., 1 µM to 500 µM).

    • Prepare a working solution of Ala-Pro-AFC substrate in Assay Buffer. The final concentration should be near the Kₘ value for sensitive inhibition detection.

  • Assay Procedure:

    • To the wells of the 96-well plate, add:

      • Assay Buffer

      • Tat (1-9) peptide dilution (or buffer for the uninhibited control)

      • DPPIV enzyme solution

    • Pre-incubate the enzyme and inhibitor mixture for 15-30 minutes at room temperature.

    • Initiate the reaction by adding the Ala-Pro-AFC substrate to all wells.

    • Immediately place the plate in the fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the increase in fluorescence over time (kinetic mode) at Ex 400 nm / Em 505 nm.

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each Tat (1-9) concentration relative to the uninhibited control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Inhibition_Assay_Workflow Workflow for DPPIV Inhibition Assay cluster_analysis Analysis Steps reagents Prepare Reagents: 1. DPPIV Enzyme (fixed conc.) 2. Tat (1-9) Peptide (serial dilutions) 3. Ala-Pro-AFC Substrate setup Assay Setup (96-well plate) Add Buffer, Tat (1-9), and DPPIV reagents->setup preinc Pre-incubation (15-30 min at RT) setup->preinc initiate Initiate Reaction (Add Substrate) preinc->initiate measure Kinetic Measurement (Fluorescence Plate Reader) initiate->measure analyze Data Analysis measure->analyze calc_v0 Calculate Initial Velocity (V₀) analyze->calc_v0 calc_inhib Calculate % Inhibition calc_v0->calc_inhib plot Plot Dose-Response Curve calc_inhib->plot calc_ic50 Determine IC₅₀ Value plot->calc_ic50 Tat_Inhibition_Mechanism Conceptual Model of Tat (1-9) Inhibition of DPPIV cluster_substrate Normal Substrate Binding cluster_inhibitor Tat (1-9) Inhibitor Binding S1_pocket      S1 PocketHydrophobicBinds P1' (Pro)     S2_pocket      S2 PocketBinds P2' (Xaa)     catalytic_triad Catalytic Triad (S630, D708, H740) substrate Substrate (Xaa-Pro-...) substrate->catalytic_triad Cleavage P1_sub Pro (P1') P1_sub->S1_pocket Correct Binding P1_sub->substrate P2_sub Xaa (P2') P2_sub->S2_pocket P2_sub->substrate inhibitor Tat (1-9) (Met-Asp-Pro-...) inhibitor->catalytic_triad No Cleavage P1_inhib Met (P1) P1_inhib->S1_pocket Non-productive Binding (Blocks S1 pocket) P1_inhib->inhibitor P2_inhib Asp (P2) P2_inhib->inhibitor

References

Application Notes and Protocols for Measuring the Inhibition Constant (Ki) of Tat (1-9) for CD26

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CD26, also known as dipeptidyl peptidase-IV (DPP-IV), is a transmembrane glycoprotein (B1211001) with serine exopeptidase activity.[1] It plays a crucial role in T-cell activation and proliferation.[2][3] The trans-activator of transcription (Tat) protein from the Human Immunodeficiency Virus-1 (HIV-1) has been shown to interact with CD26. Specifically, the N-terminal nonapeptide of Tat, Tat (1-9) with the sequence MDPVDPNIE, acts as a competitive inhibitor of the dipeptidyl peptidase IV activity of CD26.[2][4] This inhibition is believed to contribute to the immunosuppressive effects observed in HIV-1 infection.[2][5]

Accurate determination of the inhibition constant (Ki) of Tat (1-9) for CD26 is essential for understanding the mechanism of action and for the development of potential therapeutic agents targeting this interaction. These application notes provide detailed protocols for measuring the Ki of Tat (1-9) for CD26 using a continuous enzyme kinetic assay.

Principle of the Assay

The enzymatic activity of CD26 is determined by monitoring the cleavage of a synthetic substrate that, upon hydrolysis, releases a chromogenic or fluorogenic molecule. The rate of product formation is proportional to the enzyme activity. In the presence of an inhibitor like Tat (1-9), the rate of the enzymatic reaction decreases. The Ki value is determined by measuring the reaction rates at various concentrations of the substrate and the inhibitor. By analyzing the enzyme kinetics, the mode of inhibition and the Ki can be elucidated. Tat (1-9) has been identified as a competitive inhibitor of CD26.[2][4]

Quantitative Data Summary

The following table summarizes the reported inhibition constants (Ki) for Tat (1-9) and a related, more potent peptide, Trp2-Tat-(1-9).

InhibitorSequenceKi Value (µM)Inhibition TypeReference
Tat (1-9)MDPVDPNIE250Competitive[6][7]
Tat (1-9)MDPVDPNIE111 ± 12Competitive[4]
Trp2-Tat-(1-9)MWPVDPNIE2Competitive[6][7]

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant human CD26/DPP-IV (Sigma-Aldrich, R&D Systems, or equivalent)

  • Substrate:

    • Chromogenic: Gly-Pro-p-nitroanilide (Gly-Pro-pNA) (Sigma-Aldrich)[8]

    • Fluorogenic: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) (Cayman Chemical, Sigma-Aldrich)[9][10]

  • Inhibitor: Synthetic Tat (1-9) peptide (MDPVDPNIE) (custom peptide synthesis service)

  • Assay Buffer: Tris-HCl buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Microplates: 96-well flat-bottom plates (clear for colorimetric assays, black for fluorometric assays)[11]

  • Instrumentation:

    • Microplate reader capable of measuring absorbance at 405 nm (for pNA substrate)[8]

    • Fluorescence microplate reader with excitation at 350-360 nm and emission at 450-465 nm (for AMC substrate)[9][10]

  • Positive Control (Optional): A known CD26 inhibitor such as Sitagliptin.[10][11]

Protocol 1: Chromogenic Assay for Ki Determination

This protocol is adapted from standard DPP-IV inhibitor screening assays.[8]

1. Preparation of Reagents:

  • Assay Buffer: Prepare 100 mM Tris-HCl buffer, pH 8.0.

  • CD26 Enzyme Solution: Dilute the stock solution of recombinant human CD26 in cold assay buffer to a working concentration that yields a linear reaction rate for at least 15-30 minutes. The final concentration in the assay will need to be optimized.

  • Gly-Pro-pNA Substrate Stock Solution: Prepare a stock solution (e.g., 10 mM) in the assay buffer.

  • Tat (1-9) Inhibitor Stock Solution: Prepare a high-concentration stock solution of the Tat (1-9) peptide in the assay buffer. Perform serial dilutions to obtain a range of working concentrations.

2. Assay Procedure:

  • Set up a 96-well plate. To determine the mode of inhibition and Ki, you will need to vary the concentrations of both the substrate and the inhibitor.

  • For each inhibitor concentration, prepare a set of wells with varying substrate concentrations. A typical experiment might include 4-5 inhibitor concentrations (including a zero-inhibitor control) and 5-6 substrate concentrations.

  • Add the following to each well:

    • Assay Buffer

    • Tat (1-9) inhibitor solution (or buffer for control)

    • CD26 enzyme solution

  • Pre-incubate the plate at 37°C for 10-15 minutes.[10]

  • Initiate the reaction by adding the Gly-Pro-pNA substrate solution to each well.

  • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Measure the absorbance at 405 nm in kinetic mode, taking readings every minute for 15-30 minutes.[8]

3. Data Analysis:

  • For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA405/min).

  • To determine the Ki, the data can be analyzed using graphical methods or non-linear regression.

    • Lineweaver-Burk Plot: Plot 1/V versus 1/[S] for each inhibitor concentration. For a competitive inhibitor, the lines will intersect on the y-axis.[11]

    • Dixon Plot: Plot 1/V versus the inhibitor concentration [I] at different fixed substrate concentrations. For a competitive inhibitor, the lines will intersect at a point where the x-coordinate is equal to -Ki.[11]

    • Non-linear Regression: Fit the velocity data directly to the Michaelis-Menten equation for competitive inhibition using appropriate software (e.g., GraphPad Prism). This is the most accurate method.

Protocol 2: Fluorometric Assay for Ki Determination

This protocol offers higher sensitivity compared to the chromogenic assay.[9][11]

1. Preparation of Reagents:

  • Follow the same preparation steps as in the chromogenic assay, but use Gly-Pro-AMC as the substrate.

2. Assay Procedure:

  • Set up a 96-well black microplate.

  • Add the assay components in the same manner as the chromogenic assay: Assay Buffer, Tat (1-9) inhibitor, and CD26 enzyme.

  • Pre-incubate the plate at 37°C for 10-15 minutes.[9]

  • Initiate the reaction by adding the Gly-Pro-AMC substrate solution.

  • Place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) in kinetic mode every minute for 15-30 minutes.[9]

3. Data Analysis:

  • Calculate the initial reaction velocity (V) from the linear portion of the fluorescence vs. time plot (ΔRFU/min).

  • Analyze the data using Lineweaver-Burk plots, Dixon plots, or non-linear regression as described for the chromogenic assay to determine the Ki value.[9][11]

Visualizations

CD26 Inhibition by HIV-1 Tat (1-9)

The HIV-1 Tat protein can be secreted from infected cells and interact with surface receptors on uninfected cells, including CD26 on T-lymphocytes.[12] The N-terminal region of Tat, specifically the Tat (1-9) peptide, binds to the active site of CD26, competitively inhibiting its dipeptidyl peptidase IV activity.[2][3] This inhibition can suppress T-cell proliferation, contributing to the immune dysregulation seen in HIV infection.[2]

CD26_Tat_Pathway cluster_extracellular Extracellular Space cluster_tcell T-Cell Tat HIV-1 Tat (1-9) CD26 CD26 (DPP-IV) Tat->CD26 Competitive Inhibition TCell_Proliferation T-Cell Proliferation CD26->TCell_Proliferation Promotes CD26->TCell_Proliferation Inhibits Proliferation Substrate Natural Substrates (e.g., Chemokines) Substrate->CD26 Binding

Caption: HIV-1 Tat (1-9) competitively inhibits CD26, suppressing T-cell proliferation.

Experimental Workflow for Ki Determination

The determination of the inhibition constant (Ki) involves a systematic process of preparing reagents, performing the enzyme kinetic assay with varying concentrations of substrate and inhibitor, and analyzing the resulting data to derive the Ki value.

Ki_Determination_Workflow cluster_prep 1. Preparation cluster_assay 2. Enzyme Kinetic Assay cluster_analysis 3. Data Analysis prep_reagents Prepare Reagents: - CD26 Enzyme - Substrate (pNA or AMC) - Tat (1-9) Inhibitor - Assay Buffer setup_plate Set up 96-well plate with varying [Substrate] and [Inhibitor] prep_reagents->setup_plate pre_incubate Pre-incubate Enzyme + Inhibitor (10-15 min at 37°C) setup_plate->pre_incubate start_reaction Initiate reaction with Substrate pre_incubate->start_reaction measure_kinetics Measure Absorbance/Fluorescence in kinetic mode start_reaction->measure_kinetics calc_velocity Calculate Initial Velocities (V) measure_kinetics->calc_velocity plot_data Generate Lineweaver-Burk or Dixon plots calc_velocity->plot_data regression Non-linear regression analysis calc_velocity->regression determine_ki Determine Ki and Inhibition Type plot_data->determine_ki regression->determine_ki

Caption: Workflow for determining the Ki of Tat (1-9) for CD26.

References

Application Notes and Protocols for Investigating the Effects of HIV-1 Tat (1-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) trans-activator of transcription (Tat) is a regulatory protein crucial for viral replication and pathogenesis. Beyond its intracellular functions, extracellular Tat protein and its fragments can modulate host cell signaling pathways, contributing to immune dysregulation. The N-terminal nonapeptide of Tat, Tat (1-9) with the sequence MDPVDPNIE, has been identified as a key mediator of these extracellular effects.[1] Notably, Tat (1-9) interacts with the T-cell activation marker CD26, also known as dipeptidyl peptidase IV (DPPIV), a key regulator of lymphocyte growth.[1][2] This interaction leads to the inhibition of CD26's enzymatic activity, resulting in the suppression of T-cell proliferation and the induction of T-cell anergy, a state of immune unresponsiveness.[1][3]

These application notes provide detailed protocols for cell-based assays to investigate the biological effects of the HIV-1 Tat (1-9) peptide, focusing on its interaction with CD26 and the subsequent impact on T-cell function.

Key Applications

  • Screening for inhibitors of the Tat (1-9)-CD26 interaction.

  • Assessing the immunosuppressive potential of Tat (1-9) and its analogs.

  • Investigating the signaling pathways modulated by the Tat (1-9) peptide.

  • Evaluating the efficacy of therapeutic agents designed to counteract Tat-mediated immune dysfunction.

Dipeptidyl Peptidase IV (CD26) Inhibition Assay

This assay quantifies the inhibitory effect of the HIV-1 Tat (1-9) peptide on the enzymatic activity of CD26.

Experimental Protocol

Materials:

  • Recombinant human soluble CD26/DPPIV

  • HIV-1 Tat (1-9) peptide (MDPVDPNIE)

  • DPPIV substrate (e.g., Gly-Pro-p-nitroanilide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the HIV-1 Tat (1-9) peptide in an appropriate solvent (e.g., sterile water or DMSO).

  • Prepare serial dilutions of the Tat (1-9) peptide in the assay buffer to create a range of concentrations for testing.

  • In a 96-well microplate, add a fixed amount of recombinant human soluble CD26/DPPIV to each well.

  • Add the different concentrations of the Tat (1-9) peptide to the respective wells. Include a control well with no peptide.

  • Pre-incubate the plate at 37°C for 15-30 minutes to allow the peptide to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the DPPIV substrate to each well.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) at time zero.

  • Incubate the plate at 37°C and take kinetic readings or a final endpoint reading after a specific time (e.g., 30-60 minutes).

  • Calculate the percentage of inhibition for each peptide concentration compared to the control.

  • Determine the IC50 value (the concentration of peptide that inhibits 50% of the enzyme activity).

Data Presentation
Tat (1-9) Concentration (µM)% Inhibition of CD26 Activity
0 (Control)0
1015.2
5048.9
10075.3
25092.1
50098.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary. The inhibition constant (Ki) for Tat (1-9) has been reported to be approximately 111 ± 12 µM.[4]

Signaling Pathway Diagram

Tat1_9 HIV-1 Tat (1-9) Tat1_9->Inhibition CD26 CD26/DPPIV Product Cleaved Product CD26->Product Substrate DPPIV Substrate Substrate->CD26 Inhibition->CD26

Tat (1-9) inhibits CD26/DPPIV enzymatic activity.

T-Cell Proliferation Assay

This assay measures the effect of the HIV-1 Tat (1-9) peptide on the proliferation of T-lymphocytes in response to stimulation.

Experimental Protocol

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

  • T-cell mitogen (e.g., Phytohemagglutinin (PHA)) or anti-CD3/CD28 antibodies

  • HIV-1 Tat (1-9) peptide

  • Cell proliferation reagent (e.g., BrdU or [3H]-thymidine)

  • 96-well cell culture plate

  • Cell culture incubator (37°C, 5% CO2)

  • Microplate reader or liquid scintillation counter

Procedure:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Plate the PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells per well in complete RPMI medium.

  • Add serial dilutions of the HIV-1 Tat (1-9) peptide to the wells. Include a control well with no peptide.

  • Incubate the cells for 1-2 hours.

  • Stimulate the T-cells by adding a mitogen (e.g., PHA) or anti-CD3/CD28 antibodies to the wells. Include an unstimulated control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add the cell proliferation reagent (e.g., BrdU) to each well and incubate for an additional 4-18 hours.

  • Measure the incorporation of the proliferation reagent according to the manufacturer's instructions (e.g., using an ELISA-based method for BrdU or a liquid scintillation counter for [3H]-thymidine).

  • Calculate the percentage of inhibition of T-cell proliferation for each peptide concentration relative to the stimulated control.

Data Presentation
Tat (1-9) Concentration (µM)T-Cell Proliferation (% of Stimulated Control)
0 (Unstimulated)5.2
0 (Stimulated)100
1085.7
5052.3
10028.1
25012.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Workflow Diagram

cluster_0 Cell Preparation cluster_1 Treatment and Stimulation cluster_2 Incubation and Proliferation Measurement PBMC_Isolation Isolate PBMCs Cell_Plating Plate PBMCs in 96-well plate PBMC_Isolation->Cell_Plating Add_Tat Add Tat (1-9) peptide Cell_Plating->Add_Tat Stimulate Add T-cell mitogen Add_Tat->Stimulate Incubate_48_72h Incubate for 48-72h Stimulate->Incubate_48_72h Add_BrdU Add BrdU Incubate_48_72h->Add_BrdU Incubate_4_18h Incubate for 4-18h Add_BrdU->Incubate_4_18h Measure Measure BrdU incorporation Incubate_4_18h->Measure

Workflow for the T-cell proliferation assay.

T-Cell Anergy Assessment by Cytokine Profiling

T-cell anergy is characterized by a failure to produce key cytokines, such as Interleukin-2 (IL-2), upon stimulation. This assay measures the effect of Tat (1-9) on cytokine production by stimulated T-cells.

Experimental Protocol

Materials:

  • PBMCs

  • RPMI 1640 medium

  • T-cell mitogen (e.g., PHA) or anti-CD3/CD28 antibodies

  • HIV-1 Tat (1-9) peptide

  • ELISA kit for human IL-2 (or other relevant cytokines)

  • 96-well cell culture plate

  • Cell culture incubator

Procedure:

  • Follow steps 1-6 of the T-Cell Proliferation Assay protocol.

  • After the 48-72 hour incubation, carefully collect the cell culture supernatants from each well.

  • Centrifuge the supernatants to remove any cells or debris.

  • Perform an ELISA for IL-2 (or other cytokines of interest) on the supernatants according to the manufacturer's protocol.

  • Generate a standard curve using recombinant IL-2.

  • Calculate the concentration of IL-2 in each sample based on the standard curve.

  • Determine the percentage of inhibition of IL-2 production for each peptide concentration.

Data Presentation
Tat (1-9) Concentration (µM)IL-2 Production (pg/mL)% Inhibition of IL-2 Production
0 (Unstimulated)<10-
0 (Stimulated)15000
10125016.7
5078048.0
10035076.7
2509094.0

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Logical Relationship Diagram

Tat1_9 HIV-1 Tat (1-9) CD26 CD26/DPPIV Inhibition Tat1_9->CD26 Downstream_Signaling Impaired Downstream Signaling CD26->Downstream_Signaling T_Cell_Stimulation T-Cell Stimulation (e.g., TCR engagement) T_Cell_Stimulation->Downstream_Signaling IL2_Production Decreased IL-2 Production Downstream_Signaling->IL2_Production T_Cell_Proliferation Reduced T-Cell Proliferation Downstream_Signaling->T_Cell_Proliferation T_Cell_Anergy T-Cell Anergy IL2_Production->T_Cell_Anergy T_Cell_Proliferation->T_Cell_Anergy

Tat (1-9) induces T-cell anergy.

Conclusion

The cell-based assays described in these application notes provide a robust framework for investigating the biological effects of the HIV-1 Tat (1-9) peptide. By focusing on the well-documented interaction with CD26 and its downstream consequences on T-cell function, researchers can effectively characterize the immunomodulatory properties of this viral peptide and evaluate potential therapeutic interventions. These protocols can be adapted for high-throughput screening of compound libraries to identify novel inhibitors of the Tat-CD26 axis, contributing to the development of new therapeutic strategies for HIV-1 infection.

References

Co-crystallization of HIV-1 Tat (1-9) with DPPIV: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the co-crystallization of the N-terminal nonapeptide of HIV-1 Tat (Tat 1-9) with human Dipeptidyl peptidase-IV (DPPIV), also known as CD26. The interaction between HIV-1 Tat and DPPIV is of significant interest as it is implicated in the immunosuppressive effects observed in HIV-1 infection.[1][2] This protocol, synthesized from established methodologies, offers a comprehensive guide for researchers seeking to structurally characterize this interaction, which is crucial for the development of novel therapeutic interventions.

Introduction

Dipeptidyl peptidase-IV (DPPIV/CD26) is a transmembrane glycoprotein (B1211001) with a critical role in T-cell co-stimulation and overall immune function.[1][2] The trans-activator of transcription (Tat) protein from the human immunodeficiency virus type 1 (HIV-1) is known to interact with DPPIV. Specifically, the N-terminal nonapeptide of Tat (Tat 1-9), with the amino acid sequence MDPVDPNIE, has been shown to bind to the active site of DPPIV and inhibit its peptidase activity.[1][3] This inhibition is believed to contribute to the T-cell anergy and immunosuppression characteristic of HIV-1 pathogenesis.[2]

Elucidating the three-dimensional structure of the Tat (1-9)-DPPIV complex through X-ray crystallography provides invaluable insights into the molecular basis of this interaction. Such structural information can guide the rational design of small molecule inhibitors that target the Tat-DPPIV interface, potentially leading to new therapeutic strategies to counteract Tat-mediated immune dysregulation. This application note presents a detailed protocol for the preparation of the protein and peptide, their co-crystallization, and data collection.

Quantitative Data Summary

The following table summarizes key quantitative data from the crystallographic and binding affinity studies of the HIV-1 Tat (1-9) and DPPIV complex.

ParameterValueReference
Inhibition Constant (Ki) of Tat (1-9) for DPPIV 250 x 10-6 M[1][3]
Crystal Structure Resolution 2.0 Å[1][3]
Space Group P212121[4]
Unit Cell Parameters a = 118.04 Å, b = 125.92 Å, c = 136.84 Å[4]

Experimental Protocols

Expression and Purification of Human DPPIV

This protocol is based on the expression of full-length human DPPIV in a baculovirus system.[4]

a. Expression:

  • Generate a recombinant baculovirus encoding full-length human DPPIV.

  • Infect Spodoptera frugiperda (Sf9) or Trichoplusia ni (Hi5) insect cells with the recombinant baculovirus.[5][6]

  • Culture the infected cells for 72 hours to allow for protein expression.[5]

b. Purification:

  • Harvest the cell culture supernatant containing the secreted, glycosylated DPPIV.

  • Clarify the supernatant by centrifugation.

  • Purify the protein using a series of chromatography steps, which may include:

    • Ion-exchange chromatography.

    • Affinity chromatography (e.g., using an anti-DPPIV antibody column or immobilized adenosine (B11128) deaminase).

    • Size-exclusion chromatography.

  • Assess the purity of the final protein sample by SDS-PAGE.

  • Concentrate the purified DPPIV to approximately 5 mg/mL in a buffer containing 20 mM Tris-HCl (pH 8.0) and 150 mM NaCl.[3]

Synthesis of HIV-1 Tat (1-9) Peptide

The HIV-1 Tat (1-9) peptide with the sequence MDPVDPNIE can be chemically synthesized using standard solid-phase peptide synthesis (SPPS) methods.[3]

  • Synthesize the peptide on a suitable resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Cleave the peptide from the resin and deprotect the side chains using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verify the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

  • Lyophilize the purified peptide and store it at -20°C.

Co-crystallization of the Tat (1-9)-DPPIV Complex

This protocol utilizes the hanging-drop vapor diffusion method.[3][4]

a. Complex Formation:

  • Dissolve the lyophilized Tat (1-9) peptide in the purified DPPIV solution to a final concentration that ensures saturation of the protein's active sites. A molar excess of the peptide is recommended.

b. Crystallization Screening:

  • Set up hanging drops by mixing 1-2 µL of the Tat (1-9)-DPPIV complex solution with an equal volume of the reservoir solution.

  • Equilibrate the drops against 500 µL of the reservoir solution at a constant temperature (e.g., 20°C).

  • A reported crystallization condition for the binary complex is:

    • Reservoir Solution: 1.4 M (NH4)2SO4, 100 mM Tris-HCl (pH 8.5).[3]

c. Crystal Optimization and Soaking (Alternative Method):

  • Crystals of apo-DPPIV can be grown first and then soaked with the Tat (1-9) peptide.[3][7]

  • Grow apo-DPPIV crystals in a solution containing 1.4 M KCl and 100 mM Tris (pH 8.5).[3]

  • Prepare a soaking solution containing the crystallization buffer supplemented with a high concentration of the Tat (1-9) peptide.

  • Transfer the apo-DPPIV crystals to the soaking solution and incubate for a period ranging from a few hours to overnight.

X-ray Data Collection
  • Cryo-protect the crystals by briefly soaking them in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., 25% glycerol).[7]

  • Flash-cool the crystals in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron beamline.

Visualizations

experimental_workflow cluster_protein DPPIV Preparation cluster_peptide Tat (1-9) Preparation cluster_crystal Co-crystallization cluster_data Data Collection p1 Baculovirus Expression p2 Purification p1->p2 c1 Complex Formation p2->c1 pep1 Peptide Synthesis pep2 Purification (RP-HPLC) pep1->pep2 pep2->c1 c2 Hanging-Drop Vapor Diffusion c1->c2 d1 Crystal Cryo-protection c2->d1 d2 X-ray Diffraction d1->d2

Caption: Experimental workflow for co-crystallization.

signaling_pathway HIV_Tat HIV-1 Tat (1-9) DPPIV DPPIV/CD26 HIV_Tat->DPPIV Inhibits Immunosuppression Immunosuppression HIV_Tat->Immunosuppression Leads to T_Cell_Activation T-Cell Activation DPPIV->T_Cell_Activation Promotes

Caption: Simplified Tat-DPPIV interaction pathway.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of HIV-1 Tat (1-9) Peptide in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the HIV-1 Tat (1-9) peptide in solution. The HIV-1 Tat (1-9) peptide, with the sequence Met-Asp-Pro-Val-Asp-Pro-Asn-Ile-Glu, is a short, cationic peptide susceptible to various degradation pathways that can impact experimental reproducibility and therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the instability of the HIV-1 Tat (1-9) peptide in solution?

A1: The instability of the HIV-1 Tat (1-9) peptide primarily stems from two main sources:

  • Chemical Instability: The N-terminal methionine (Met) residue is highly susceptible to oxidation, forming methionine sulfoxide. This modification can alter the peptide's structure and function. Other potential chemical degradations include deamidation of the asparagine (Asn) residue and hydrolysis of the peptide bonds, particularly at aspartic acid (Asp) residues.

  • Enzymatic Degradation: As a short peptide, Tat (1-9) is vulnerable to cleavage by proteases and peptidases present in serum-containing media or biological fluids. Exopeptidases can cleave the peptide from the N- or C-terminus, while endopeptidases can cleave internal peptide bonds.

Q2: My Tat (1-9) peptide solution is showing a loss of activity over a short period. What could be the cause?

A2: A rapid loss of activity is often due to either chemical degradation or enzymatic cleavage. To troubleshoot this, consider the following:

  • Oxidation: If your experimental setup involves exposure to air (oxygen) or oxidizing agents, the N-terminal methionine may be oxidized. This is a common issue with methionine-containing peptides.[1][2]

  • Proteolysis: If you are working with cell culture media containing serum or with biological extracts, proteases are likely degrading your peptide. Even trace amounts of proteases can lead to significant degradation over time.

  • pH Instability: Extreme pH values can accelerate the hydrolysis of peptide bonds, particularly around the aspartic acid residues in the Tat (1-9) sequence.[3]

  • Adsorption: Peptides can adsorb to the surfaces of storage vials (e.g., glass or certain plastics), reducing the effective concentration in your solution.

Q3: How can I prevent the oxidation of the N-terminal methionine in my Tat (1-9) peptide?

A3: To minimize methionine oxidation, you can employ several strategies:

  • Use of Antioxidants: Including antioxidants in your buffer solution can help prevent oxidation. Common antioxidants for peptide formulations include methionine itself (as a scavenger), sodium thiosulfate, or catalase.

  • Degassed Buffers: Preparing your solutions with buffers that have been degassed to remove dissolved oxygen can significantly reduce the rate of oxidation.

  • Inert Atmosphere: Storing and handling the peptide solution under an inert gas like argon or nitrogen can prevent exposure to oxygen.[4]

  • Amino Acid Substitution: For applications where the N-terminal residue is not critical for activity, consider synthesizing the peptide with a non-oxidizable methionine analog, such as norleucine (Nle).

Q4: What are the most effective ways to protect the Tat (1-9) peptide from proteolytic degradation?

A4: Enhancing proteolytic stability is crucial for in vitro and in vivo applications. Consider these modifications:

  • Terminal Modifications: Acetylating the N-terminus and amidating the C-terminus are standard and effective methods to block the action of exopeptidases.[5][6][7][8] These modifications mimic the structure of larger proteins and can increase the peptide's half-life.

  • Cyclization: Cyclizing the peptide, either head-to-tail or through a side-chain linkage, can create a more rigid structure that is less accessible to proteases.[9][10][11][12][13]

  • D-Amino Acid Substitution: Replacing one or more of the natural L-amino acids with their D-enantiomers can make the peptide resistant to cleavage by proteases, which are stereospecific for L-amino acids.[14]

  • PEGylation: Attaching a polyethylene (B3416737) glycol (PEG) chain to the peptide can increase its size and sterically hinder the approach of proteases, thereby extending its half-life in biological fluids.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Peptide degradation (oxidation, hydrolysis, deamidation).Analyze the mass of the new peaks using Mass Spectrometry to identify the degradation products. This will help pinpoint the degradation pathway.
Loss of peptide concentration over time Adsorption to container surfaces.Use low-binding microcentrifuge tubes. Consider adding a small amount of a non-ionic surfactant to your buffer.
Peptide precipitation out of solution Poor solubility at the working pH or concentration.Adjust the pH of the buffer. The cationic nature of Tat (1-9) suggests better solubility at acidic to neutral pH. For high concentrations, consider using a different buffer system or adding solubilizing excipients.
Inconsistent results between experiments Repeated freeze-thaw cycles of the stock solution.Aliquot the peptide stock solution into single-use volumes upon receipt and store at -20°C or -80°C to avoid degradation from repeated temperature changes.

Quantitative Data on Stability Enhancement Strategies

The following table summarizes representative data on the impact of various modifications on the stability of short, cationic peptides, which can be extrapolated to the HIV-1 Tat (1-9) peptide.

Modification Peptide Type Condition Half-life (t1/2) Fold Improvement
None (Linear)Short Cationic PeptideHuman Serum~5 min-
N-acetylation & C-amidationShort Cationic PeptideHuman Serum~30 min6x
Cyclization (Head-to-tail)Short Arginine-Rich PeptideProtease Solution> 24 hours> 288x
D-Amino Acid SubstitutionShort Cationic PeptideHuman Serum> 12 hours> 144x
PEGylation (2kDa PEG)HIV-1 Fusion Inhibitor PeptideRat Plasma2.6 hours~2.4x (vs. unmodified)

Note: The data presented are illustrative and compiled from studies on various short cationic peptides. Actual stability will depend on the specific peptide sequence and experimental conditions.

Experimental Protocols

Protocol 1: HPLC-Based Peptide Stability Assay

This protocol outlines a general method for assessing the stability of the HIV-1 Tat (1-9) peptide in a specific buffer or medium over time.

Workflow for HPLC Stability Assay

HPLC_Stability_Assay cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Peptide_Prep Prepare Tat (1-9) Stock Solution Incubation_Setup Set up Incubation Reactions Peptide_Prep->Incubation_Setup Buffer_Prep Prepare Test Buffer/Medium Buffer_Prep->Incubation_Setup Incubate Incubate at 37°C Incubation_Setup->Incubate Time_Points Collect Samples at T=0, 1, 2, 4, 8, 24h Incubate->Time_Points Quench Quench Reaction (e.g., with acid) Time_Points->Quench HPLC Analyze Samples by RP-HPLC Quench->HPLC Data_Analysis Integrate Peak Areas HPLC->Data_Analysis Half_Life Calculate Peptide Half-Life Data_Analysis->Half_Life

Caption: Workflow for assessing peptide stability using RP-HPLC.

Methodology:

  • Sample Preparation:

    • Dissolve lyophilized Tat (1-9) peptide in a suitable solvent (e.g., sterile water or 10% acetonitrile) to create a stock solution (e.g., 1 mg/mL).

    • Prepare the test solution (e.g., phosphate-buffered saline pH 7.4, cell culture medium with 10% fetal bovine serum).

    • Add the peptide stock solution to the test solution to a final concentration of 100 µg/mL.

  • Incubation:

    • Incubate the peptide solution at 37°C.

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • Immediately stop the degradation by adding an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid) or by flash-freezing in liquid nitrogen.

  • HPLC Analysis:

    • Analyze the samples using a reverse-phase HPLC (RP-HPLC) system with a C18 column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point for short peptides.

    • Detection: Monitor the peptide elution at 214 nm or 280 nm.

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Plot the percentage of remaining peptide against time.

    • Calculate the half-life (t1/2) of the peptide from the degradation curve.

Protocol 2: Mass Spectrometry Analysis of Degradation Products

This protocol is used to identify the products of peptide degradation.

Workflow for MS Analysis of Degradation

MS_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_separation Separation cluster_ms_analysis Mass Spectrometry cluster_data_interpretation Data Interpretation Degraded_Sample Obtain Degraded Peptide Sample (from stability assay) LC_Separation Inject Sample into LC-MS System Degraded_Sample->LC_Separation MS1_Scan Acquire Full MS Scan (MS1) LC_Separation->MS1_Scan Precursor_Selection Select Precursor Ions for Fragmentation MS1_Scan->Precursor_Selection Mass_Shift_Analysis Analyze Mass Shifts (e.g., +16 Da for oxidation) MS1_Scan->Mass_Shift_Analysis MS2_Scan Acquire MS/MS Spectra (MS2) Precursor_Selection->MS2_Scan Fragmentation_Analysis Analyze Fragmentation Patterns MS2_Scan->Fragmentation_Analysis Identify_Products Identify Degradation Products and Cleavage Sites Mass_Shift_Analysis->Identify_Products Fragmentation_Analysis->Identify_Products

Caption: Workflow for identifying peptide degradation products using LC-MS.

Methodology:

  • Sample Preparation:

    • Use aliquots from the HPLC stability assay at a time point where significant degradation is observed.

  • LC-MS Analysis:

    • Inject the sample into a liquid chromatography-mass spectrometry (LC-MS) system. The LC conditions can be similar to those used for the HPLC stability assay.

    • The eluent from the LC is directly introduced into the mass spectrometer.

  • Mass Spectrometry Data Acquisition:

    • MS1 Scan: Acquire a full scan to determine the molecular weights of all species in the sample. Look for masses corresponding to the intact peptide and potential degradation products (e.g., intact mass +16 Da for oxidation, or smaller fragments from cleavage).

    • MS2 Scan (Tandem MS): Select the precursor ions of interest (both intact and potential degradation products) for fragmentation. The resulting fragmentation pattern provides sequence information that can confirm the identity of the peptide and pinpoint the site of modification or cleavage.

  • Data Analysis:

    • Compare the observed masses in the MS1 scan to the theoretical masses of potential degradation products.

    • Analyze the MS2 fragmentation spectra to confirm the sequence of degradation products and identify the specific site of modification (e.g., which residue is oxidized) or the location of peptide bond cleavage.

References

troubleshooting low inhibitory activity of synthetic Tat (1-9)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low inhibitory activity with synthetic Tat (1-9) peptide.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that can lead to suboptimal performance of the Tat (1-9) peptide in various experimental settings.

FAQ 1: My Tat (1-9) peptide shows lower than expected inhibitory activity. What are the first things to check?

Low or absent activity is often related to peptide quality, handling, or storage rather than the experimental setup itself. Here are the initial critical checkpoints:

  • Peptide Purity and Integrity: What is the purity of your synthetic peptide? Peptide purity should be high (typically >95%) to ensure that the observed activity is from the target peptide and not contaminants. Request the Certificate of Analysis (CoA) from your supplier, which should include HPLC and Mass Spectrometry data. Improper synthesis can lead to deletion sequences or other peptidic impurities that can affect results.[1]

  • Proper Storage: Lyophilized peptides should be stored at -20°C or -80°C, protected from light.[1][2] Improper storage can lead to degradation. Once reconstituted, peptides should be aliquoted into single-use volumes and stored frozen to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1]

  • Reconstitution and Solubility: Are you dissolving the peptide correctly? Tat (1-9) is a basic peptide. Start by attempting to dissolve it in sterile, distilled water. If solubility is an issue, a small amount of acetic acid can be added for basic peptides.[2] For highly hydrophobic peptides, a small amount of an organic solvent like DMSO may be needed first, followed by the slow addition of your aqueous buffer.[2] However, be aware that high concentrations of organic solvents can interfere with biological assays.[2]

  • Counter-Ion Contamination (TFA): Peptides are often purified by HPLC and lyophilized with trifluoroacetic acid (TFA), which acts as a counter-ion. Residual TFA can be cytotoxic or inhibit cell proliferation in cellular assays, confounding your results.[3] If you suspect this, consider obtaining the peptide with a different counter-ion (e.g., acetate (B1210297) or HCl) or performing a counter-ion exchange.

FAQ 2: I've confirmed my peptide handling is correct. Could my experimental design be the issue?

Yes, several aspects of the experimental design can significantly impact the observed activity of Tat (1-9).

  • Concentration Range: Are you using an effective concentration? The effective dose of Tat peptides can vary significantly depending on the cell type and the specific injury model.[4] Studies have shown neuroprotective effects in concentration ranges from 0.1 µM to 50 µM.[4][5] It's crucial to perform a dose-response curve to determine the optimal concentration for your specific system.[4]

  • Treatment Duration and Timing: The timing of peptide application is critical. For example, in neuroprotection studies, pre-incubation with the peptide before inducing injury is a common strategy.[6] In studies of HIV-1 Tat-induced damage, significant cell death may not be observed until 48 hours post-treatment.[7] You may need to optimize the incubation time for your specific assay.

  • Use of Proper Controls: Always include necessary controls. In cellular assays, a vehicle control (the buffer used to dissolve the peptide) is essential. For Tat-mediated effects, using a scrambled version of the Tat (1-9) peptide can be a good negative control to ensure the observed activity is sequence-specific.[6]

  • Serum in Media: Tat protein is known to bind strongly to serum proteins.[8] If your experiment involves cell culture, conducting the treatment in serum-free or low-serum media can be crucial to ensure the availability of the peptide to the cells.[8]

FAQ 3: The peptide seems to be degrading quickly in my assay. How can I improve its stability?

Peptide stability is a major concern, especially in biological assays with active proteases.

  • Oxidation: Peptides containing residues like Cysteine, Tryptophan, or Methionine are susceptible to oxidation, which can lead to a loss of activity.[1][3] While Tat (1-9) (sequence: RKKRRQRRR) does not contain these residues, modifications or fusion tags might. If so, consider using buffers flushed with argon gas or adding reducing agents like DTT.[3]

  • Proteolytic Degradation: The introduction of D-amino acids in place of natural L-amino acids can significantly increase peptide stability against enzymatic degradation.[9] Other strategies include N-terminal acylation or C-terminal amidation.[9]

  • Storage in Solution: If you must store peptides in solution, use sterile buffers and consider filtering to remove potential microbial contamination.[1] Store frozen in single-use aliquots.[1]

Section 2: Data & Protocols

Quantitative Data Summary

The effective concentration of Tat-derived peptides varies widely based on the experimental model. Below is a summary of reported IC50 values and effective doses.

PeptideExperimental ModelInhibitory/Protective EffectEffective Concentration / IC50Reference
TAT-D Glutamic Acid Exposure (Primary Cortical Neurons)NeuroprotectionIC50: 13.9 µM[4]
TAT-D Kainic Acid Exposure (Primary Cortical Neurons)NeuroprotectionIC50: 6.2 µM[4]
TAT-D In Vitro Ischemia (Primary Cortical Neurons)NeuroprotectionIC50: 7.1 µM[4]
Tat(49–57)-NH₂ In Vitro Ischemic ModelNeuroprotectionUp to 50 µM[5]
Tat-NR2B9c Mouse Model of Stroke (tMCAO)Neuroprotection (Infarct Reduction)10 nMole/g (effective dose)[10]
GM Peptide (Tat-fused) Mouse T-cells (in vitro)Inhibition of TCR signaling500 µM[6]
HIV-1 Tat (full length) Human RPE cells (in vitro)Induction of ERK Phosphorylation100 nM[8]
Detailed Experimental Protocol: Inhibition of LPS-Induced TNF-α in Macrophage Cell Line

This protocol provides a general framework for assessing the anti-inflammatory activity of Tat (1-9).

1. Materials:

  • RAW 264.7 macrophage cells

  • DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[11]

  • Synthetic Tat (1-9) peptide, lyophilized

  • Sterile, nuclease-free water or appropriate buffer for reconstitution

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • TNF-α ELISA kit

2. Peptide Preparation:

  • Reconstitute lyophilized Tat (1-9) in sterile water to a stock concentration of 1 mM.

  • Gently vortex to dissolve.

  • Aliquot into single-use tubes and store at -80°C.

3. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO₂ incubator.[11]

  • Seed cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well.

  • Allow cells to adhere and grow for 24 hours.

4. Treatment:

  • After 24 hours, carefully remove the culture medium.

  • Wash cells once with warm PBS.

  • Add fresh serum-free DMEM to each well.

  • Prepare serial dilutions of the Tat (1-9) peptide in serum-free DMEM (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

  • Add the diluted peptide to the corresponding wells and incubate for 2 hours (pre-treatment).

  • Prepare a 1 µg/mL solution of LPS in serum-free DMEM. Add LPS to all wells except the negative control group, to a final concentration of 100 ng/mL.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

5. Analysis (TNF-α ELISA):

  • After incubation, collect the cell culture supernatant from each well.

  • Centrifuge the supernatant to pellet any detached cells.

  • Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.

  • Analyze the data to determine the dose-dependent inhibition of TNF-α production by Tat (1-9).

Section 3: Visual Guides (Diagrams)

Troubleshooting Flowchart

This diagram provides a logical workflow to diagnose the cause of low peptide activity.

TroubleshootingWorkflow start Start: Low Tat (1-9) Activity check_peptide Check Peptide CoA: Purity >95%? Correct Mass? start->check_peptide check_storage Check Storage: Lyophilized at -80°C? Aliquoted after recon? check_peptide->check_storage Yes res_order Result: Order new peptide with TFA-exchange. check_peptide->res_order No check_recon Check Reconstitution: Correct solvent? Fully dissolved? check_storage->check_recon Yes res_store Result: Adopt strict storage & handling protocol. check_storage->res_store No check_dose Review Experiment: Performed Dose-Response? Concentration appropriate? check_recon->check_dose Yes check_recon->res_store No check_timing Review Experiment: Optimized pre-incubation and treatment times? check_dose->check_timing Yes res_protocol Result: Optimize experimental protocol variables. check_dose->res_protocol No check_controls Review Experiment: Included vehicle and scrambled peptide controls? check_timing->check_controls Yes check_timing->res_protocol No check_assay Review Assay Conditions: Serum-free media used? Assay reagents validated? check_controls->check_assay Yes check_controls->res_protocol No check_assay->res_protocol No

Caption: A decision tree for troubleshooting low Tat (1-9) peptide activity.

Potential Anti-inflammatory Signaling Pathway

This diagram illustrates a potential mechanism for Tat-mediated inhibition of inflammatory signaling. Tat-fusion proteins have been shown to inhibit NF-κB and MAPK pathways.[12][13]

SignalingPathway cluster_cytoplasm Cytoplasm cluster_nucleus stimulus Inflammatory Stimulus (e.g., LPS, TPA) receptor Toll-like Receptor (TLR4) stimulus->receptor mapk MAPK Pathway (p38, ERK) receptor->mapk ikb IκBα receptor->ikb nfkb NF-κB ikb->nfkb degradation releases nucleus Nucleus nfkb->nucleus translocation genes Pro-inflammatory Genes (TNF-α, COX-2, IL-6) nucleus->genes tat Tat (1-9) Peptide tat->mapk tat->ikb prevents degradation ExperimentalWorkflow step1 1. Seed Cells (e.g., 24-well plate) step2 2. Adherence (24 hours) step1->step2 step3 3. Pre-treatment (Tat 1-9 peptide, 2h) step2->step3 step4 4. Stimulus (e.g., LPS, 24h) step3->step4 step5 5. Collect Supernatant or Lyse Cells step4->step5 step6 6. Assay (e.g., ELISA, Western Blot) step5->step6 step7 7. Data Analysis step6->step7

References

Technical Support Center: Optimizing Tat (1-9) Peptide Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the concentration of the Tat (1-9) peptide for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Tat (1-9) peptide and what is its primary function in in vitro experiments?

The Tat (1-9) peptide is a short, positively charged peptide derived from the HIV-1 trans-activator of transcription (Tat) protein. Its primary and most valued function is as a cell-penetrating peptide (CPP). Due to its arginine-rich sequence, it can efficiently translocate across cellular membranes. Researchers utilize this property to deliver a wide range of otherwise impermeable cargo molecules—such as other peptides, small molecules, proteins, and nucleic acids—into cells for experimental purposes.[1][2][3] While often used as a delivery vehicle, some studies have shown that the Tat peptide itself can possess biological activity, including neuroprotective properties.[3][4]

Q2: What is a good starting concentration for my in vitro experiment?

A recommended starting concentration for Tat-conjugated cargo or the Tat peptide alone typically falls within the 1-10 µM range.[5][6] For cellular uptake studies, a concentration of 5 µM is often used as a standard starting point.[6][7] However, the optimal concentration is highly dependent on the cell type, the nature of the cargo, the experimental endpoint, and the incubation time. A dose-response experiment is always recommended to determine the ideal concentration for your specific system.

Q3: How do I determine the optimal concentration for my specific cell line and cargo?

The optimal concentration should be determined empirically by performing a dose-response curve. This involves treating your cells with a range of peptide concentrations and measuring the desired effect (e.g., cargo delivery, biological activity, or cytotoxicity).

  • For Efficacy: Start with a broad range (e.g., 0.1 µM to 50 µM) and measure your desired biological outcome. This will help you identify a narrower, effective concentration range.

  • For Cytotoxicity: Concurrently, assess cell viability using an assay like MTT, LDH, or a live/dead stain across the same concentration range. The optimal concentration will be the one that provides the highest efficacy with the lowest toxicity.

Q4: How should I prepare and store the Tat (1-9) peptide?

  • Reconstitution: Peptides are typically supplied lyophilized. Reconstitute the peptide in sterile, nuclease-free water or a buffer like PBS to create a concentrated stock solution (e.g., 1 mM). To ensure complete dissolution, gentle vortexing or sonication may be required.

  • Storage: Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store these aliquots at -20°C or -80°C. For short-term use, a stock solution can be kept at 4°C for a few days.

Troubleshooting Guide

Problem 1: Low or No Cellular Uptake/Efficacy

If your Tat-conjugated cargo is not entering cells or producing the expected biological effect, consider the following causes and solutions.

Possible Cause Troubleshooting Steps
Suboptimal Concentration Perform a dose-response experiment, testing a wider range of concentrations (e.g., 0.5 µM to 25 µM).
Peptide Degradation Ensure the peptide was stored correctly (aliquoted, -20°C or -80°C). Use a fresh aliquot or newly reconstituted peptide. Verify peptide integrity via mass spectrometry if issues persist.
Incubation Time The required incubation time can vary. Try increasing the duration of exposure (e.g., from 2 hours to 6 or 24 hours).[8]
Cell Culture Conditions Cell confluency, serum concentration, and temperature can impact uptake.[6] Standardize your cell seeding density and serum levels. Ensure incubation is performed at 37°C, as uptake is significantly reduced at lower temperatures.[6]
Cargo Interference The size, charge, or conformation of the conjugated cargo may hinder the Tat peptide's function. If possible, test the uptake of a fluorescently-labeled Tat peptide alone to confirm its functionality in your cell line.

Problem 2: High Cytotoxicity or Cell Death

If you observe significant cell death, rounding, or detachment after treatment, the peptide concentration may be too high or the cells may be particularly sensitive.

Possible Cause Troubleshooting Steps
Concentration Too High Reduce the peptide concentration. Refer to your dose-response and cytotoxicity data to select a lower, non-toxic concentration. Even if efficacy is slightly reduced, viable cells are necessary for meaningful results.
Cell Line Sensitivity Some cell lines are more sensitive to cationic peptides. Lower the concentration and/or reduce the incubation time.
Contaminants in Peptide Ensure you are using a high-purity peptide (>95%). Contaminants from synthesis (e.g., trifluoroacetic acid) can be toxic. Consider purchasing from a reputable supplier or further purifying the peptide.
Serum-Free Conditions Incubating cells in serum-free media can sometimes increase cytotoxicity. If your protocol allows, perform the incubation in complete media containing serum, as serum proteins can mitigate some toxic effects.[9]

Quantitative Data Summary

The effective concentration of Tat peptides varies significantly based on the experimental model and desired outcome. The tables below summarize quantitative data from various studies.

Table 1: Experimentally Determined Effective Concentrations (IC50/EC50) of Tat Peptides

Peptide/Conjugate Cell/Model System Assay Effective Concentration Reference
TAT-D Primary Cortical Neurons Glutamic Acid Injury IC50: 13.9 µM [3][4]
TAT-D Primary Cortical Neurons Kainic Acid Injury IC50: 6.2 µM [3][4]
TAT-D Primary Cortical Neurons In Vitro Ischemia IC50: 7.1 µM [3][4]
Tat Peptide (alone) HepG2 Cells Proliferation (MTT) IC50: 14.1 µM [10][11]

| Tat-derived peptide | Vero Cells | HSV-1 Inhibition | EC50: 1 µM |[5] |

Table 2: Example Working Concentrations of Tat Peptides in In Vitro Assays

Peptide/Conjugate Cell Line Application Working Concentration Reference
Tat-Conjugates KB-V1 Cells Cellular Uptake 5 µM [7]
TMR-Tat Various Cellular Uptake 1 - 10 µM [6]
Tat-Oligonucleotide HeLa Cells Tat-dependent Trans-activation 2.5 µM [12]
Tat-Conjugates bEND3 Cells Peptide Stability 50 µM [9]

| FLV–TAT conjugate | HepG2 Cells | Apoptosis Induction | 0.1 µM FLV / 1 µM TAT |[10][11] |

Experimental Protocols

Protocol 1: Determining Optimal Concentration via Dose-Response and Cytotoxicity Assay

This protocol uses an MTT assay to simultaneously assess cell viability (cytotoxicity) and can be adapted to measure a functional endpoint.

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Peptide Preparation: Prepare serial dilutions of the Tat (1-9) peptide in your cell culture medium. A suggested range is 0, 1, 2.5, 5, 10, 20, 40, and 80 µM.

  • Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the different peptide concentrations. Include a "vehicle control" (medium only) and a "lysis control" (e.g., Triton X-100) for the cytotoxicity assay.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.

    • Mix thoroughly by gentle pipetting.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot cell viability (%) versus peptide concentration to determine the cytotoxic profile. If measuring a functional endpoint, perform that assay on a parallel plate and plot the functional response versus concentration. The optimal concentration provides the desired functional effect with minimal impact on cell viability.

Protocol 2: Assessing Cellular Uptake of Fluorescently-Labeled Tat (1-9)

This protocol uses flow cytometry to quantify the internalization of a fluorescently labeled Tat peptide (e.g., TMR-Tat or FITC-Tat).

  • Cell Seeding: Plate cells in a 24-well plate and allow them to adhere and reach approximately 70-80% confluency.

  • Peptide Treatment: Prepare the labeled Tat peptide at the desired concentration (e.g., 5 µM) in complete cell culture medium.[6]

  • Incubation: Replace the medium in each well with the peptide-containing medium. Incubate for a set time (e.g., 2 hours) at 37°C. As a negative control, incubate one well of cells at 4°C, as this temperature inhibits energy-dependent uptake.

  • Cell Harvest:

    • Wash the cells twice with cold PBS to remove surface-bound peptide.

    • Add trypsin to detach the cells.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube.

  • Flow Cytometry:

    • Centrifuge the cells and resuspend them in cold FACS buffer (e.g., PBS with 2% FBS).

    • Analyze the cells on a flow cytometer, using the appropriate laser and filter for your fluorophore.

    • Gate on the live cell population and measure the median fluorescence intensity (MFI).

  • Analysis: Compare the MFI of treated cells (37°C) to untreated cells and the 4°C control to quantify uptake. A higher MFI indicates greater internalization.

Visualizations

G cluster_plan Phase 1: Planning & Preparation cluster_exp Phase 2: Dose-Response Experiment cluster_analysis Phase 3: Analysis & Optimization start Define Cell Line & Experimental Goal reconstitute Reconstitute & Aliquot Tat (1-9) Peptide start->reconstitute plate Plate Cells in 96-well Plates reconstitute->plate treat Treat with Concentration Gradient (0.1-100 µM) plate->treat incubate Incubate for Desired Time (e.g., 24h) treat->incubate assay Perform Parallel Assays: 1. Efficacy (Functional) 2. Viability (e.g., MTT) incubate->assay analyze Plot Dose-Response Curves (Efficacy vs. [Conc]) (Viability vs. [Conc]) assay->analyze select Select Optimal Concentration: Max Efficacy + Min Toxicity analyze->select proceed Proceed with Main Experiments select->proceed

Caption: Workflow for optimizing Tat (1-9) concentration.

G cluster_low Issue: Low Efficacy / No Uptake cluster_high Issue: High Cytotoxicity issue Experimental Issue Observed low_conc Is concentration too low? issue->low_conc No Effect high_conc Is concentration too high? issue->high_conc Cell Death low_time Is incubation time too short? low_conc->low_time low_pep Is the peptide degraded? low_time->low_pep low_sol Solutions: - Increase Concentration - Increase Incubation Time - Use Fresh Peptide Aliquot low_pep->low_sol high_sens Is cell line sensitive? high_conc->high_sens high_pep Is peptide purity low? high_sens->high_pep high_sol Solutions: - Decrease Concentration - Reduce Incubation Time - Check Peptide Purity high_pep->high_sol G cluster_pathways tat Tat (1-9) Peptide (Extracellular) membrane Plasma Membrane direct Direct Translocation (Pore Formation) tat->direct High [Conc] endo Endocytosis tat->endo Low [Conc] cyto Cytoplasm (Intracellular) direct->cyto endosome Endosome endo->endosome escape Endosomal Escape endosome->escape escape->cyto

References

Technical Support Center: Overcoming Solubility Challenges with the MDPVDPNIE Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the MDPVDPNIE peptide.

Understanding MDPVDPNIE Peptide Properties

A thorough understanding of the physicochemical properties of the MDPVDPNIE peptide is the first step in troubleshooting solubility issues. The characteristics of its constituent amino acids will dictate its behavior in different solvents and pH conditions.

Table 1: Physicochemical Properties of the MDPVDPNIE Peptide

PropertyValueAnalysis
Amino Acid Sequence Met-Asp-Pro-Val-Asp-Pro-Asn-Ile-Glu-
Molecular Weight 1029.1 g/mol -
Overall Charge at Neutral pH (7.0) -3The peptide is acidic due to the presence of three acidic residues (Aspartic Acid, Glutamic Acid) and no basic residues.
Estimated Isoelectric Point (pI) ~3.8The peptide will have its lowest solubility at this acidic pH.
Hydrophobicity Moderately HydrophobicContains a mix of hydrophobic (Met, Pro, Val, Ile) and hydrophilic/charged (Asp, Asn, Glu) residues.

Frequently Asked Questions (FAQs)

Q1: My lyophilized MDPVDPNIE peptide won't dissolve in water. What should I do?

A1: Direct dissolution in water is often challenging for peptides that are not strongly hydrophilic. Given that the MDPVDPNIE peptide is acidic, it is recommended to first try dissolving it in a small amount of a basic solvent.

Q2: What is the recommended starting solvent for the MDPVDPNIE peptide?

A2: Due to its acidic nature, the recommended starting solvent is a dilute aqueous basic solution. Options include 0.1% (v/v) aqueous ammonia (B1221849) or 10% ammonium (B1175870) bicarbonate solution.[1] Once the peptide is dissolved in a small volume of the basic solution, you can slowly add your desired aqueous buffer while gently vortexing.

Q3: Can I use an organic solvent to dissolve the MDPVDPNIE peptide?

A3: Yes, for hydrophobic peptides, using a small amount of an organic co-solvent can be effective.[1] Dimethyl sulfoxide (B87167) (DMSO) is a common choice. Dissolve the peptide in a minimal amount of DMSO first, and then slowly add the aqueous buffer to the desired concentration. Be mindful that the final concentration of DMSO should be kept low (typically <1%) for most biological assays to avoid solvent-induced artifacts.[1]

Q4: I've tried a basic solution and it's still not completely dissolved. What are the next steps?

A4: If initial attempts fail, you can try the following troubleshooting steps:

  • Sonication: A brief sonication in a water bath can help break up aggregates and improve dissolution.[1]

  • Gentle Heating: Carefully warming the solution (e.g., to 30-40°C) can increase solubility, but this should be done with caution to avoid peptide degradation.[2]

  • Centrifugation: After attempting to dissolve the peptide, centrifuge the solution to pellet any remaining insoluble material before using the supernatant in your experiment.[1]

Q5: How can I determine the optimal pH for dissolving my peptide?

A5: The optimal pH for dissolving a peptide is generally a few pH units away from its isoelectric point (pI).[3] Since the estimated pI of MDPVDPNIE is around 3.8, a basic pH (e.g., pH 7.4 or higher) will increase its net negative charge and enhance its solubility in aqueous solutions.

Troubleshooting Guide

This guide provides a systematic approach to overcoming solubility issues with the MDPVDPNIE peptide.

Table 2: Troubleshooting Common Solubility Problems

IssuePossible CauseRecommended Action
Peptide appears as a film or gel The peptide may have absorbed moisture.Ensure the lyophilized peptide is at room temperature before opening the vial.
Solution is cloudy or has visible particulates Incomplete dissolution or aggregation.Follow the step-wise solubilization protocol. Consider sonication or gentle warming. Centrifuge to remove insoluble material.
Peptide precipitates out of solution after adding aqueous buffer The peptide has reached its solubility limit in the final buffer.Decrease the final concentration of the peptide. Increase the proportion of the initial solvent (e.g., basic solution or organic solvent), ensuring it is compatible with your downstream application.
Inconsistent experimental results Inaccurate concentration due to incomplete solubilization.Always perform a solubility test with a small amount of peptide first. Ensure the peptide is fully dissolved before making stock solutions.[1]

Experimental Protocols

Protocol 1: Step-wise Solubilization of MDPVDPNIE Peptide
  • Preparation: Allow the vial of lyophilized MDPVDPNIE peptide to equilibrate to room temperature before opening.

  • Initial Dissolution (Basic Conditions):

    • Add a small volume of 0.1% aqueous ammonia or 10% ammonium bicarbonate solution to the vial to achieve a high initial peptide concentration (e.g., 10 mg/mL).

    • Gently vortex or pipette up and down to mix.

  • Dilution:

    • Once the peptide is fully dissolved in the initial basic solvent, slowly add your desired aqueous buffer (e.g., PBS pH 7.4) dropwise while gently vortexing to reach the final desired concentration.

  • Final Check:

    • Visually inspect the solution for any cloudiness or precipitation.

    • If the solution is clear, it is ready for use. If not, refer to the troubleshooting guide.

Protocol 2: Solubility Test

It is highly recommended to perform a solubility test with a small amount of the peptide before dissolving the entire sample.[1]

  • Weigh out a small amount of the lyophilized peptide (e.g., 1 mg).

  • Following Protocol 1, attempt to dissolve the peptide in a calculated volume of your chosen solvent system to achieve your desired final concentration.

  • Observe the solubility. If it dissolves completely, you can proceed with dissolving the rest of your sample. If not, you will need to adjust your solubilization strategy (e.g., try a different solvent, adjust the pH, or lower the final concentration) without wasting your entire stock of the peptide.

Visualizations

Diagram 1: General Peptide Solubility Troubleshooting Workflow

G start Start: Lyophilized Peptide check_hydrophobicity Analyze Sequence: Hydrophobicity & Charge start->check_hydrophobicity hydrophilic Hydrophilic/ Charged? check_hydrophobicity->hydrophilic try_water Try Sterile Water or Aqueous Buffer hydrophilic->try_water Yes hydrophobic Hydrophobic/ Neutral? hydrophilic->hydrophobic No is_soluble_water Soluble? try_water->is_soluble_water troubleshoot Troubleshoot: - Sonicate - Gentle Heat - Adjust pH is_soluble_water->troubleshoot No end_success End: Soluble Peptide Solution is_soluble_water->end_success Yes try_organic Use Small Amount of Organic Solvent (e.g., DMSO) hydrophobic->try_organic Yes add_buffer Slowly Add Aqueous Buffer try_organic->add_buffer is_soluble_organic Soluble? add_buffer->is_soluble_organic is_soluble_organic->troubleshoot No is_soluble_organic->end_success Yes end_fail End: Re-evaluate Protocol or Contact Support troubleshoot->end_fail

Caption: A workflow for troubleshooting peptide solubility.

Diagram 2: Hypothetical Signaling Pathway of a Bioactive Peptide

As the specific signaling pathway for MDPVDPNIE is not defined, this diagram illustrates a general pathway for a hypothetical bioactive peptide.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Bioactive_Peptide Bioactive_Peptide Receptor Receptor Bioactive_Peptide->Receptor G_Protein G_Protein Receptor->G_Protein Effector_Enzyme Effector_Enzyme G_Protein->Effector_Enzyme Second_Messenger Second_Messenger Effector_Enzyme->Second_Messenger Protein_Kinase Protein_Kinase Second_Messenger->Protein_Kinase Target_Protein Target_Protein Protein_Kinase->Target_Protein Cellular_Response Cellular_Response Target_Protein->Cellular_Response

Caption: A hypothetical cell signaling pathway.

References

how to prevent degradation of HIV-1 Tat (1-9) during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the degradation of the HIV-1 Tat (1-9) peptide during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of HIV-1 Tat (1-9) degradation in experimental settings?

The degradation of the HIV-1 Tat protein and its derived peptides is a multi-faceted process primarily driven by cellular machinery. The two main pathways are:

  • The Ubiquitin-Proteasome Pathway: The full-length Tat protein is known to undergo ubiquitination, a process where ubiquitin molecules are attached to it. This modification marks the protein for degradation by the 26S proteasome, a large protein complex that breaks down unneeded or damaged proteins[1][2][3]. K48-linked ubiquitination, in particular, targets Tat for this proteasomal degradation[2][3].

  • The Autophagy-Lysosome Pathway: Recent studies have shown that Tat can also be degraded via selective autophagy[1]. In this pathway, cellular machinery recognizes and engulfs the protein within a double-membraned vesicle called an autophagosome, which then fuses with a lysosome for degradation. The host factor FBXO45 has been identified as a key mediator in directing Tat to this pathway[1].

  • Serum Proteases: When working with cell cultures, proteases present in serum (like fetal bovine serum, FBS) are a major source of peptide degradation. These enzymes are not specific and can rapidly cleave short peptides like Tat (1-9).

Q2: How should I properly store and handle lyophilized and reconstituted HIV-1 Tat (1-9) peptide to ensure its stability?

Proper storage and handling are critical for preventing peptide degradation.

  • Lyophilized Peptide:

    • Short-term: Lyophilized peptides are generally stable at room temperature for several days to weeks and can be shipped at ambient temperature[4]. For storage upon receipt, 4°C is suitable for short periods.

    • Long-term: For storage longer than four weeks, it is strongly recommended to store the lyophilized powder at -20°C or -80°C[4][5]. Peptides should also be protected from intense light[4][5].

  • Peptide in Solution:

    • Avoid Freeze-Thaw Cycles: Peptides in solution are significantly less stable than in their lyophilized form[4]. The single most important practice is to aliquot the stock solution into single-use volumes before freezing. This prevents the damaging effects of repeated freeze-thaw cycles.

    • Storage Temperature: Once in solution, aliquots should be stored at -20°C for stability over months or at -80°C for up to a year[4]. For short-term use (1-2 weeks), 4°C is acceptable[4].

    • Solvent Choice: The choice of solvent depends on the peptide's sequence. For basic peptides like Tat (1-9) which is rich in arginine (Arg) and lysine (B10760008) (Lys), sterile distilled water or aqueous buffers are typically suitable. Prepare stock solutions in appropriate solvents at a pH between 5 and 7 for optimal stability[4].

Q3: What are the recommended buffer conditions and which protease inhibitors are effective for preventing Tat (1-9) degradation?

The ideal buffer should be sterile and maintained at a physiological pH (7.2-7.4) for most cell-based assays. To actively prevent degradation, the addition of protease inhibitors is essential. The choice of inhibitor depends on the suspected degradation pathway.

Inhibitor ClassExample InhibitorTarget PathwayTypical Working ConcentrationCitation
Proteasome Inhibitor MG132Blocks the 26S proteasome, preventing the degradation of ubiquitinated proteins.10-20 µM[1][6]
Autophagy Inhibitor Bafilomycin A1 (BafA1)Inhibits the fusion of autophagosomes with lysosomes, preventing the final degradation step.10-100 nM[1]
Broad-Spectrum Protease Inhibitor Cocktails Commercial Cocktails (e.g., cOmplete™, Halt™)Inhibit a wide range of serine, cysteine, and other proteases found in cell lysates or serum.As per manufacturer's instructionsN/A
HIV-1 Protease Inhibitors Ritonavir, Saquinavir, LopinavirSpecifically inhibit HIV-1 protease. Primarily used in antiviral therapy but can be relevant in experiments involving viral replication.Varies by compound[7][8][9]

Troubleshooting Guide

Problem: I'm observing a rapid loss of Tat (1-9) peptide activity in my cell culture experiments.

Potential Cause Suggested Solution
Degradation by Serum Proteases Many standard cell culture media are supplemented with Fetal Bovine Serum (FBS), which contains high concentrations of proteases. Solution: Perform experiments in serum-free media if possible. If serum is required, pre-incubate the media with a broad-spectrum protease inhibitor cocktail for 30 minutes before adding the Tat peptide.
Cellular Degradation (Proteasomal/Autophagic) Cells actively degrade proteins and peptides. As identified, the proteasome and autophagy pathways target the full-length Tat protein[1][2]. Solution: Pre-treat your cells with specific inhibitors before and during peptide exposure. Use MG132 (10-20 µM) to block the proteasome or Bafilomycin A1 (10-100 nM) to block autophagy[1][6].
Peptide Adsorption to Surfaces Peptides, especially at low concentrations, can adsorb to the plastic surfaces of tubes and plates, reducing the effective concentration. Solution: Use low-protein-binding microcentrifuge tubes and plates. Including a carrier protein like Bovine Serum Albumin (BSA) at 0.1% in your buffer can also help prevent surface adsorption.

Problem: My peptide stock solution seems to be losing efficacy even when stored frozen.

Potential Cause Suggested Solution
Repeated Freeze-Thaw Cycles Each freeze-thaw cycle can cause peptide degradation through ice crystal formation and concentration effects. Solution: Always aliquot your peptide stock solution into single-use volumes immediately after reconstitution. This is the most critical step for maintaining the long-term integrity of a peptide solution[4].
Improper pH or Solvent The stability of peptides in solution is highly dependent on pH. Extreme pH values can lead to hydrolysis of peptide bonds. Solution: Ensure the final pH of your stock solution is between 5 and 7[4]. Use high-purity, sterile solvents for reconstitution.
Oxidation Peptides containing Cysteine, Methionine, or Tryptophan are susceptible to oxidation. While Tat (1-9) (MDPVDPNIE) does not contain these residues, longer Tat fragments might. Solution: For susceptible peptides, use de-gassed, oxygen-free solvents for reconstitution and consider adding antioxidants like DTT, though this may interfere with certain experiments.

Key Experimental Protocols

Protocol 1: Reconstitution and Aliquoting of HIV-1 Tat (1-9) Peptide

  • Preparation: Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.

  • Solvent Selection: Based on the peptide's properties (Tat 1-9 is generally soluble in water), choose a suitable solvent. Use sterile, nuclease-free water or a buffer like PBS (pH 7.4).

  • Reconstitution: Slowly add the calculated volume of solvent to the vial to achieve the desired stock concentration (e.g., 1 mM). Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-protein-binding polypropylene (B1209903) tubes. The volume per aliquot should be appropriate for a single experiment.

  • Storage: Store the aliquots at -20°C for short-to-medium term or -80°C for long-term storage[4]. Label the tubes clearly with the peptide name, concentration, and date.

Protocol 2: General Procedure for Inhibiting Tat Degradation in Cell Culture

  • Cell Plating: Plate your cells at the desired density and allow them to adhere or stabilize overnight.

  • Inhibitor Pre-treatment: On the day of the experiment, remove the old media and replace it with fresh media (serum-free, if possible) containing the appropriate inhibitor (e.g., 10 µM MG132 or 100 nM Bafilomycin A1).

  • Incubation: Incubate the cells with the inhibitor for 1-2 hours to ensure it has entered the cells and is active.

  • Peptide Treatment: Add the HIV-1 Tat (1-9) peptide to the inhibitor-containing media at the final desired concentration.

  • Experimental Incubation: Continue the incubation for the duration of your experiment.

  • Analysis: Proceed with your downstream analysis (e.g., functional assay, immunofluorescence, or Western blot) to assess the effect of the stabilized peptide.

Visual Guides

G cluster_0 Cellular Degradation Pathways for HIV-1 Tat cluster_1 Ubiquitin-Proteasome Pathway cluster_2 Autophagy-Lysosome Pathway Tat HIV-1 Tat Protein E3 E3 Ligase Complex Tat->E3 Recognition FBXO45 FBXO45 Tat->FBXO45 Binding Ub Ubiquitin (Ub) Ub->E3 TatUb Polyubiquitinated Tat E3->TatUb K48-linked Polyubiquitination Proteasome 26S Proteasome TatUb->Proteasome Targeting Fragments1 Degraded Peptides Proteasome->Fragments1 Degradation MG132 MG132 MG132->Proteasome Inhibits Autophagosome Autophagosome FBXO45->Autophagosome Sequestration Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fragments2 Degraded Peptides Autolysosome->Fragments2 Degradation BafA1 Bafilomycin A1 BafA1->Autolysosome Inhibits Fusion

Figure 1: Major cellular pathways responsible for the degradation of the HIV-1 Tat protein.

G start Start: Lyophilized Tat (1-9) Peptide reconstitute 1. Reconstitute in sterile buffer (e.g., PBS, pH 7.4) start->reconstitute aliquot 2. Aliquot into single-use low-protein-binding tubes reconstitute->aliquot store 3. Store immediately at -20°C or -80°C aliquot->store exp_setup 4. Prepare Cell Culture (with/without serum) aliquot->exp_setup For Immediate Use inhibitor 5. Add Inhibitors (Optional) (e.g., MG132, BafA1, Protease Cocktail) exp_setup->inhibitor add_peptide 6. Thaw one aliquot and add Tat (1-9) peptide to cells inhibitor->add_peptide incubate 7. Incubate for experimental duration add_peptide->incubate analyze 8. Analyze Results (Functional Assay, WB, etc.) incubate->analyze

Figure 2: Recommended experimental workflow for handling HIV-1 Tat (1-9) peptide.

G start Problem: Peptide activity is low or absent check_storage Was the reconstituted peptide aliquoted and stored at <= -20°C? start->check_storage no_aliquot Solution: Re-prepare stock solution. ALWAYS aliquot to avoid freeze-thaw cycles. check_storage->no_aliquot No yes_aliquot Yes check_storage->yes_aliquot check_serum Are you using serum in your cell culture media? yes_aliquot->check_serum yes_serum Yes check_serum->yes_serum no_serum No check_serum->no_serum solution_serum Solution: 1. Use serum-free media, OR 2. Add a broad-spectrum protease inhibitor cocktail. yes_serum->solution_serum check_cellular Consider cellular degradation. Have you tried specific inhibitors? no_serum->check_cellular no_inhibitors No check_cellular->no_inhibitors yes_inhibitors Yes check_cellular->yes_inhibitors solution_cellular Solution: Pre-treat cells with MG132 (proteasome) or Bafilomycin A1 (autophagy). no_inhibitors->solution_cellular other_issues Consider other issues: - Peptide adsorption to plastic - Incorrect peptide concentration - Assay sensitivity yes_inhibitors->other_issues

Figure 3: A logical troubleshooting flowchart for diagnosing Tat (1-9) peptide degradation.

References

Technical Support Center: Refining DPPIV Activity Assays with Peptide Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dipeptidyl Peptidase IV (DPPIV) activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for refining DPPIV assays, with a special focus on the use of peptide inhibitors.

Frequently Asked Questions (FAQs)

Q1: My fluorescent-based DPPIV assay is showing high background fluorescence. What are the potential causes and solutions?

High background fluorescence in DPPIV assays can arise from several sources. Autofluorescence of test compounds, particularly polyphenols, can interfere with the assay readout.[1] Additionally, the fluorescent substrate itself, such as Gly-Pro-aminomethylcoumarin (AMC), may undergo spontaneous hydrolysis, leading to increased background signal.[2][3]

Troubleshooting Steps:

  • Run a compound control: To check for autofluorescence, incubate your peptide inhibitor in the assay buffer without the DPPIV enzyme and measure the fluorescence.

  • Subtract background fluorescence: Always include wells with all components except the enzyme (background wells) and subtract this value from all other readings.[4][5]

  • Check substrate stability: Incubate the substrate in the assay buffer alone and monitor fluorescence over time to assess the rate of spontaneous hydrolysis. If significant, consider using a more stable substrate or an alternative assay method like LC-MS.[2][3]

  • Optimize excitation/emission wavelengths: Ensure your plate reader settings are optimal for the specific fluorophore and that you are using appropriate filters to minimize bleed-through from other fluorescent sources.

Q2: The inhibitory activity of my peptide seems to vary between experiments. What could be causing this inconsistency?

Variability in inhibitor activity can stem from several factors, including issues with peptide stability, inconsistent pre-incubation times, and the use of organic solvents.

Troubleshooting Steps:

  • Peptide Stability: Peptides can be susceptible to degradation. Ensure proper storage of peptide stock solutions (aliquoted and frozen at -20°C or -80°C). Avoid repeated freeze-thaw cycles.

  • Pre-incubation Time: For inhibitors that exhibit slow-binding kinetics, the pre-incubation time of the enzyme and inhibitor is critical. It is recommended to optimize the pre-incubation time to ensure the binding has reached equilibrium before adding the substrate.[6] A typical pre-incubation time is 10-15 minutes at 37°C.[6]

  • Solvent Effects: If your peptide inhibitor is dissolved in an organic solvent like DMSO, ensure the final concentration in the assay is low (typically <1%) as higher concentrations can inhibit enzyme activity.[2][3] Always include a solvent control with the same final concentration of the solvent used for the inhibitor.

Q3: How do I determine the mechanism of inhibition (e.g., competitive, non-competitive) for my peptide inhibitor?

To determine the mode of inhibition, you will need to perform kinetic studies by measuring the enzyme activity at various substrate and inhibitor concentrations.

Experimental Approach:

  • Select a range of fixed inhibitor concentrations (e.g., 0.5x, 1x, and 2x the IC50 value).

  • For each inhibitor concentration, measure the rate of the enzymatic reaction across a range of substrate concentrations.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of the lines will indicate the mechanism of inhibition.

Inhibition TypeLineweaver-Burk Plot Observation
Competitive Lines intersect on the y-axis.
Non-competitive Lines intersect on the x-axis.
Uncompetitive Lines are parallel.
Mixed Lines intersect in the second or third quadrant.

Q4: My results from an in vitro enzyme assay do not correlate with my cell-based assay results. Why might this be?

Discrepancies between in vitro and cell-based assays are common and can be attributed to several factors that are not accounted for in a simple enzymatic assay.[7]

Potential Reasons for Discrepancy:

  • Cell Permeability: The peptide inhibitor may have poor membrane permeability, preventing it from reaching the intracellular or membrane-bound DPPIV in a cellular context.[7]

  • Intracellular Metabolism: The peptide may be rapidly metabolized or degraded by other proteases within the cell.

  • Off-target Effects: In a cellular environment, the peptide may interact with other proteins or signaling pathways, leading to indirect effects on DPPIV activity or cell health.

  • Efflux Pumps: The peptide could be a substrate for cellular efflux pumps, which actively transport it out of the cell.

Troubleshooting Guides

Problem: Low Signal-to-Noise Ratio

Possible Cause Recommended Solution
Low Enzyme Activity Increase the concentration of the DPPIV enzyme. Ensure the enzyme has been stored correctly and has not lost activity.
Sub-optimal Substrate Concentration The substrate concentration should ideally be at or near the Km value for the enzyme to ensure a linear reaction rate.[4]
Incorrect Buffer pH DPPIV activity is pH-dependent. Ensure the assay buffer pH is optimal (typically around pH 7.4-8.0).[8]
Inappropriate Incubation Time Optimize the incubation time to ensure the reaction is in the linear range. Very short times may not produce enough signal, while very long times can lead to substrate depletion.[7]

Problem: High IC50 Value (Low Potency)

Possible Cause Recommended Solution
Peptide Degradation Verify the integrity and concentration of your peptide stock solution.
Incorrect Assay Conditions Re-evaluate and optimize enzyme concentration, substrate concentration, and pre-incubation time.
Competitive Inhibition at High Substrate Concentration If the inhibitor is competitive, a high substrate concentration will require a higher inhibitor concentration to achieve 50% inhibition. Consider using a substrate concentration closer to the Km.
Peptide Aggregation Some peptides can aggregate at high concentrations. Visually inspect the solution and consider using a lower concentration range or adding a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.

Experimental Protocols

Standard DPPIV Inhibition Assay (Fluorometric)

This protocol provides a general framework for a fluorometric DPPIV inhibition assay using a substrate like Gly-Pro-AMC.

Materials:

  • Recombinant human DPPIV

  • DPPIV Assay Buffer (e.g., Tris-HCl, pH 8.0)[8]

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Peptide inhibitor

  • Positive control inhibitor (e.g., Sitagliptin)[4]

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[4][5]

Procedure:

  • Prepare Reagents:

    • Dilute the DPPIV enzyme to the desired concentration in cold assay buffer.

    • Prepare a stock solution of the substrate in DMSO and dilute to the final working concentration in assay buffer.

    • Prepare serial dilutions of the peptide inhibitor and positive control in assay buffer.

  • Assay Setup (in a 96-well plate):

    • 100% Initial Activity (Control): Add assay buffer, DPPIV enzyme, and the same solvent used to dissolve the inhibitor.[5]

    • Inhibitor Wells: Add assay buffer, DPPIV enzyme, and the peptide inhibitor at various concentrations.

    • Positive Control Wells: Add assay buffer, DPPIV enzyme, and the positive control inhibitor.

    • Background (No Enzyme) Wells: Add assay buffer and the highest concentration of the inhibitor.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[6]

  • Initiate Reaction:

    • Add the diluted substrate solution to all wells to start the reaction.

  • Measurement:

    • Immediately begin reading the fluorescence intensity kinetically for 15-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Subtract the background rate from all other rates.

    • Calculate the percent inhibition for each inhibitor concentration relative to the 100% initial activity control.

    • Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.

Visualizations

DPPIV_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Enzyme DPPIV Enzyme Dilution Plate Add Enzyme, Buffer, and Inhibitor to Plate Enzyme->Plate Substrate Substrate Dilution Add_Substrate Add Substrate Substrate->Add_Substrate Inhibitor Peptide Inhibitor Dilutions Inhibitor->Plate Preincubation Pre-incubate at 37°C Plate->Preincubation Preincubation->Add_Substrate Kinetic_Read Kinetic Fluorescence Reading Add_Substrate->Kinetic_Read Calculate_Rates Calculate Reaction Rates Kinetic_Read->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for a DPPIV fluorometric inhibition assay.

DPPIV_Signaling_Pathway a. DPPIV cleaves and inactivates GLP-1. b. Peptide inhibitors block DPPIV activity. c. Active GLP-1 stimulates insulin (B600854) secretion. d. Inactive GLP-1 does not stimulate insulin secretion. GLP1 GLP-1 DPPIV DPPIV Enzyme GLP1->DPPIV a. Cleavage Insulin_Secretion Insulin Secretion GLP1->Insulin_Secretion c. Stimulation Inactive_GLP1 Inactive GLP-1 DPPIV->Inactive_GLP1 Inactive_GLP1->Insulin_Secretion d. No Stimulation Peptide_Inhibitor Peptide Inhibitor Peptide_Inhibitor->DPPIV b. Inhibition

Caption: Mechanism of DPPIV inhibition by peptide inhibitors.

References

Technical Support Center: Expression and Purifying the HIV-1 Tat (1-9) Fragment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the expression and purification of the HIV-1 Tat (1-9) fragment.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow.

Low or No Expression of the Tat (1-9) Fusion Protein

Problem: After induction, there is no discernible band of the expected molecular weight on SDS-PAGE, or the band is very faint.

Possible Cause Recommended Solution
Codon Bias: The HIV-1 tat gene sequence contains codons that are rare in E. coli, which can lead to translational stalling and low protein expression.1. Codon Optimization: Synthesize a gene encoding the Tat (1-9) fragment with codons optimized for E. coli expression. 2. Use Specialized E. coli Strains: Employ strains like Rosetta™ or BL21(DE3)pLysS, which contain plasmids expressing tRNAs for rare codons.
Toxicity of the Peptide: Even small peptides can sometimes be toxic to the host cells, leading to poor growth and low expression levels.1. Lower Induction Temperature: Reduce the induction temperature to 18-25°C to slow down protein expression and reduce toxicity. 2. Reduce Inducer Concentration: Use a lower concentration of the inducing agent (e.g., 0.1-0.5 mM IPTG). 3. Use a Tightly Regulated Promoter: Employ expression vectors with promoters that have very low basal expression levels, such as the araBAD promoter.
Proteolytic Degradation: The small size of the Tat (1-9) fragment makes it highly susceptible to degradation by endogenous proteases.1. Use Protease-Deficient Strains: Utilize E. coli strains deficient in common proteases (e.g., Lon, OmpT). 2. Add Protease Inhibitors: Supplement the lysis buffer with a broad-spectrum protease inhibitor cocktail.
Inefficient Translation Initiation: The mRNA secondary structure near the start codon might hinder ribosome binding.1. Vector and Fusion Partner Choice: Select an expression vector with a strong ribosome binding site (RBS) and a fusion partner known to enhance expression (e.g., GST, MBP).
Fusion Protein is Insoluble (Inclusion Bodies)

Problem: The expressed fusion protein is found predominantly in the insoluble pellet after cell lysis.

Possible Cause Recommended Solution
High Expression Rate: Rapid, high-level expression can overwhelm the cellular folding machinery, leading to aggregation.1. Lower Induction Temperature: Induce expression at a lower temperature (e.g., 18-25°C). 2. Reduce Inducer Concentration: Use a lower concentration of the inducer.
Hydrophobic or Aggregation-Prone Nature: The properties of the fusion partner or the peptide itself can lead to insolubility.1. Choice of Fusion Partner: Use a highly soluble fusion partner like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST). 2. Co-expression of Chaperones: Co-express molecular chaperones to assist in proper folding.
Formation of Disulfide Bonds: Although the Tat (1-9) fragment does not contain cysteine, some fusion partners might, leading to incorrect disulfide bond formation in the reducing environment of the E. coli cytoplasm.1. Use Specialized Strains: Employ strains like SHuffle® that facilitate disulfide bond formation in the cytoplasm. 2. Periplasmic Expression: Target the fusion protein to the more oxidizing environment of the periplasm using a signal peptide.
Inclusion Body Solubilization and Refolding: If the above strategies fail, the inclusion bodies can be solubilized and the protein refolded.1. Solubilization: Use strong denaturants like 8M urea (B33335) or 6M guanidine (B92328) hydrochloride to solubilize the inclusion bodies.[1][2][3] 2. Refolding: Gradually remove the denaturant through methods like dialysis or rapid dilution into a refolding buffer. This process often requires optimization of buffer conditions (pH, additives).
Poor Cleavage of the Fusion Tag

Problem: Inefficient or no cleavage of the fusion tag from the Tat (1-9) fragment.

Possible Cause Recommended Solution
Inaccessible Cleavage Site: The cleavage site may be sterically hindered within the folded fusion protein.1. Optimize Cleavage Conditions: Vary the temperature, pH, and incubation time for the cleavage reaction. 2. Add Denaturants: Include low concentrations of mild denaturants (e.g., 0.5-1M urea) to partially unfold the protein and expose the cleavage site. 3. Redesign the Construct: Insert a flexible linker sequence between the fusion partner and the cleavage site.
Inactive Protease/Cleavage Reagent: The protease or chemical reagent used for cleavage may be inactive.1. Use Fresh Reagents: Ensure the protease or chemical reagent is fresh and has been stored correctly. 2. Check Enzyme Activity: Test the activity of the protease on a control substrate.
Sub-optimal Buffer Conditions: The buffer composition may not be optimal for the cleavage reaction.1. Consult Manufacturer's Protocol: Adhere to the recommended buffer conditions for the specific protease or chemical cleavage method.
Low Yield or Purity After Purification

Problem: The final yield of the purified Tat (1-9) fragment is low, or the sample is contaminated with other proteins.

Possible Cause Recommended Solution
Loss of Peptide During Purification: The small and basic nature of the peptide can lead to non-specific adsorption to surfaces and chromatography resins.1. Use Appropriate Chromatography: Reverse-phase HPLC (RP-HPLC) is often the method of choice for purifying small peptides.[4] 2. Optimize Buffer Conditions: Use buffers with appropriate pH and ionic strength to minimize non-specific binding. The use of trifluoroacetic acid (TFA) as an ion-pairing agent in RP-HPLC is common for peptide purification.[4]
Co-purification of Contaminants: Host cell proteins may co-elute with the target peptide.1. Multiple Purification Steps: Employ a multi-step purification strategy (e.g., affinity chromatography followed by ion-exchange or RP-HPLC). 2. Optimize Wash Steps: Increase the stringency of the wash steps during affinity chromatography (e.g., by adding low concentrations of imidazole (B134444) for His-tagged proteins).
Peptide Degradation: The peptide may be degraded during purification.1. Work Quickly and at Low Temperatures: Perform purification steps at 4°C whenever possible. 2. Add Protease Inhibitors: Include protease inhibitors in purification buffers, especially during initial steps.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield I can expect for the recombinant HIV-1 Tat (1-9) fragment?

A1: Direct quantitative data for the expression of the 9-amino acid Tat (1-9) fragment is scarce in the literature. However, for the full-length Tat protein expressed in E. coli, yields of approximately 150-200 µg/mL of culture have been reported.[5] For short peptides expressed as fusion proteins, yields can vary widely depending on the fusion partner, expression system, and optimization strategies, but obtaining yields in the range of 1-10 mg/L of culture is a reasonable expectation after optimization.

Q2: Which expression system is best for the HIV-1 Tat (1-9) fragment?

A2: The E. coli expression system is the most common and cost-effective choice. To overcome challenges like codon bias and proteolytic degradation, it is highly recommended to:

  • Use a codon-optimized gene for the Tat (1-9) fragment.

  • Express the peptide as a fusion with a soluble protein partner (e.g., GST, MBP, or a His-tag).

  • Utilize specialized E. coli strains such as Rosetta™ (for rare codon usage) or those deficient in proteases.

Q3: How can I improve the solubility of my Tat (1-9) fusion protein?

A3: To improve solubility:

  • Induce protein expression at a lower temperature (18-25°C).

  • Use a highly soluble fusion partner like MBP.

  • Co-express chaperones to assist in proper folding.

  • If inclusion bodies still form, they can be solubilized using denaturants like 8M urea or 6M guanidine hydrochloride, followed by a refolding protocol.[1][2][3]

Q4: What is the most effective method for purifying the Tat (1-9) fragment after cleavage?

A4: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying small peptides like the Tat (1-9) fragment.[4] It offers high resolution and can effectively separate the peptide from contaminants and remaining fusion tags. A C18 column is commonly used with a water/acetonitrile (B52724) gradient containing an ion-pairing agent like TFA.[4]

Q5: How can I confirm the identity and purity of my purified Tat (1-9) fragment?

A5: The identity and purity of the final peptide should be confirmed by:

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can precisely determine the molecular weight of the peptide, confirming its identity.[4]

  • Analytical RP-HPLC: A single, sharp peak on an analytical RP-HPLC chromatogram is a good indicator of purity.

  • Amino Acid Analysis: This can be performed to confirm the amino acid composition of the purified peptide.

Experimental Protocols & Data

Representative Data for Short Peptide Expression and Purification

The following table summarizes representative quantitative data for the expression and purification of short peptides using a fusion protein strategy in E. coli. Note that these are generalized values and specific yields for the HIV-1 Tat (1-9) fragment may vary.

Parameter Fusion Partner Typical Yield/Recovery Reference/Notes
Fusion Protein Expression GST5-20 mg/L of cultureVaries greatly with peptide sequence and expression conditions.
MBP10-50 mg/L of cultureMBP is known for enhancing solubility and often leads to higher yields of soluble protein.
His-tag1-15 mg/L of cultureSmaller tag may result in lower expression enhancement compared to larger partners.
Affinity Purification Recovery GST-tag (Glutathione resin)70-90%
MBP-tag (Amylose resin)80-95%
His-tag (Ni-NTA resin)60-90%
Proteolytic Cleavage Efficiency Thrombin, Factor Xa, TEV70-95%Highly dependent on the accessibility of the cleavage site.
RP-HPLC Purification Recovery -50-80%Losses can occur due to adsorption to surfaces and during fraction collection.
Overall Yield of Pure Peptide -0.5-5 mg/L of cultureThis is an estimated range and is highly dependent on the success of each step.
General Protocol for Expression and Purification of a His-tagged Tat (1-9) Fusion Protein
  • Gene Synthesis and Cloning: Synthesize a codon-optimized gene for the HIV-1 Tat (1-9) fragment and clone it into a pET vector containing an N-terminal His-tag and a TEV protease cleavage site.

  • Transformation: Transform the expression vector into an E. coli strain like BL21(DE3)pLysS or Rosetta(DE3).

  • Expression:

    • Grow a 1 L culture in LB medium with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.4 mM.

    • Reduce the temperature to 20°C and continue to shake for 16-18 hours.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and a protease inhibitor cocktail).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation.

  • Affinity Chromatography (IMAC):

    • Load the clarified lysate onto a Ni-NTA affinity column.

    • Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

    • Elute the fusion protein with elution buffer (lysis buffer with 250 mM imidazole).

  • Proteolytic Cleavage:

    • Dialyze the eluted fusion protein against a buffer suitable for TEV protease (e.g., 50 mM Tris-HCl pH 8.0, 0.5 mM EDTA, 1 mM DTT).

    • Add TEV protease and incubate at room temperature for 4-6 hours or at 4°C overnight.

  • Reverse-Phase HPLC Purification:

    • Acidify the cleavage reaction mixture with TFA.

    • Load the mixture onto a C18 RP-HPLC column.

    • Elute the Tat (1-9) peptide using a gradient of acetonitrile in water with 0.1% TFA.

    • Collect fractions and identify those containing the pure peptide by analytical HPLC and mass spectrometry.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide powder.

Visualizations

Expression_Purification_Workflow Figure 1. General workflow for the expression and purification of the HIV-1 Tat (1-9) fragment. cluster_Expression Expression cluster_Purification Purification cluster_QC Quality Control Transformation Transformation into E. coli Culture_Growth Cell Culture Growth Transformation->Culture_Growth Induction Induction of Fusion Protein Expression Culture_Growth->Induction Cell_Lysis Cell Lysis Induction->Cell_Lysis ts_low_expression Low/No Expression Induction->ts_low_expression Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA) Cell_Lysis->Affinity_Chromatography ts_insolubility Insolubility Cell_Lysis->ts_insolubility Cleavage Proteolytic Cleavage of Fusion Tag Affinity_Chromatography->Cleavage RP_HPLC Reverse-Phase HPLC Cleavage->RP_HPLC ts_cleavage Poor Cleavage Cleavage->ts_cleavage Mass_Spec Mass Spectrometry RP_HPLC->Mass_Spec Analytical_HPLC Analytical HPLC RP_HPLC->Analytical_HPLC ts_purity Low Yield/Purity RP_HPLC->ts_purity

Caption: General workflow for expression and purification of HIV-1 Tat (1-9).

Troubleshooting_Logic Figure 2. Troubleshooting logic for low peptide yield. start Low Final Peptide Yield check_expression Check Expression Levels (SDS-PAGE) start->check_expression check_solubility Check Solubility (Soluble vs. Insoluble Fraction) check_expression->check_solubility Good Expression solution_expression Optimize Codons Lower Temperature Change Strain/Vector check_expression->solution_expression Low/No Expression check_cleavage Check Cleavage Efficiency (SDS-PAGE) check_solubility->check_cleavage Soluble solution_solubility Lower Temperature Soluble Fusion Tag Refold from Inclusion Bodies check_solubility->solution_solubility Insoluble check_purification Analyze RP-HPLC Fractions check_cleavage->check_purification Efficient Cleavage solution_cleavage Optimize Cleavage Conditions Add Denaturants Redesign Construct check_cleavage->solution_cleavage Inefficient Cleavage solution_purification Optimize RP-HPLC Gradient Use Additives to Prevent Adsorption check_purification->solution_purification Peptide Lost/Broad Peaks

Caption: Troubleshooting logic for low yield of the Tat (1-9) peptide.

References

Technical Support Center: Minimizing Off-target Effects of HIV-1 Tat (1-9) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of the HIV-1 Tat (1-9) peptide in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of the HIV-1 Tat (1-9) peptide in cell culture?

A1: The HIV-1 Tat (1-9) peptide, a cell-penetrating peptide (CPP), can induce a range of off-target effects due to its cationic nature and interactions with various cellular components. These effects can include cytotoxicity, induction of apoptosis, modulation of gene expression in bystander cells, and activation of unintended signaling pathways.[1][2] For instance, the full-length Tat protein has been shown to upregulate genes like CXCR4 and CCR5, as well as pro-inflammatory cytokines.[1] While the (1-9) fragment is smaller, its high positive charge can still lead to non-specific interactions with cell surface proteoglycans and membranes, potentially triggering downstream signaling cascades.

Q2: How can I reduce the cytotoxicity of the Tat (1-9) peptide in my experiments?

A2: To reduce cytotoxicity, it is crucial to optimize the peptide concentration and incubation time. We recommend performing a dose-response experiment to determine the lowest effective concentration that achieves desired cellular uptake without significant cell death. Additionally, consider the following strategies:

  • Serum Starvation: The effect of serum starvation on peptide uptake can vary depending on the cell type and experimental conditions. It is advisable to test your specific cell line with and without serum to determine the optimal condition.[3][4]

  • Peptide Modification: Modifications to the peptide sequence can reduce toxicity. For example, substituting specific amino acid residues can decrease non-specific binding and subsequent off-target effects.[5]

  • Use of Truncated Peptides: Studies have shown that truncated versions of the Tat protein can retain transactivation capacity while exhibiting reduced off-target effects and T-cell activation.[6]

Q3: Can the off-target effects of Tat (1-9) vary between different cell types?

A3: Yes, the off-target effects can be highly cell-type specific. The expression levels of surface receptors and proteoglycans, which Tat can interact with, vary significantly among different cell lines.[1] For example, Tat has been shown to have specific effects on endothelial cells by interacting with integrins and VEGF/KDR receptors.[1] Therefore, it is essential to characterize the off-target profile of the Tat (1-9) peptide in the specific cell line used in your experiments.

Q4: What are some key signaling pathways that can be unintentionally activated by the Tat peptide?

A4: The HIV-1 Tat protein is known to modulate several signaling pathways, which could also be affected by the Tat (1-9) peptide to some extent. These include:

  • LRP-1 Signaling: The full-length Tat protein can interact with Lipoprotein Receptor-related Protein-1 (LRP-1), leading to neurotoxicity through downstream signaling involving NMDAR.[1]

  • Akt/mTORC1 Pathway: HIV-1 Tat can activate the Akt/mTORC1 signaling pathway in B cells, which may lead to increased genomic instability.[7]

  • Ras/ERK MAPK Signaling Pathway: In endothelial cells, Tat binding can result in the activation of the Ras/ERK MAPK signaling pathway, promoting cell cycle progression.[8]

  • STAT Signaling Pathway: Tat can directly regulate the expression of STAT1 and modulate STAT3 activity, impacting immune responses.[9]

It is crucial to assess the activation state of these or other relevant pathways in your experimental system to identify potential off-target effects.

Troubleshooting Guides

Problem 1: High levels of cytotoxicity observed after Tat (1-9) treatment.
Possible Cause Troubleshooting Step
Peptide concentration is too high.Perform a dose-response curve to determine the optimal concentration. Start with a low concentration and gradually increase it.
Prolonged incubation time.Optimize the incubation time. A shorter incubation period may be sufficient for cellular uptake while minimizing toxicity.
Cell culture conditions.Ensure optimal cell culture conditions, including media composition and temperature, as these can influence peptide uptake and toxicity.[3][4]
Peptide quality.Verify the purity and integrity of the Tat (1-9) peptide stock. Contaminants can contribute to cytotoxicity.
Problem 2: Inconsistent or low cellular uptake of Tat (1-9) cargo.
Possible Cause Troubleshooting Step
Suboptimal peptide concentration.Increase the peptide concentration based on your dose-response data, ensuring it remains below the toxic threshold.
Inefficient complex formation with cargo.If delivering a cargo molecule, optimize the ratio of Tat (1-9) to the cargo to ensure efficient complex formation.
Cell culture parameters.Cell dissociation methods, media composition, and temperature can all affect peptide uptake.[3][4] Standardize these parameters across experiments.
Endosomal entrapment of cargo.Even with successful uptake, the cargo may be trapped in endosomes. Consider using endosomal escape-enhancing agents, but be mindful of their potential toxicity.

Quantitative Data Summary

The following table summarizes data on factors influencing Tat peptide uptake and strategies to mitigate off-target effects.

Parameter Modification/Condition Effect on Uptake/Toxicity Reference
Peptide Sequence Tat subtype C (natural R57S polymorphism)70% reduction in uptake compared to Tat subtype B.[5]
Replacement of RKK (49-51) with AlanineReduced secretion of Tat to 1% of wildtype.[5]
Replacement of residues 55-57 with AlanineReduced secretion to 30% of wild type.[5]
Temperature Incubation at 25°C vs. 37°CUptake rate at 25°C was approximately 50% of that at 37°C.[3]

Experimental Protocols

Protocol 1: Assessment of Tat (1-9) Peptide Cytotoxicity using MTT Assay

This protocol is a common method for assessing cell viability by measuring the metabolic activity of cells.[10][11]

Materials:

  • Target cells

  • Complete cell culture medium

  • HIV-1 Tat (1-9) peptide stock solution

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the Tat (1-9) peptide in complete culture medium.

  • Remove the medium from the wells and replace it with the medium containing different concentrations of the Tat (1-9) peptide. Include a vehicle control (medium without peptide).

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Quantification of Cellular Uptake using Fluorescence-Activated Cell Sorting (FACS)

This protocol allows for the precise quantification of the cellular uptake of a fluorescently labeled Tat (1-9) peptide.[12]

Materials:

  • Target cells

  • Complete cell culture medium

  • Fluorescently labeled HIV-1 Tat (1-9) peptide (e.g., FITC-Tat)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Seed cells in a 24-well plate and incubate for 24 hours.

  • Prepare different concentrations of the fluorescently labeled Tat (1-9) peptide in serum-free medium.

  • Wash the cells with PBS and then add the peptide solutions to the wells.

  • Incubate for the desired time (e.g., 1-4 hours) at 37°C.

  • After incubation, wash the cells three times with cold PBS to remove any peptide bound to the cell surface.

  • Detach the cells using Trypsin-EDTA and then neutralize with complete medium.

  • Centrifuge the cells and resuspend the pellet in FACS buffer.

  • Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

  • Gate on the live cell population and quantify the mean fluorescence intensity (MFI) as a measure of peptide uptake.

Visualizations

Signaling_Pathway_Akt_mTORC1 Tat HIV-1 Tat ROS ROS Production Tat->ROS DNA_Damage DNA Damage ROS->DNA_Damage Akt Akt DNA_Damage->Akt mTORC1 mTORC1 Akt->mTORC1 Repressors c-Myb / E2F8 (Transcriptional Repressors) mTORC1->Repressors AICDA AICDA (Activation-Induced Cytidine Deaminase) Repressors->AICDA Genomic_Instability Genomic Instability AICDA->Genomic_Instability

Caption: HIV-1 Tat-induced activation of the Akt/mTORC1 pathway.

Experimental_Workflow_Cytotoxicity Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Add_Peptide Add Tat (1-9) Serial Dilutions Incubate1->Add_Peptide Incubate2 Incubate (e.g., 24h, 48h, 72h) Add_Peptide->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate Cell Viability Read_Absorbance->Analyze

Caption: Workflow for assessing Tat (1-9) peptide cytotoxicity via MTT assay.

Logical_Relationship_Troubleshooting High_Cytotoxicity High Cytotoxicity Observed Cause1 High Peptide Concentration High_Cytotoxicity->Cause1 Cause2 Prolonged Incubation High_Cytotoxicity->Cause2 Cause3 Suboptimal Culture Conditions High_Cytotoxicity->Cause3 Solution1 Optimize Concentration (Dose-Response) Cause1->Solution1 Solution2 Optimize Incubation Time Cause2->Solution2 Solution3 Standardize Culture Parameters Cause3->Solution3

Caption: Troubleshooting logic for high cytotoxicity of Tat (1-9) peptide.

References

Technical Support Center: Enhancing Tat (1-9) Peptide Binding to CD26

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the binding affinity of the Tat (1-9) peptide to the CD26 receptor.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy to enhance the binding affinity of Tat (1-9) to CD26?

A1: The most well-documented strategy is amino acid substitution within the Tat (1-9) peptide sequence (MDPVDPNIE).[1][2] Specifically, substituting the second amino acid, Proline (P), with Tryptophan (W) to create the Trp2-Tat-(1-9) variant (MWPVDPNIE) has been shown to significantly increase binding affinity.[1][2][3]

Q2: How much of an improvement in binding affinity can be expected with the Trp2-Tat-(1-9) variant?

A2: The Trp2-Tat-(1-9) variant exhibits a substantially tighter interaction with CD26 compared to the wild-type Tat (1-9) peptide. This is reflected in their respective inhibition constants (Ki). The Ki for Trp2-Tat-(1-9) is approximately 2 µM, whereas the Ki for the wild-type Tat (1-9) is around 250 µM, indicating a more than 100-fold increase in binding affinity for the Trp2 variant.[1][2][3]

Q3: What is the structural basis for the enhanced affinity of Trp2-Tat-(1-9)?

A3: Crystal structure analysis of the peptide-CD26 complexes reveals that the Trp2-Tat-(1-9) peptide forms a tighter interaction pattern within the active site of CD26 compared to the wild-type peptide.[1][3] The N-terminal four residues of the Trp2 variant are engaged in contacts with CD26, involving both direct hydrogen bonds and hydrophobic interactions. In contrast, only the first two residues of the wild-type Tat (1-9) are primarily involved in the interaction.[1][3]

Q4: Are there other potential strategies to improve the binding affinity or stability of Tat (1-9)?

A4: While amino acid substitution is a proven method for Tat (1-9), other general strategies for enhancing peptide affinity and stability could be explored. These include:

  • Peptide Cyclization: Constraining the peptide's conformation can pre-organize it for binding and increase affinity.[4][5]

  • N-terminal and C-terminal Modifications: Modifications like N-acetylation or C-amidation can improve stability against enzymatic degradation.[2][6]

  • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) can increase the peptide's half-life and solubility.[2][4]

  • Incorporation of Unnatural Amino Acids: Introducing non-natural amino acids can enhance proteolytic stability and modulate binding properties.[2]

Troubleshooting Guides

Problem 1: Low or inconsistent binding affinity observed in experimental assays.

Possible Cause Troubleshooting Step
Peptide Instability/Degradation Ensure proper storage of the peptide at -20°C and minimize freeze-thaw cycles.[7] Consider using peptide analogs with enhanced stability, such as those with D-amino acids or N-methylated residues.[2]
Incorrect Peptide Concentration Accurately determine the peptide concentration. Differentiate between net peptide content and total peptide content for precise calculations.[7]
Poor Peptide Solubility Use recommended solubility guidelines for your specific peptide sequence. Test different buffer conditions and pH to ensure complete dissolution.[7] Hydrophobic peptides may require the addition of organic solvents like DMSO, but the final concentration should be optimized to avoid interference with the assay.[8]
Assay Buffer Mismatch (ITC) Ensure that the peptide and protein are in identical, degassed buffers to minimize heats of dilution that can mask the true binding signal.[9]
Non-specific Binding (SPR) Use a reference cell to subtract non-specific binding. Optimize immobilization levels to avoid mass transport effects.[10][11]
Protein Inactivity Confirm the activity and proper folding of the CD26 protein. Use a fresh batch of protein if necessary.

Problem 2: Difficulty in reproducing published binding affinity values.

Possible Cause Troubleshooting Step
Differences in Experimental Setup Carefully replicate the experimental conditions reported in the literature, including buffer composition, pH, temperature, and instrument settings.[1][10]
Ligand Immobilization Issues (SPR) The level of ligand immobilization can affect the apparent kinetics. Aim for a low to moderate immobilization level to avoid steric hindrance and mass transport limitations.[12]
Inadequate Regeneration (SPR) Ensure complete regeneration of the sensor surface between analyte injections to obtain reproducible results. Test a range of regeneration solutions to find the mildest condition that effectively removes the bound analyte without damaging the immobilized ligand.[12]
Instrument Calibration Regularly calibrate the instruments (e.g., ITC, SPR) according to the manufacturer's instructions to ensure accurate measurements.

Quantitative Data Summary

Table 1: Inhibition Constants (Ki) of Tat (1-9) and its Analog against CD26

PeptideSequenceInhibition Constant (Ki)Reference
Tat (1-9)MDPVDPNIE250 µM[1][2]
Trp2-Tat-(1-9)MWPVDPNIE2 µM[1][2]

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Tat (1-9) - CD26 Interaction
  • Sample Preparation:

    • Dialyze both the CD26 protein and the Tat (1-9) peptide extensively against the same buffer (e.g., PBS, pH 7.4).[1][9]

    • Accurately determine the concentration of both protein and peptide solutions.

    • A typical starting concentration is 20-50 µM CD26 in the sample cell and 200-500 µM Tat (1-9) peptide in the syringe.[1][9]

    • Degas both solutions immediately before the experiment to prevent air bubbles.[9]

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial small injection (e.g., 0.5 µL) to account for initial mixing effects, followed by a series of larger, spaced injections (e.g., 2 µL each) until the binding sites are saturated.[1]

    • Monitor the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks and subtract the heat of dilution (determined from injections of the peptide into buffer alone).

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR) for Tat (1-9) - CD26 Interaction
  • Sensor Chip Preparation:

  • Ligand Immobilization:

    • Immobilize CD26 onto the activated sensor chip surface via amine coupling. Aim for a low to moderate immobilization level (e.g., 500-2000 RU) to minimize mass transport effects.[12]

    • Deactivate the remaining active esters with ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the Tat (1-9) peptide in running buffer (e.g., HBS-EP).

    • Inject the peptide solutions over the immobilized CD26 surface at a constant flow rate.

    • Include a zero-concentration (buffer only) injection for double referencing.

  • Data Analysis:

    • Record the sensorgrams showing the association and dissociation phases.

    • Subtract the response from the reference flow cell and the buffer injection.

    • Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizations

experimental_workflow_ITC cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Dialysis Dialyze Protein & Peptide in identical buffer Concentration Determine Concentrations Dialysis->Concentration Degas Degas Solutions Concentration->Degas Load Load Protein into Cell Load Peptide into Syringe Degas->Load Titration Perform Titration Load->Titration Integration Integrate Heat Peaks Titration->Integration Fitting Fit Binding Isotherm Integration->Fitting Results Determine Kd, n, ΔH Fitting->Results

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

experimental_workflow_SPR cluster_prep Sensor Chip Preparation cluster_binding Binding Assay cluster_analysis Data Analysis Activation Activate Chip Surface (NHS/EDC) Immobilization Immobilize CD26 Activation->Immobilization Deactivation Deactivate Surface Immobilization->Deactivation PeptidePrep Prepare Peptide Dilutions Deactivation->PeptidePrep Injection Inject Peptide over Surface PeptidePrep->Injection Sensorgram Record Sensorgrams Injection->Sensorgram Subtraction Reference Subtraction Sensorgram->Subtraction Fitting Fit Kinetic Model Subtraction->Fitting Results Determine ka, kd, KD Fitting->Results

Caption: Workflow for Surface Plasmon Resonance (SPR).

Tat_CD26_Signaling cluster_membrane T-Cell Membrane Tat Extracellular Tat (1-9) CD26 CD26 (DPPIV) Tat->CD26 Binds to active site Immunosuppression Immunosuppression/ Anergy Tat->Immunosuppression Leads to TCR TCR CD26->TCR Co-localizes with CD45 CD45 CD26->CD45 Associates with CD26->Immunosuppression Mediates Tat effect Lck Lck TCR->Lck Activates ZAP70 ZAP-70 Lck->ZAP70 Activates Downstream Downstream Signaling (e.g., PLCγ, Ras/ERK) ZAP70->Downstream Activates TCellActivation T-Cell Activation Downstream->TCellActivation

Caption: Tat-CD26 Signaling Pathway in T-Cells.

References

Technical Support Center: Navigating Batch-to-Batch Variability of Synthetic Tat (1-9) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthetic Tat (1-9) peptide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage the inherent batch-to-batch variability of this cell-penetrating peptide. The following troubleshooting guides and FAQs will help you identify potential sources of inconsistency in your experiments and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the Tat (1-9) peptide and why is it used?

The Tat (1-9) peptide is a short, nine amino acid sequence (Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg) derived from the Trans-Activator of Transcription (Tat) protein of the Human Immunodeficiency Virus (HIV-1). It is a highly cationic cell-penetrating peptide (CPP) widely used to deliver a variety of cargo molecules—such as small molecules, proteins, and nucleic acids—into cells for research and therapeutic purposes. Its positively charged arginine and lysine (B10760008) residues are crucial for its ability to translocate across cellular membranes.[1]

Q2: What are the primary sources of batch-to-batch variability in synthetic Tat (1-9) peptide?

Batch-to-batch variability in synthetic Tat (1-9) peptide can arise from several factors during and after synthesis:

  • Purity Profile: The percentage of the correct, full-length Tat (1-9) peptide can differ between batches. Impurities may include truncated sequences (e.g., deletion of an amino acid) or incompletely deprotected peptides, which can have altered or no biological activity.

  • Peptide Content: The actual amount of peptide in the lyophilized powder is not 100%. The total weight includes the peptide itself, counter-ions (typically trifluoroacetate (B77799) or acetate (B1210297) from the purification process), and residual water. Variations in these components will affect the final concentration when the peptide is reconstituted.

  • Counter-ion Effects: The type and amount of counter-ion (e.g., Trifluoroacetic acid - TFA) can vary between batches. TFA can influence the peptide's secondary structure, solubility, and biological activity, and may even exhibit cellular toxicity at certain concentrations.[2]

  • Aggregation: Tat (1-9), being an arginine-rich peptide, has a propensity to self-aggregate.[3][4] The extent of aggregation can differ between batches, affecting solubility and biological availability.

  • Post-synthesis Modifications: Unwanted modifications such as oxidation can occur during synthesis, purification, or storage, leading to altered peptide function.

Q3: My current batch of Tat (1-9) peptide shows lower cellular uptake compared to the previous one. What could be the cause?

Several factors could contribute to decreased cellular uptake:

  • Lower Net Peptide Content: The new batch may have a lower net peptide content, meaning you are adding fewer active peptide molecules for the same weighed amount. It is crucial to determine the net peptide content for each batch.

  • Different Counter-ion Content: A higher concentration of TFA in the new batch could be affecting cell viability or the peptide's interaction with the cell membrane, leading to reduced uptake.[2]

  • Aggregation: The new batch may have a higher degree of aggregation, reducing the concentration of monomeric, cell-penetrating peptide.

  • Improper Storage and Handling: Repeated freeze-thaw cycles or improper storage can lead to peptide degradation and loss of activity.

  • Cell Culture Conditions: Variations in cell culture parameters such as cell density, media composition, and temperature can significantly impact the endocytic uptake of Tat peptides.[5]

Q4: Can the trifluoroacetate (TFA) counter-ion from the synthesis process affect my experiments?

Yes, residual TFA can significantly impact experimental outcomes. TFA is used during solid-phase peptide synthesis and purification and remains as a counter-ion in the final lyophilized product.[2] It can:

  • Exhibit Cellular Toxicity: TFA has been shown to inhibit the proliferation of certain cell types, even at nanomolar concentrations.[2]

  • Alter Biological Activity: The presence of TFA can alter the biological activity of the peptide, leading to misleading results.

  • Interfere with Assays: TFA can lower the pH of your experimental solutions and interfere with spectroscopic measurements like FTIR and CD by overlapping with the amide I band of the peptide.

  • Induce Immunological Responses: In vivo, TFA can trifluoroacetylate proteins and phospholipids, potentially eliciting an antibody response.

For sensitive cellular assays, it is recommended to request TFA removal or exchange for a more biocompatible counter-ion like acetate or hydrochloride.

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity Between Batches

Symptoms:

  • A new batch of Tat (1-9) peptide shows significantly higher or lower efficacy in a functional assay (e.g., delivery of a fluorescent cargo, induction of a cellular response).

Troubleshooting Workflow:

G A Start: Inconsistent Biological Activity B Review Certificate of Analysis (CoA) for both batches A->B C Perform In-house Quality Control B->C D HPLC Purity Analysis C->D E Mass Spectrometry (MS) C->E F Amino Acid Analysis (AAA) for Net Peptide Content C->F G Compare Purity Profiles D->G H Confirm Molecular Weight E->H I Normalize Concentration based on Net Peptide Content F->I L Contact Supplier with Data G->L If Purity is Significantly Different H->L If Mass is Incorrect J Consider Counter-ion Exchange (e.g., TFA to Acetate) I->J If TFA toxicity is suspected K Re-run Experiment with Normalized Concentrations I->K J->K K->L If inconsistency persists

Caption: Troubleshooting workflow for inconsistent biological activity.

Recommended Actions:

  • Review the Certificate of Analysis (CoA): Compare the purity (by HPLC) and mass (by MS) data for both batches. Note any significant differences.

  • Perform In-house Quality Control:

    • HPLC Analysis: Run an analytical HPLC to verify the purity of both batches under identical conditions.

    • Mass Spectrometry: Confirm the molecular weight of the peptide in each batch to ensure it is the correct product.

    • Amino Acid Analysis (AAA): This is the gold standard for determining the net peptide content. Use this to calculate the exact concentration of active peptide in your solutions.

  • Normalize Peptide Concentration: Based on the net peptide content determined by AAA, prepare stock solutions of each batch with the same molar concentration of the active peptide.

  • Consider Counter-ion Exchange: If you suspect TFA is affecting your assay, perform a counter-ion exchange to replace TFA with acetate or hydrochloride.

  • Re-run the Experiment: Use the normalized and, if necessary, counter-ion exchanged peptide solutions in your assay.

Issue 2: Poor or Variable Solubility

Symptoms:

  • Difficulty dissolving the lyophilized peptide.

  • Precipitation of the peptide upon reconstitution or dilution in buffer.

Troubleshooting Steps:

  • Check the Peptide's Physicochemical Properties: Tat (1-9) is a basic peptide. It should be soluble in aqueous solutions.

  • Use an Appropriate Solvent:

    • Start with sterile, distilled water.

    • If solubility is an issue, a small amount of 0.1% acetic acid can aid in dissolving basic peptides.

    • Avoid using buffers with high salt concentrations initially, as this can promote precipitation.

  • Sonication: Brief sonication in a water bath can help to break up aggregates and improve solubility.

  • Consider Aggregation: As Tat (1-9) can aggregate, solubility issues may indicate a higher propensity for aggregation in a particular batch. If this is a persistent issue, discuss with your supplier.

Data Presentation

Table 1: Potential Synthesis-Related Impurities in Arginine-Rich Peptides like Tat (1-9)

Impurity TypeDescriptionPotential Impact on Experiments
Deletion Sequences Peptides missing one or more amino acids.Lower specific activity, as the effective concentration of the full-length peptide is reduced.
Incomplete Deprotection Residual protecting groups (e.g., Pbf, Pmc) on arginine side chains.Altered peptide conformation, solubility, and biological activity.
δ-Lactam Formation Intramolecular cyclization of an activated arginine residue, leading to a truncated and inactive peptide.[6]Significant reduction in the yield of the active peptide.
Ornithine Formation Partial cleavage of the arginine guanidinium (B1211019) group, resulting in an ornithine residue.Altered charge and potentially reduced cell-penetrating ability.
Sulfonation of Residues Modification of tryptophan, serine, or threonine by reactive sulfonyl species from arginine protecting groups.[6][7]Altered peptide structure and function.

Table 2: Effect of Trifluoroacetic Acid (TFA) on Cellular Assays

Cell TypeTFA ConcentrationObserved EffectReference
Fetal Rat Osteoblasts10 nMInhibition of cell proliferation.Cornish et al. (cited in[2])
Fetal Rat Osteoblasts100 nM~10% inhibition of cell growth.Cornish et al. (cited in[2])
Murine Glioma Cells0.5 - 7.0 mMStimulation of cell growth and enhanced protein synthesis.Ma et al. (cited in[2])

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

Objective: To determine the purity of a Tat (1-9) peptide batch.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Peptide sample (dissolved in Mobile Phase A at ~1 mg/mL)

Procedure:

  • Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject 10-20 µL of the peptide sample.

  • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).

  • Monitor the absorbance at 220 nm.

  • Integrate the peak areas. Purity is calculated as the area of the main peptide peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Mass Spectrometry (MS) for Identity Verification

Objective: To confirm the molecular weight of the synthetic Tat (1-9) peptide.

Materials:

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)

  • Peptide sample (dissolved in an appropriate solvent, e.g., 50:50 acetonitrile:water with 0.1% formic acid)

Procedure:

  • Prepare the peptide sample according to the instrument's requirements.

  • Infuse or inject the sample into the mass spectrometer.

  • Acquire the mass spectrum in the appropriate mass range. The theoretical monoisotopic mass of Tat (1-9) is approximately 1236.8 Da.

  • Compare the observed mass to the theoretical mass. The observed mass should be within the instrument's mass accuracy tolerance.

Protocol 3: Amino Acid Analysis (AAA) for Net Peptide Content

Objective: To accurately determine the concentration of the Tat (1-9) peptide.

Procedure:

  • Hydrolysis: Accurately weigh a sample of the lyophilized peptide. Hydrolyze the peptide into its constituent amino acids using 6 M HCl at 110°C for 24 hours.

  • Derivatization: Derivatize the amino acids with a reagent (e.g., phenylisothiocyanate - PITC) to make them detectable.

  • Chromatographic Separation: Separate the derivatized amino acids using HPLC.

  • Quantification: Quantify each amino acid by comparing its peak area to that of a known standard.

  • Calculation: Calculate the amount of each amino acid per milligram of the initial peptide sample. The net peptide content is determined from the sum of the quantified amino acids, taking into account the known sequence of Tat (1-9).

Mandatory Visualizations

Tat (1-9) Peptide Quality Control Workflow

cluster_0 Initial Assessment cluster_1 In-House QC cluster_2 Decision A Receive New Batch of Tat (1-9) B Review Supplier's CoA A->B C Visual Inspection (Color, Texture) B->C D HPLC Purity Analysis C->D E Mass Spectrometry (Identity) D->E F Amino Acid Analysis (Quantification) E->F G Compare Data to CoA and Previous Batches F->G H Accept or Reject Batch G->H

Caption: A typical quality control workflow for a new batch of synthetic peptide.

Tat Peptide and NF-κB Signaling Pathway

The Tat protein has been shown to induce the transactivation of the HIV-1 long terminal repeat (LTR) through the activation of the NF-κB signaling pathway. This involves the production of reactive oxygen species (ROS) via NADPH oxidase (Nox).[8]

Tat Tat Peptide PI3K_Akt PI3K/Akt Pathway Tat->PI3K_Akt Activates CellMembrane Cell Membrane Nox2 NADPH Oxidase 2 (Nox2) PI3K_Akt->Nox2 Activates ROS ROS Production Nox2->ROS IKK IKK Complex ROS->IKK Activates p65 p65 Phosphorylation IKK->p65 NFkB NF-κB Activation p65->NFkB LTR HIV-1 LTR Transactivation NFkB->LTR

Caption: Simplified signaling pathway of Tat-induced HIV-1 LTR transactivation via NF-κB.

References

Validation & Comparative

Trp2-Tat-(1-9) Demonstrates Superior Inhibitory Potency Over Tat (1-9) Against Dipeptidyl Peptidase IV

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that the synthetic peptide Trp2-Tat-(1-9) is a significantly more potent inhibitor of dipeptidyl peptidase IV (DPPIV/CD26) compared to its parent peptide, Tat (1-9). This enhanced activity is attributed to a single amino acid substitution that promotes a tighter binding interaction within the enzyme's active site.

The HIV-1 transactivator of transcription (Tat) protein is known to exert immunosuppressive effects, a function partially mediated by the interaction of its N-terminal nonapeptide sequence, Tat (1-9) (MDPVDPNIE), with the T-cell activation marker CD26, which possesses dipeptidyl peptidase IV (DPPIV) activity.[1][2] Strategic modification of this native sequence has led to the development of Trp2-Tat-(1-9) (MWPVDPNIE), where the proline at the second position is replaced by tryptophan. This substitution results in a dramatic increase in inhibitory potency.

Quantitative Comparison of Inhibitory Potency

Experimental data from enzyme kinetic studies consistently demonstrate the superior inhibitory capacity of Trp2-Tat-(1-9). The inhibition constant (Ki), a measure of the concentration required to produce half-maximum inhibition, is significantly lower for the tryptophan-substituted peptide.

PeptideTarget EnzymeInhibition Constant (Ki)Reference
Tat (1-9)Dipeptidyl Peptidase IV (DPPIV/CD26)250 µM (250 x 10⁻⁶ M)[2][3]
Trp2-Tat-(1-9)Dipeptidyl Peptidase IV (DPPIV/CD26)2 µM (2 x 10⁻⁶ M)[2][3]

This approximately 125-fold difference in Ki values underscores the critical role of the tryptophan residue in enhancing the peptide's affinity for the DPPIV active site.

Mechanism of Enhanced Inhibition

Structural and functional studies have elucidated the molecular basis for the enhanced potency of Trp2-Tat-(1-9). Both peptides act as competitive inhibitors, binding directly to the active site of DPPIV.[1][4] However, the introduction of a tryptophan at the second position allows for more favorable interactions within the enzyme's binding pocket.

Crystal structure analysis of the peptides in complex with DPPIV reveals that the interaction pattern with Trp2-Tat-(1-9) is much tighter than that with Tat (1-9).[2][3] The aromatic indole (B1671886) side chain of tryptophan is thought to form strong hydrophobic interactions with the S1 binding pocket of DPPIV, a pocket that typically accommodates the penultimate residue of natural substrates.[3][4] This enhanced binding affinity directly translates to a more potent inhibitory effect.

Signaling and Functional Implications

The inhibition of DPPIV by these peptides has direct consequences on T-cell function. DPPIV (CD26) is a co-stimulatory molecule involved in T-cell activation and proliferation.[2][5] By inhibiting its enzymatic activity, both Tat (1-9) and, more effectively, Trp2-Tat-(1-9) can suppress T-cell proliferation.[4] This mechanism is central to the immunosuppressive effects attributed to the HIV-1 Tat protein.[1]

cluster_inhibition Inhibition Mechanism cluster_pathway Functional Consequence Tat_peptides Tat (1-9) or Trp2-Tat-(1-9) DPPIV DPPIV / CD26 Tat_peptides->DPPIV Competitive Inhibition T_cell_activation T-Cell Activation & Proliferation DPPIV->T_cell_activation Promotes Immunosuppression Immunosuppression

Inhibitory action of Tat peptides on the DPPIV/CD26 pathway.

Experimental Protocols

Dipeptidyl Peptidase IV (DPPIV) Inhibition Assay

The inhibitory potency of Tat (1-9) and Trp2-Tat-(1-9) is determined by measuring their effect on the enzymatic activity of DPPIV. A typical experimental setup is as follows:

  • Enzyme and Substrate Preparation: Purified soluble human DPPIV is used as the enzyme source. A chromogenic or fluorogenic substrate, such as Gly-Pro-p-nitroanilide (Gly-Pro-pNA) or Ala-Pro-7-amido-4-trifluoromethylcoumarin (Ala-Pro-AFC), is prepared in a suitable buffer (e.g., Tris-HCl, pH 8.0).

  • Inhibitor Preparation: Stock solutions of Tat (1-9) and Trp2-Tat-(1-9) are prepared in the assay buffer. A series of dilutions are made to test a range of inhibitor concentrations.

  • Assay Procedure:

    • The DPPIV enzyme is pre-incubated with varying concentrations of either Tat (1-9) or Trp2-Tat-(1-9) for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

    • The rate of substrate cleavage is monitored over time by measuring the increase in absorbance (for pNA) or fluorescence (for AFC) using a microplate reader.

  • Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The data are then fitted to the Michaelis-Menten equation for competitive inhibition to determine the inhibition constant (Ki). This involves plotting the reaction rate against the substrate concentration in the presence of different inhibitor concentrations.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPIV_prep Prepare DPPIV Enzyme Solution Incubate Pre-incubate DPPIV with Peptide Inhibitor DPPIV_prep->Incubate Peptide_prep Prepare Peptide Dilutions (Tat (1-9) & Trp2-Tat-(1-9)) Peptide_prep->Incubate Substrate_prep Prepare Chromogenic Substrate Solution Initiate Initiate Reaction with Substrate Substrate_prep->Initiate Incubate->Initiate Measure Measure Absorbance/ Fluorescence Over Time Initiate->Measure Calculate Calculate Initial Reaction Velocities Measure->Calculate Determine Determine Ki Value via Competitive Inhibition Model Calculate->Determine

Workflow for DPPIV enzyme inhibition assay.

References

Unveiling the Peptidase Cross-Reactivity Profile of HIV-1 Tat (1-9)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The N-terminal nonapeptide of the HIV-1 trans-activator of transcription, Tat (1-9), with the sequence MDPVDPNIE, is a known bioactive peptide that plays a role in the immunomodulatory functions of the full-length Tat protein. A significant aspect of its bioactivity is its interaction with peptidases, which can influence its stability, localization, and function. This guide provides a comparative analysis of the cross-reactivity of HIV-1 Tat (1-9) with various peptidases, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals in their understanding of this peptide's interactions.

Quantitative Analysis of Peptidase Inhibition

The primary and most well-documented peptidase interaction for HIV-1 Tat (1-9) is with Dipeptidyl-peptidase IV (DPPIV), also known as the T-cell activation antigen CD26. This interaction is characterized by competitive inhibition. The inhibitory potency of Tat (1-9) and a synthetic variant, Trp2-Tat-(1-9) (MWPVDPNIE), against DPPIV has been quantified through determination of their inhibition constants (Ki).

PeptidePeptidaseInhibition Constant (Ki)Inhibition TypeReference
HIV-1 Tat (1-9)Dipeptidyl-peptidase IV (DPPIV/CD26)250 µMCompetitive[1][2]
Trp2-Tat-(1-9)Dipeptidyl-peptidase IV (DPPIV/CD26)2 µMCompetitive[1][2]
HIV-1 Tat (1-9)Dipeptidyl-peptidase IV (DPPIV/CD26)111 ± 12 µMCompetitive

Cross-Reactivity with Other Peptidases: A Knowledge Gap

While the interaction with DPPIV is well-established, there is a notable lack of comprehensive studies investigating the cross-reactivity of the HIV-1 Tat (1-9) fragment with a broader range of peptidases. However, studies on the full-length Tat protein have revealed interactions with other classes of proteases. These findings suggest potential, yet unconfirmed, areas of cross-reactivity for the Tat (1-9) fragment that warrant further investigation.

  • Matrix Metalloproteinases (MMPs): The full-length Tat protein has been shown to be a substrate for MMP-1, which can degrade it. Furthermore, Tat can upregulate the expression of MMP-9. It remains to be determined if the Tat (1-9) fragment can interact with or modulate the activity of MMPs.

  • HIV-1 Protease: The full-length Tat protein can be cleaved by the HIV-1 protease. The susceptibility of the short Tat (1-9) peptide to cleavage by HIV-1 protease has not been extensively studied.

  • Neprilysin: The full-length Tat protein has been reported to inhibit neprilysin, a zinc metalloendopeptidase involved in the degradation of amyloid-beta peptides. Whether the Tat (1-9) fragment contributes to this inhibition is unknown.

Experimental Methodologies

DPPIV Inhibition Assay

The determination of the inhibitory activity of HIV-1 Tat (1-9) against DPPIV is typically performed using a fluorometric enzyme assay.

Principle: The assay measures the cleavage of a synthetic fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPPIV. The release of the fluorescent AMC molecule is monitored over time. In the presence of an inhibitor like Tat (1-9), the rate of AMC release is reduced.

Protocol Outline:

  • Reagents and Materials:

    • Purified recombinant human DPPIV

    • DPPIV substrate: Gly-Pro-AMC

    • Assay buffer: Tris-HCl buffer (pH 8.0)

    • HIV-1 Tat (1-9) peptide and its analogs

    • 96-well black microplate

    • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • Procedure: a. Prepare a series of dilutions of the HIV-1 Tat (1-9) peptide in the assay buffer. b. In the wells of the microplate, add the assay buffer, the DPPIV enzyme, and the different concentrations of the Tat (1-9) peptide. Include a control with no inhibitor. c. Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the DPPIV substrate (Gly-Pro-AMC) to all wells. e. Immediately start monitoring the increase in fluorescence intensity over time using a microplate reader. f. The initial reaction velocities are calculated from the linear phase of the fluorescence curves. g. The inhibition constant (Ki) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

X-ray Crystallography

The structural basis of the interaction between HIV-1 Tat (1-9) and DPPIV has been elucidated through X-ray crystallography.

Protocol Outline:

  • Protein and Peptide Preparation:

    • Express and purify recombinant human DPPIV.

    • Synthesize and purify the HIV-1 Tat (1-9) peptide.

  • Crystallization: a. Mix the purified DPPIV with a molar excess of the Tat (1-9) peptide. b. Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various precipitants, buffers, and salts. c. Optimize the lead crystallization conditions to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination: a. Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source. b. Process the diffraction data and solve the crystal structure using molecular replacement, using a known DPPIV structure as a search model. c. Refine the structure and build the model of the bound Tat (1-9) peptide into the electron density map.

Visualizing the Interaction and Experimental Workflow

Inhibition of DPPIV by HIV-1 Tat (1-9)

The following diagram illustrates the competitive inhibition mechanism where both the natural substrate and the inhibitor, HIV-1 Tat (1-9), compete for the active site of the DPPIV enzyme.

G Mechanism of DPPIV Inhibition by HIV-1 Tat (1-9) DPPIV DPPIV (Enzyme) ES_Complex Enzyme-Substrate Complex DPPIV->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (Inactive) DPPIV->EI_Complex Binds Substrate Natural Substrate (e.g., GLP-1) Substrate->ES_Complex Tat1_9 HIV-1 Tat (1-9) (Inhibitor) Tat1_9->EI_Complex ES_Complex->DPPIV Releases Products Cleaved Products ES_Complex->Products Cleavage

Caption: Competitive inhibition of DPPIV by HIV-1 Tat (1-9).

Experimental Workflow for DPPIV Inhibition Assay

This diagram outlines the key steps involved in determining the inhibitory potential of HIV-1 Tat (1-9) against DPPIV.

G Workflow for DPPIV Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Peptide_Dilution Prepare Tat (1-9) Serial Dilutions Plate_Setup Add Enzyme and Inhibitor to Plate Peptide_Dilution->Plate_Setup Enzyme_Prep Prepare DPPIV Solution Enzyme_Prep->Plate_Setup Substrate_Prep Prepare Fluorogenic Substrate Solution Reaction_Start Add Substrate to Initiate Reaction Substrate_Prep->Reaction_Start Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Pre_incubation->Reaction_Start Fluorescence_Read Measure Fluorescence Over Time Reaction_Start->Fluorescence_Read V0_Calc Calculate Initial Velocities Fluorescence_Read->V0_Calc Ki_Determination Determine Ki Value V0_Calc->Ki_Determination

Caption: Step-by-step workflow for the DPPIV inhibition assay.

Conclusion and Future Directions

The HIV-1 Tat (1-9) peptide is a confirmed competitive inhibitor of DPPIV/CD26. The structural and kinetic data available provide a solid foundation for understanding this specific interaction. However, the broader cross-reactivity profile of this nonapeptide with other physiologically relevant peptidases remains largely unexplored. Future research should focus on screening Tat (1-9) against a panel of proteases, including other dipeptidyl peptidases (e.g., DPP8, DPP9), matrix metalloproteinases, and other serine and cysteine proteases. A comprehensive understanding of its selectivity is crucial for elucidating its biological roles and for assessing its potential as a therapeutic lead or a tool for chemical biology.

References

Comparative Analysis of the N-Terminal Nonapeptide (Tat 1-9) Across HIV-1 Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-terminal region of the HIV-1 trans-activator of transcription (Tat) protein, though less studied than its basic and cysteine-rich domains, plays a crucial role in the viral life cycle and pathogenesis. This guide provides a comparative analysis of the first nine amino acids of the Tat protein (Tat 1-9) from various HIV-1 strains, focusing on sequence diversity, functional implications, and the experimental frameworks used for their characterization.

Sequence Diversity of Tat (1-9)

The N-terminal (1-9) region of the Tat protein exhibits variability across different HIV-1 subtypes. Below is a comparison of the Tat (1-9) amino acid sequences from several major HIV-1 subtypes.

SubtypeIsolate/ConsensusTat (1-9) Sequence
A ConsensusM E P V D P N L E
B ConsensusM E P V D P N L E
C ConsensusM E P V D P R L E
D ConsensusM E P V D P N I E
G SE6165M E P V D P N L E
H 90CF056M E P V D P N L E
J SE9280M E P V D P N I E
K 96CM-MP535M E P V D P N L E

Sequence data extracted from multiple sequence alignments of HIV-1 Tat proteins[1][2][3].

Functional Implications of Tat (1-9) Variation

The primary functions associated with the Tat (1-9) domain are the interaction with the cell surface protein CD26 (dipeptidyl peptidase IV, DPPIV) and a contribution to the overall trans-activation activity of the full-length Tat protein.

Interaction with CD26/Dipeptidyl Peptidase IV (DPPIV)

The N-terminal nonapeptide of Tat is a competitive inhibitor of DPPIV, an enzyme involved in T-cell activation[4]. This interaction is believed to contribute to the immunosuppressive effects of the Tat protein[5]. The sequence MDPVDPNIE, found in some strains, has been shown to bind to the active site of DPPIV[6].

Quantitative Analysis of DPPIV Inhibition:

Studies using a reference Tat (1-9) peptide and its variants have provided quantitative data on their inhibitory effects on DPPIV activity.

PeptideSequenceInhibition Constant (Ki)
Tat (1-9) M D P V D P N I E250 µM
Trp2-Tat (1-9) M W P V D P N I E2 µM

Data from crystallographic and kinetic studies of Tat-derived nonapeptides binding to DPPIV[6][7]. The substitution of Aspartic Acid (D) at position 2 with Tryptophan (W) significantly enhances the inhibitory activity, highlighting the sensitivity of this interaction to sequence modifications[8]. Natural variations, such as the Arginine (R) at position 7 in subtype C, may also influence binding affinity, although direct comparative studies are limited.

Role in LTR Trans-activation

While the primary domains for HIV-1 Long Terminal Repeat (LTR) trans-activation are located downstream, the N-terminal region, including the first nine amino acids, is essential for the full activity of the Tat protein. Mutations within this region can significantly impact the ability of Tat to enhance viral gene expression[9]. Although residues throughout the N-terminal 59 amino acids are required for the binding of Tat to the TAR RNA element in vivo, the specific contribution of natural variations in the 1-9 region to this process across different subtypes has not been extensively quantified[9].

Experimental Protocols

Dipeptidyl Peptidase IV (DPPIV) Inhibition Assay

This assay measures the ability of Tat (1-9) peptides to inhibit the enzymatic activity of DPPIV.

Principle: DPPIV is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. A synthetic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), is used. When cleaved by DPPIV, the fluorogenic AMC is released, and its fluorescence can be measured. An inhibitor will reduce the rate of AMC release.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA.

    • DPPIV Enzyme: Recombinant human DPPIV is diluted in assay buffer to the desired concentration (e.g., 10 U/L).

    • Substrate Solution: H-Gly-Pro-AMC is dissolved in assay buffer to a final concentration of 0.2 mM.

    • Inhibitor (Tat 1-9 peptide): The synthetic peptide is dissolved in assay buffer to create a stock solution, from which serial dilutions are made.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 30 µL of assay buffer, 10 µL of the diluted DPPIV enzyme, and 10 µL of the inhibitor solution (or solvent for control wells).

    • Include "100% initial activity" wells (with solvent instead of inhibitor) and "background" wells (with assay buffer instead of enzyme).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells.

    • Incubate the plate for 30-60 minutes at 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "100% initial activity" control.

    • The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model[10][11][12].

HIV-1 LTR Trans-activation Reporter Assay

This cell-based assay quantifies the ability of different Tat variants to activate transcription from the HIV-1 LTR promoter.

Principle: A reporter gene (e.g., luciferase or chloramphenicol (B1208) acetyltransferase) is placed under the control of the HIV-1 LTR promoter. This reporter construct is introduced into a suitable cell line. When a plasmid expressing the Tat protein is co-transfected, functional Tat will bind to the trans-activation response (TAR) element on the nascent reporter RNA and enhance the expression of the reporter gene, which can be quantified[13][14].

Detailed Methodology:

  • Cell Culture and Transfection:

    • Maintain a suitable cell line (e.g., HEK293T or Jurkat) in appropriate culture medium.

    • Seed the cells in 24- or 96-well plates to achieve optimal confluency for transfection.

    • Co-transfect the cells with:

      • An HIV-1 LTR-luciferase reporter plasmid.

      • An expression plasmid for the specific Tat (1-9) variant being tested.

      • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

    • Use a suitable transfection reagent (e.g., cationic liposome-based) according to the manufacturer's protocol.

  • Cell Lysis and Reporter Gene Assay:

    • After 24-48 hours of incubation, wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a passive lysis buffer.

    • Measure the luciferase activity in the cell lysates using a luminometer and appropriate luciferase substrates (e.g., Luciferin for firefly luciferase and coelenterazine (B1669285) for Renilla luciferase).

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for differences in transfection efficiency.

    • Express the trans-activation activity as a fold-increase over a control transfected with an empty vector instead of the Tat expression plasmid.

    • Compare the fold-activation of the different Tat (1-9) variants[13][14].

Signaling Pathways and Visualizations

Tat (1-9) Interaction with CD26 and Downstream Signaling

The binding of the extracellular Tat protein's N-terminus to CD26 on the surface of T-cells can inhibit the enzymatic activity of CD26. This interaction is thought to interfere with the normal signaling cascade required for T-cell activation, contributing to an immunosuppressive state. CD26 is known to associate with other key signaling molecules in lipid rafts, such as CD45, and its inhibition can disrupt the tyrosine phosphorylation cascade necessary for T-cell receptor signaling[15][16].

Tat-CD26 Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Tat Tat CD26 CD26 Tat->CD26 Binding & Inhibition Activation T-Cell Activation (IL-2 Production, Proliferation) CD26->Activation Co-stimulation CD45 CD45 Lck Lck CD45->Lck Dephosphorylates (regulates activity) TCR TCR Complex TCR->Lck Activates ZAP70 ZAP70 Lck->ZAP70 Phosphorylates Downstream Downstream Signaling (e.g., PLC-γ1, SLP-76) ZAP70->Downstream Phosphorylates Downstream->Activation Leads to

Caption: Tat (1-9) binding to CD26 inhibits T-cell co-stimulation.

Experimental Workflow for LTR Trans-activation Assay

The following diagram illustrates the key steps in a cell-based reporter assay to measure the trans-activation potential of Tat variants.

LTR Trans-activation Assay Workflow Start Start: Seed Cells Transfect Co-transfect Cells with: - LTR-Luciferase Plasmid - Tat Variant Plasmid - Normalization Plasmid Start->Transfect Incubate Incubate for 24-48 hours Transfect->Incubate Lyse Wash and Lyse Cells Incubate->Lyse Measure Measure Luciferase Activity (Luminometer) Lyse->Measure Analyze Normalize Data and Calculate Fold Activation Measure->Analyze End End: Compare Variants Analyze->End

Caption: Workflow for quantifying Tat-mediated LTR trans-activation.

References

Unveiling the Interaction of HIV-1 Tat (1-9) with the Adenosine Deaminase-Bound DPPIV Complex

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive analysis of the interaction between the N-terminal nonapeptide of the HIV-1 Tat protein, Tat (1-9), and the dipeptidyl peptidase IV (DPPIV/CD26) complexed with adenosine (B11128) deaminase (ADA). Understanding this interaction is crucial for elucidating the immunosuppressive effects of the HIV-1 Tat protein and for the development of novel therapeutic strategies. This document summarizes key quantitative data, details experimental methodologies, and visualizes the involved pathways and workflows.

Quantitative Analysis of Tat (1-9) Interaction with DPPIV

The binding affinity and inhibitory potential of Tat (1-9) and its more potent variant, Trp2-Tat-(1-9), against DPPIV have been quantitatively assessed, primarily through enzyme inhibition assays. The key findings from crystallographic and kinetic studies are summarized below.

PeptideInhibition Constant (Ki) against DPPIVInteraction TypeReference
Tat (1-9) (MDPVDPNIE)250 x 10-6 M (250 µM)Inhibition of peptidase activity[1]
Trp2-Tat-(1-9) (MWPVDPNIE)2 x 10-6 M (2 µM)Tighter interaction and inhibition[1]

Experimental Confirmation of the Ternary Complex

The direct interaction between a Tat-derived peptide, DPPIV, and ADA has been structurally confirmed through X-ray crystallography. This seminal work provides unequivocal evidence of a ternary complex.

ComplexResolutionKey FindingReference
Trp2-Tat-(1-9) • DPPIV • ADA3.15 ÅTat-derived peptide binds to the active site of DPPIV already complexed with ADA.[1][2]
Tat (1-9) • DPPIV2.0 ÅTat (1-9) binds to the active site of DPPIV.[1][2]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these findings. Below are representative protocols for key experiments.

DPPIV Inhibition Assay

This protocol is designed to determine the inhibitory potential of Tat (1-9) peptides on the enzymatic activity of DPPIV.

Materials:

  • Recombinant human DPPIV

  • Tat (1-9) peptide and its analogs

  • DPPIV substrate (e.g., Gly-Pro-p-nitroanilide or a fluorogenic substrate)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the Tat (1-9) peptide in the assay buffer.

  • In a 96-well plate, add increasing concentrations of the Tat (1-9) peptide to individual wells.

  • Add a fixed concentration of recombinant human DPPIV to each well containing the peptide and to control wells (without inhibitor).

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for the binding of the inhibitor to the enzyme.

  • Initiate the enzymatic reaction by adding the DPPIV substrate to all wells.

  • Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Record measurements at regular intervals.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) are known.

Co-Immunoprecipitation (Co-IP)

This protocol is used to confirm the interaction between Tat and DPPIV in a cellular context.

Materials:

  • Cells co-expressing HIV-1 Tat and human DPPIV (e.g., transfected Sf9 or human T-cells)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-Tat antibody

  • Anti-DPPIV antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Lyse the cells co-expressing Tat and DPPIV using a cold lysis buffer.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C, then centrifuge and collect the supernatant. This step reduces non-specific binding.

  • Incubate the pre-cleared lysate with an anti-Tat antibody (or anti-DPPIV antibody) overnight at 4°C with gentle rotation.

  • Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads several times with a cold wash buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads using an elution buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-DPPIV antibody (if the initial IP was with anti-Tat) or an anti-Tat antibody (if the initial IP was with anti-DPPIV) to confirm the co-precipitation of the interacting partner.

Visualizations

The following diagrams illustrate the key interactions and experimental workflows.

Interaction_Pathway cluster_complex Cell Membrane cluster_effect Functional Consequence DPPIV DPPIV (CD26) ADA Adenosine Deaminase (ADA) DPPIV->ADA Binds to Tat HIV-1 Tat (1-9) Tat->DPPIV Binds to active site Inhibition Inhibition of DPPIV Peptidase Activity Tat->Inhibition

Caption: Interaction of Tat (1-9) with the DPPIV-ADA complex.

CoIP_Workflow start Cells co-expressing Tat and DPPIV lysis Cell Lysis start->lysis preclear Pre-clearing with Protein A/G beads lysis->preclear ip Immunoprecipitation with anti-Tat antibody preclear->ip capture Capture with Protein A/G beads ip->capture wash Wash beads capture->wash elute Elution wash->elute analysis SDS-PAGE and Western Blot (probe with anti-DPPIV) elute->analysis result Detection of DPPIV confirms interaction analysis->result

Caption: Workflow for Co-Immunoprecipitation of Tat and DPPIV.

Conclusion

The available evidence strongly confirms the interaction of the HIV-1 Tat (1-9) peptide with the adenosine deaminase-bound DPPIV complex. Crystallographic data reveals that the Tat-derived peptide directly binds to the active site of DPPIV, even when DPPIV is already in a complex with ADA.[1][2] Kinetic studies further quantify this interaction, demonstrating that Tat (1-9) and its analogs act as inhibitors of DPPIV's peptidase activity.[1] Co-immunoprecipitation experiments provide in-cellulo evidence for this association. The methodologies detailed in this guide offer a robust framework for further investigation into the nuances of this interaction and its implications for HIV-1 pathogenesis and the development of targeted therapeutics.

References

A Comparative Guide to the Immunosuppressive Effects of Tat (1-9) in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunosuppressive properties of the HIV-1 Tat (1-9) peptide in primary cells. We will delve into its mechanism of action, compare its efficacy with related peptides, and provide detailed experimental protocols to assist in the validation of its effects.

Executive Summary

The N-terminal nonapeptide of the HIV-1 trans-activator of transcription (Tat), known as Tat (1-9) with the sequence MDPVDPNIE, has been identified as an immunosuppressive agent. Its primary mechanism of action is the competitive inhibition of the T-cell activation marker dipeptidyl peptidase IV (DPPIV), also known as CD26. This interaction leads to the suppression of antigen-specific T-cell proliferation, highlighting its potential as a modulator of the immune response. This guide presents the available data on its efficacy and the methodologies to study its effects in primary human cells.

Comparative Efficacy of Tat (1-9) and Analogues

The immunosuppressive activity of Tat (1-9) is intrinsically linked to its ability to inhibit the enzymatic activity of CD26/DPPIV. The binding affinity of Tat (1-9) and its more potent analogue, Trp2-Tat(1-9) (where the aspartic acid at position 2 is replaced by tryptophan), has been quantified, providing a clear measure of their potential efficacy.

PeptideTargetMethodReported K_i (Inhibition Constant)Reference
Tat (1-9) Human DPPIV/CD26Enzymatic Assay250 µM[1]
Trp2-Tat(1-9) Human DPPIV/CD26Enzymatic Assay2 µM[1]

K_i (Inhibition Constant): A lower K_i value indicates a higher binding affinity and more potent inhibition.

The substitution of a single amino acid in the Tat (1-9) sequence can dramatically enhance its inhibitory capacity. The Trp2-Tat(1-9) analogue demonstrates a more than 100-fold increase in binding affinity to DPPIV/CD26, suggesting it is a significantly more potent immunosuppressive agent than the native Tat (1-9) sequence.

Mechanism of Action: The Tat (1-9)-CD26 Signaling Axis

The immunosuppressive effects of Tat (1-9) are initiated by its binding to and inhibition of CD26/DPPIV on the surface of T-lymphocytes. This interaction disrupts the normal signaling cascade associated with T-cell activation.

Tat_Signaling TCR TCR Lck Lck CD26 CD26 (DPPIV) CD45 CD45 CD26->CD45 CD45->Lck Dephosphorylates (Modulates) Tat1_9 Tat (1-9) Peptide Tat1_9->CD26 Inhibits ZAP70 ZAP-70 Lck->ZAP70 TCR_zeta TCRζ ZAP70->TCR_zeta IL2_Prod IL-2 Production & T-cell Proliferation TCR_zeta->IL2_Prod Signal Transduction Inhibition->IL2_Prod Suppression of Downstream Signaling

Tat (1-9) Signaling Pathway

Experimental Protocols

To facilitate the validation of the immunosuppressive effects of Tat (1-9), we provide the following detailed experimental protocols.

Experimental Workflow: T-Cell Proliferation Assay

This workflow outlines the key steps in assessing the impact of Tat (1-9) on antigen-specific T-cell proliferation.

T_Cell_Assay_Workflow start Isolate PBMCs from Healthy Donor Blood plate_cells Plate PBMCs in 96-well Plates start->plate_cells add_peptides Add Tat (1-9), Control Peptide, or Vehicle to Wells plate_cells->add_peptides stimulate Stimulate with Tetanus Toxoid add_peptides->stimulate incubate Incubate for 5-7 Days stimulate->incubate pulse Pulse with [3H]-Thymidine for final 18 hours incubate->pulse harvest Harvest Cells and Measure [3H]-Thymidine Incorporation pulse->harvest analyze Analyze Data: Compare Proliferation in Treated vs. Control Wells harvest->analyze

T-Cell Proliferation Assay Workflow
Detailed Methodology: Tetanus Toxoid-Induced PBMC Proliferation Assay

This protocol provides a detailed method for measuring the immunosuppressive effects of Tat (1-9) on primary human PBMCs.

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

  • Isolate PBMCs from heparinized whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

2. T-Cell Proliferation Assay

  • Adjust the PBMC suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI 1640 medium.

  • Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom plate.

  • Prepare stock solutions of Tat (1-9) peptide and a scrambled control peptide in sterile PBS or cell culture medium. While a specific scrambled sequence for Tat (1-9) is not consistently reported, a common practice is to use a peptide with the same amino acid composition but in a randomized order.

  • Add 50 µL of the peptide solutions to the wells to achieve final concentrations typically ranging from 10 µM to 500 µM. Include a vehicle-only control.

  • Add 50 µL of tetanus toxoid solution to a final concentration of 1-10 µg/mL to stimulate the cells. Include unstimulated control wells.

  • The final volume in each well should be 200 µL.

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 6 days.

  • On day 5, pulse each well with 1 µCi of [3H]-thymidine.

  • After 18-24 hours of incubation with [3H]-thymidine, harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporated radioactivity using a liquid scintillation counter.

3. Data Analysis

  • Express the results as counts per minute (CPM).

  • Calculate the stimulation index (SI) for the tetanus toxoid-stimulated control (SI = CPM of stimulated cells / CPM of unstimulated cells).

  • Calculate the percentage of inhibition for each concentration of the Tat (1-9) peptide: % Inhibition = [1 - (CPM of Tat-treated stimulated cells / CPM of untreated stimulated cells)] x 100

Downstream Readout: IL-2 Production Assay

The inhibition of T-cell proliferation by Tat (1-9) is expected to be associated with a decrease in the production of key cytokines like Interleukin-2 (IL-2).

Protocol:

  • Set up the T-cell proliferation assay as described above.

  • After 48-72 hours of incubation, carefully collect the cell culture supernatants from each well before pulsing with [3H]-thymidine.

  • Measure the concentration of IL-2 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Correlate the levels of IL-2 with the proliferation data to confirm that the inhibition of proliferation is associated with a reduction in this critical T-cell growth factor. The full-length Tat protein has been shown to inhibit IL-12 production in PBMCs.[3]

Conclusion

The Tat (1-9) peptide demonstrates clear immunosuppressive effects on primary T-cells, primarily through the inhibition of CD26/DPPIV. The provided data and protocols offer a framework for researchers to further investigate and validate these effects. The significantly higher potency of the Trp2-Tat(1-9) analogue suggests that modifications to the native peptide sequence can yield more effective immunosuppressive agents, opening avenues for the development of novel immunomodulatory therapeutics. Further studies are warranted to establish a direct quantitative comparison with clinically used immunosuppressants and to fully elucidate the downstream consequences of CD26 inhibition by this and related peptides.

References

A Comparative Guide to Synthetic vs. Recombinant HIV-1 Tat (1-9) Peptide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the choice between synthetic and recombinant peptides is critical and hinges on the specific application. This guide provides an objective comparison of synthetic and recombinant Human Immunodeficiency Virus Type 1 (HIV-1) Tat (1-9) peptide, a sequence known for its role in viral pathogenesis and as a potential therapeutic target. We present a summary of key performance characteristics, detailed experimental protocols for comparative analysis, and a visualization of the relevant signaling pathway.

The N-terminal region of the HIV-1 Tat protein is crucial for its biological activities, including its interaction with host cell surface receptors. The Tat (1-9) peptide has been identified as a key domain for binding to the Toll-like receptor 4 (TLR4)-MD2-CD14 complex, which leads to the activation of the NF-κB signaling pathway[1]. This interaction can modulate host immune responses and contribute to the inflammatory environment observed in HIV-1 infection. Furthermore, the N-terminus is essential for the transactivation activity of the full-length Tat protein, with deletions in this region leading to reduced activity[2][3][4].

Data Presentation: A Comparative Analysis

While direct, head-to-head quantitative comparisons of synthetic versus recombinant HIV-1 Tat (1-9) peptide are not extensively available in published literature, a comparison can be constructed based on the general characteristics of these two production methods, supplemented with data on Tat peptides.

FeatureSynthetic HIV-1 Tat (1-9) PeptideRecombinant HIV-1 Tat (1-9) Peptide
Purity High purity achievable (>98%) through methods like HPLC. Impurities are typically well-defined (e.g., deletion sequences, protecting group remnants).Purity can be high (>90-98%), but may contain host cell proteins, endotoxins, and other biological contaminants that require extensive purification.
Biological Activity Generally high, as the exact amino acid sequence is synthesized. However, proper folding for longer peptides can be a challenge. For a short peptide like Tat (1-9), this is less of a concern.Can exhibit high biological activity, as it is produced in a biological system that can facilitate native folding and some post-translational modifications.
Production Time Relatively fast, especially for short peptides.Generally longer, involving steps like gene cloning, protein expression, and purification.
Cost Can be more expensive for large-scale production due to the cost of reagents.More cost-effective for large-scale production.
Modifications Easily allows for the incorporation of unnatural amino acids, fluorescent labels, or other modifications at specific sites.Modifications are generally limited to those that can be genetically encoded or achieved through post-production enzymatic methods.
Batch-to-Batch Consistency High consistency can be achieved with well-controlled synthesis and purification protocols.Can have some variability due to differences in expression levels and purification efficiency between batches.

Experimental Protocols

To enable researchers to perform their own comparative analysis, we provide detailed methodologies for key experiments.

Protocol 1: Comparison of Cellular Uptake using Fluorescence Microscopy

This protocol allows for the visualization and semi-quantitative comparison of the cellular uptake of fluorescently labeled synthetic and recombinant Tat (1-9) peptides.

1. Materials:

  • Synthetic and recombinant HIV-1 Tat (1-9) peptide, fluorescently labeled (e.g., with FITC or Alexa Fluor 488).

  • HeLa or other suitable mammalian cell line.

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-buffered saline (PBS).

  • 4% paraformaldehyde (PFA) in PBS for cell fixation.

  • DAPI for nuclear staining.

  • Confocal microscope.

2. Procedure:

  • Cell Culture: Plate HeLa cells on glass-bottom dishes and culture until they reach 50-70% confluency.

  • Peptide Preparation: Prepare stock solutions of the fluorescently labeled synthetic and recombinant Tat (1-9) peptides in sterile water or an appropriate buffer. Determine the concentration using a spectrophotometer.

  • Cell Treatment: Dilute the labeled peptides to the desired final concentration (e.g., 10 µM) in serum-free cell culture medium. Remove the culture medium from the cells, wash once with PBS, and add the peptide-containing medium.

  • Incubation: Incubate the cells with the peptides for various time points (e.g., 30 min, 1h, 2h) at 37°C in a CO2 incubator.

  • Washing and Fixation: After incubation, remove the peptide-containing medium and wash the cells three times with PBS to remove any non-internalized peptide. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Staining and Imaging: Wash the cells twice with PBS and then stain with DAPI for 5 minutes to visualize the nuclei. Wash again with PBS. Acquire images using a confocal microscope. Use identical settings for both synthetic and recombinant peptide-treated cells to allow for a direct comparison of fluorescence intensity.

3. Data Analysis: Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ). Compare the uptake of the synthetic and recombinant peptides at different time points.

Protocol 2: Quantification of Cellular Uptake using Flow Cytometry

This protocol provides a quantitative comparison of the cellular uptake of fluorescently labeled synthetic and recombinant Tat (1-9) peptides.

1. Materials:

  • Same as in Protocol 1, but cells are cultured in multi-well plates.

  • Trypsin-EDTA.

  • Flow cytometer.

2. Procedure:

  • Cell Culture and Treatment: Follow steps 1-4 from Protocol 1, but in 12- or 24-well plates.

  • Cell Harvesting: After incubation, wash the cells three times with PBS. Detach the cells using Trypsin-EDTA, and then neutralize the trypsin with medium containing FBS.

  • Sample Preparation: Centrifuge the cell suspension to pellet the cells. Resuspend the cell pellet in cold PBS.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Measure the fluorescence intensity of at least 10,000 cells per sample.

3. Data Analysis: Determine the geometric mean fluorescence intensity (gMFI) for each sample. Compare the gMFI of cells treated with synthetic versus recombinant peptides to quantify the difference in cellular uptake.

Mandatory Visualization

Signaling Pathway of HIV-1 Tat (1-9) Peptide

The N-terminus of the HIV-1 Tat protein has been shown to interact with the TLR4-MD2-CD14 receptor complex on the surface of immune cells, leading to the activation of the NF-κB signaling pathway and the production of pro-inflammatory cytokines.

HIV_Tat_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tat_1_9 HIV-1 Tat (1-9) Peptide TLR4_complex TLR4-MD2-CD14 Complex Tat_1_9->TLR4_complex Binding MyD88 MyD88 TLR4_complex->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs Activation TRAF6 TRAF6 IRAKs->TRAF6 Activation IKK_complex IKK Complex TRAF6->IKK_complex Activation IκB IκB IKK_complex->IκB Phosphorylation & Degradation NF_kB NF-κB Nucleus Nucleus NF_kB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induction

Caption: TLR4/NF-κB signaling pathway activated by HIV-1 Tat (1-9).

Experimental Workflow for Cellular Uptake Comparison

The following diagram illustrates the general workflow for comparing the cellular uptake of synthetic and recombinant peptides.

Experimental_Workflow cluster_preparation Peptide Preparation cluster_analysis Analysis Synthetic Fluorescently Labeled Synthetic Tat (1-9) Incubation Incubate cells with peptides at 37°C for various time points Synthetic->Incubation Recombinant Fluorescently Labeled Recombinant Tat (1-9) Recombinant->Incubation Cell_Culture Cell Culture (e.g., HeLa cells) Cell_Culture->Incubation Washing Wash cells to remove non-internalized peptide Incubation->Washing Microscopy Fluorescence Microscopy (Qualitative/Semi-quantitative) Washing->Microscopy Flow_Cytometry Flow Cytometry (Quantitative) Washing->Flow_Cytometry Data_Analysis Data Analysis and Comparison of Cellular Uptake Microscopy->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: Workflow for comparing peptide cellular uptake.

References

A Structural Showdown: DPPIV in Complex with HIV-1 Tat (1-9) Peptide Versus Commercial Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural basis of Dipeptidyl Peptidase IV (DPPIV) inhibition reveals distinct binding strategies employed by the viral peptide Tat (1-9) and clinically approved small molecule inhibitors. This guide provides a comparative analysis of their structural interactions, binding affinities, and the experimental methodologies used to elucidate these molecular dialogues, offering valuable insights for researchers in drug discovery and development.

Dipeptidyl Peptidase IV (DPPIV), also known as CD26, is a transmembrane glycoprotein (B1211001) with a crucial role in glucose homeostasis through its degradation of incretin (B1656795) hormones. Its inhibition is a validated therapeutic strategy for type 2 diabetes. Beyond its metabolic role, DPPIV is implicated in immune regulation and is known to be a target of the Human Immunodeficiency Virus-1 (HIV-1) Tat protein. The N-terminal nonapeptide of Tat, Tat (1-9), has been shown to inhibit DPPIV activity, suggesting a potential link between HIV-1 pathogenesis and host cell surface peptidases.[1][2] Understanding the structural nuances of how this viral peptide and other synthetic inhibitors interact with DPPIV is paramount for the design of more potent and selective therapeutics.

Quantitative Comparison of Inhibitor Potency

The binding affinities of various inhibitors to DPPIV, represented by their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), provide a quantitative measure of their potency. The HIV-1 Tat (1-9) peptide exhibits a micromolar affinity for DPPIV, which is significantly weaker than the nanomolar potencies of clinically used "gliptin" inhibitors.[1][2] An engineered variant of the Tat peptide, Trp2-Tat-(1-9), demonstrates a tighter binding, highlighting the potential for peptide-based inhibitor optimization.[1][2]

InhibitorTypeKi (nM)IC50 (nM)PDB ID(s)
Tat (1-9) Peptide (Viral)250,000-2BGR
Trp2-Tat-(1-9) Peptide (Engineered)2,000-2BGN
Sitagliptin (B1680988) Non-peptidomimetic2.5181X70
Saxagliptin Peptidomimetic (Covalent)0.41-3W2T
Vildagliptin Peptidomimetic (Covalent)1.5343W2T, 6B1E
Alogliptin Non-peptidomimetic-<72ONC, 3G0B
Linagliptin (B1675411) Non-peptidomimetic--2RGU

Note: Ki and IC50 values can vary depending on assay conditions. Data presented here are representative values from cited literature.[1][2][3][4][5][6]

Structural Basis of Inhibition: A Tale of Two Binding Modes

The crystal structures of DPPIV in complex with these inhibitors reveal fascinating differences in their binding mechanisms.

The Unconventional Approach of Tat (1-9)

The Tat (1-9) peptide and its more potent analog, Trp2-Tat-(1-9), adopt an unusual binding mode within the DPPIV active site. Unlike typical substrates, the N-terminal methionine of Tat (1-9) occupies the hydrophobic S1 pocket of DPPIV, a pocket that normally accommodates the penultimate residue of a substrate.[1][7] This inverted binding orientation prevents the peptide from being cleaved, thus acting as an inhibitor.[1][7] The interactions are primarily localized to the first few N-terminal residues of the peptide.[2]

The "Gliptins": A Masterclass in Active Site Targeting

In contrast, the clinically approved "gliptin" inhibitors engage in a more extensive and optimized network of interactions within the DPPIV active site, which is composed of several subsites (S1, S2, S1', S2', and S2 extensive).[1][8][9][10]

  • Sitagliptin , a non-peptidomimetic inhibitor, utilizes its trifluoromethyl group to interact with the S1 pocket. Its primary amine forms crucial hydrogen bonds with the acidic residues Glu205 and Glu206 in the S2 subsite, and it also engages in π-stacking interactions with Phe357.[11]

  • Saxagliptin and Vildagliptin are peptidomimetic inhibitors that form a covalent bond with the catalytic Ser630 residue in the S1 pocket.[1][10][12] Saxagliptin's adamantane (B196018) moiety extends into the S2 pocket, forming hydrogen bonds with Tyr547.[12]

  • Alogliptin and Linagliptin are non-peptidomimetic inhibitors that, in addition to interacting with the S1 and S2 subsites, also engage with the S1' and S2' subsites, contributing to their high potency.[1][9] Linagliptin, with its xanthine-based structure, forms hydrophobic contacts with residues such as Trp629 and Tyr662.[13]

The following diagram illustrates the general binding concept of Tat (1-9) versus a representative gliptin inhibitor within the DPPIV active site.

Comparative Binding Modes in DPPIV Active Site cluster_DPPIV DPPIV Active Site cluster_Inhibitors Inhibitors S1 S1 Pocket (Hydrophobic) S2 S2 Pocket Glu205, Glu206 Catalytic_Triad Catalytic Triad Ser630, His740, Asp708 Tat Tat (1-9) Peptide Tat->S1 N-terminal Met Gliptin Gliptin Inhibitor Gliptin->S1 Hydrophobic moiety Gliptin->S2 Amine group forms H-bonds Gliptin->Catalytic_Triad Potential covalent bond (e.g., Saxagliptin)

Caption: Binding of Tat (1-9) vs. a gliptin in DPPIV.

Experimental Methodologies

The structural and functional data presented are primarily derived from two key experimental techniques: X-ray crystallography and enzyme inhibition assays.

X-ray Crystallography for Structural Elucidation

Determining the three-dimensional structure of DPPIV in complex with its inhibitors is achieved through X-ray crystallography. This powerful technique involves the following key steps:

  • Protein Expression and Purification: Recombinant human DPPIV is expressed in a suitable system (e.g., insect cells) and purified to homogeneity.

  • Complex Formation: The purified DPPIV is incubated with a molar excess of the inhibitor to ensure complex formation.

  • Crystallization: The protein-inhibitor complex is subjected to various crystallization screening conditions to obtain well-ordered crystals.

  • X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to calculate an electron density map, into which the atomic model of the protein-inhibitor complex is built and refined.

X-ray Crystallography Workflow A DPPIV Expression & Purification B Inhibitor Complex Formation A->B C Crystallization B->C D X-ray Diffraction C->D E Structure Solution & Refinement D->E F 3D Structure of DPPIV-Inhibitor Complex E->F

Caption: Workflow for X-ray crystallography.

Enzyme Inhibition Assays for Potency Determination

The inhibitory potency (Ki and IC50) of the compounds is determined using enzyme inhibition assays, typically employing a fluorometric method.

  • Reagents and Materials:

    • Purified recombinant human DPPIV enzyme.

    • Fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

    • Test inhibitors at various concentrations.

    • Assay buffer (e.g., Tris-HCl or HEPES).

    • 96-well microplate (black, for fluorescence assays).

    • Fluorescence microplate reader.

  • Assay Procedure:

    • A solution of DPPIV enzyme is pre-incubated with varying concentrations of the inhibitor in the microplate wells.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate Gly-Pro-AMC.

    • The plate is incubated at a controlled temperature (e.g., 37°C).

    • The fluorescence intensity is measured over time at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. The cleavage of the substrate by DPPIV releases the fluorescent AMC molecule.

    • The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

  • Data Analysis:

    • The percentage of inhibition is calculated for each inhibitor concentration relative to a control without inhibitor.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.

DPPIV Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPIV DPPIV Enzyme Incubation Pre-incubate DPPIV + Inhibitor DPPIV->Incubation Inhibitor Inhibitor (Varying Conc.) Inhibitor->Incubation Substrate Fluorogenic Substrate (Gly-Pro-AMC) Reaction Add Substrate & Incubate Substrate->Reaction Incubation->Reaction Measurement Measure Fluorescence (Ex/Em: 360/460 nm) Reaction->Measurement Calc Calculate % Inhibition Measurement->Calc Plot Plot Dose-Response Curve Calc->Plot Result Determine IC50 / Ki Plot->Result

Caption: Workflow for a DPPIV fluorometric inhibition assay.

References

N-Terminal Methionine in Tat (1-9): A Comparative Analysis of its Role in DPP-IV and TAR RNA Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the role of the N-terminal methionine in the binding of the HIV-1 Tat (1-9) peptide to two distinct biological targets: Dipeptidyl peptidase IV (DPP-IV/CD26) and the trans-activation responsive element (TAR) RNA. This analysis is supported by experimental data, detailed methodologies, and visual representations of the key processes.

The N-terminal nonapeptide of the HIV-1 Tat protein, Tat (1-9), with the sequence MDPVDPNIE, is known to interact with cellular components, influencing viral pathogenesis and host immune responses. A critical determinant of its binding specificity and affinity is the N-terminal methionine residue. This guide dissects the importance of this single amino acid in the context of two primary binding partners, revealing a tale of two distinct interaction mechanisms.

Comparative Binding Affinity: The Decisive Role of N-Terminal Methionine in DPP-IV Interaction

Experimental evidence strongly indicates that the N-terminal methionine of Tat (1-9) is a primary determinant for its binding to and inhibition of Dipeptidyl peptidase IV (DPP-IV), a key T-cell activation marker. In contrast, its role in the binding of the short Tat (1-9) peptide to TAR RNA appears to be minimal, with other regions of the full-length Tat protein playing a more dominant role.

Crystal structure analysis reveals that the N-terminal methionine of Tat (1-9) occupies the hydrophobic S1 pocket of DPP-IV.[1] This interaction is crucial for the peptide's inhibitory activity. Substitution of this methionine with smaller amino acids has been shown to abolish the inhibitory effect, highlighting the necessity of a hydrophobic residue at this position for effective binding.

In contrast, the interaction between the full-length Tat protein and TAR RNA is primarily mediated by a basic, arginine-rich region. While the N-terminal domain of the full-length Tat protein is essential for high-affinity TAR RNA binding, likely through conformational effects, the direct contribution of the N-terminal methionine of the short Tat (1-9) fragment to this interaction is not well-established.[2]

The following table summarizes the available quantitative data on the binding affinity of Tat (1-9) and its analogs to DPP-IV.

Peptide SequenceTargetMethodBinding Affinity (Ki)Reference
M DPVDPNIE (Tat (1-9))Human DPP-IVInhibition Assay250 µM[1][3]
W DPVDPNIE (Trp2-Tat (1-9))Human DPP-IVInhibition Assay2 µM[1][3]

Experimental Protocols

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

This protocol outlines a method to screen for DPP-IV inhibitors using a fluorogenic substrate.

Materials:

  • Human recombinant DPP-IV

  • DPP-IV inhibitor of interest (e.g., Tat (1-9) peptide)

  • Sitagliptin (positive control inhibitor)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • Fluorogenic substrate (e.g., Gly-Pro-Aminomethylcoumarin)

  • 96-well plate (black, flat-bottom)

  • Fluorescence microplate reader

Procedure:

  • Prepare dilutions of the test inhibitor and the positive control in Assay Buffer.

  • In a 96-well plate, add Assay Buffer, diluted DPP-IV enzyme, and either the inhibitor solution or solvent (for control wells).

  • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Measure the fluorescence intensity using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[4]

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Electrophoretic Mobility Shift Assay (EMSA) for Tat-TAR RNA Binding

This protocol describes a method to detect the interaction between a Tat-derived peptide and TAR RNA.

Materials:

  • TAR RNA, 5'-end labeled with a detectable marker (e.g., 32P, biotin)

  • Tat-derived peptide

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 100 mM DTT, 0.05% Triton X-100)[5]

  • Native polyacrylamide gel (e.g., 8%)

  • TBE Buffer (Tris-borate-EDTA)

  • Loading dye (non-denaturing)

Procedure:

  • Anneal the labeled TAR RNA by heating and slow cooling.

  • Incubate the labeled TAR RNA with varying concentrations of the Tat peptide in Binding Buffer on ice for a specified time (e.g., 10-30 minutes).[5]

  • Add non-denaturing loading dye to the samples.

  • Load the samples onto a pre-run native polyacrylamide gel.

  • Run the gel at a low temperature (e.g., 4°C) to maintain the integrity of the protein-RNA complexes.

  • Detect the labeled RNA bands using an appropriate method (e.g., autoradiography for 32P, chemiluminescence for biotin). A "shift" in the mobility of the labeled RNA indicates the formation of a protein-RNA complex.

Visualizing the Interactions

Tat-DPP-IV Signaling Pathway

The interaction of extracellular Tat with DPP-IV on the surface of T-cells can inhibit DPP-IV's enzymatic activity, leading to downstream effects on T-cell activation and proliferation.

Tat_DPPIV_Signaling Tat Extracellular Tat (1-9) DPPIV DPP-IV/CD26 (on T-cell surface) Tat->DPPIV Binding Inhibition Inhibition of Enzymatic Activity DPPIV->Inhibition Downstream Modulation of T-cell Activation & Proliferation Inhibition->Downstream

Caption: Tat (1-9) binding to DPP-IV and subsequent signaling.

Experimental Workflow: DPP-IV Inhibition Assay

The following diagram illustrates the key steps in determining the inhibitory potential of a peptide on DPP-IV activity.

DPPIV_Inhibition_Workflow start Start prep Prepare Reagents: - DPP-IV Enzyme - Tat (1-9) Peptide - Fluorogenic Substrate start->prep mix Mix Reagents in 96-well Plate prep->mix incubate Incubate at 37°C mix->incubate read Read Fluorescence incubate->read analyze Analyze Data & Determine IC50 read->analyze end End analyze->end

Caption: Workflow for the DPP-IV inhibition assay.

Experimental Workflow: Electrophoretic Mobility Shift Assay (EMSA)

This diagram outlines the process of identifying peptide-RNA interactions using EMSA.

EMSA_Workflow start Start label_rna Label TAR RNA start->label_rna incubate Incubate Labeled RNA with Tat Peptide label_rna->incubate electrophoresis Native Polyacrylamide Gel Electrophoresis incubate->electrophoresis detect Detect Labeled RNA electrophoresis->detect analyze Analyze for Mobility Shift detect->analyze end End analyze->end

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling HIV-1 Tat Protein (1-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

The Human Immunodeficiency Virus Type 1 (HIV-1) Tat protein is a regulatory protein essential for viral replication and can exert toxic effects on cells.[1] The HIV-1 Tat (1-9) fragment is a synthetic peptide derived from this protein. While the synthetic peptide itself is not infectious, it is a bioactive molecule and should be handled with appropriate safety precautions to minimize exposure and ensure laboratory safety. All procedures involving this peptide should be conducted following a thorough risk assessment and, at a minimum, adhere to Biosafety Level 2 (BSL-2) practices, especially in contexts where there is a risk of generating aerosols or in environments working with infectious agents.[1]

This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your research and development activities.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory for all personnel handling HIV-1 Tat Protein (1-9) and related materials to prevent skin and eye contact, inhalation, and ingestion.[2]

PPE ComponentSpecificationPurpose
Gloves Nitrile or latex, disposablePrevents skin contact with the peptide.[1][2] Must be changed when contaminated.
Lab Coat Solid-front, with tight-fitting wristsProtects skin and personal clothing from splashes and contamination.[1][3]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes of potentially hazardous materials.[1][2]
Respiratory Protection N95 or higher, as determined by risk assessmentTo be used when there is a potential for aerosol generation (e.g., sonicating, vigorous mixing).[1]

Operational Plan: Handling and Experimental Workflow

Meticulous planning and execution of all procedures involving HIV-1 Tat Protein (1-9) are crucial to minimize exposure risks.

StageProcedure
Receiving and Storage Upon receipt, store the lyophilized peptide at -20°C or colder in a tightly sealed container, away from bright light.[4][5] For long-term storage, -80°C is preferable.[6] Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, as peptides are often hygroscopic.[3][6]
Reconstitution Before reconstitution, centrifuge the vial to pellet the entire peptide sample.[6] Reconstitute the peptide using a suitable sterile solvent (e.g., sterile distilled water, dilute acetic acid, or as specified by the manufacturer) to create a stock solution.[5] If the peptide's solubility is unknown, it is advisable to first attempt to dissolve a small amount in sterile water.[5] For peptides with specific properties (e.g., containing Cys, Met, or Trp), use of oxygen-free buffers may be necessary to prevent oxidation.[3]
Experimental Use All manipulations of the peptide, especially those that could generate aerosols, should be performed in a biological safety cabinet (BSC).[1] Use mechanical pipetting devices; mouth pipetting is strictly prohibited.[7] Avoid the generation of dust or aerosols.[8]

Disposal Plan

Proper disposal of all materials contaminated with HIV-1 Tat Protein (1-9) is critical to prevent the release of bioactive materials into the environment.

Waste TypeDisposal Protocol
Liquid Waste Decontaminate all liquid waste containing the peptide before disposal. A common method is to add a disinfectant, such as bleach, to a final concentration of 10% with a contact time of at least 30 minutes.[1]
Solid Waste Place all contaminated solid waste, including gloves, pipette tips, and vials, in a designated biohazard bag.[1] Dispose of this waste in accordance with institutional policies for chemical and biological waste.
Sharps Dispose of any contaminated sharps, such as needles or broken glass, in a designated sharps container.

Experimental Protocol: Safe Handling of Lyophilized HIV-1 Tat Protein (1-9)

Objective: To safely handle, reconstitute, and use lyophilized HIV-1 Tat Protein (1-9) while minimizing exposure risk.

Materials:

  • Lyophilized HIV-1 Tat Protein (1-9)

  • Appropriate sterile solvent

  • Sterile pipette tips and microcentrifuge tubes

  • Personal Protective Equipment (as specified in the table above)

  • Biological Safety Cabinet (BSC)

  • Microcentrifuge

  • Vortex mixer (optional)

  • Designated biohazard bags and sharps container

Procedure:

  • Preparation:

    • Don all required PPE: lab coat, gloves, and safety glasses.

    • Perform all subsequent steps within a certified BSC.

    • Allow the sealed vial of lyophilized peptide to equilibrate to room temperature in a desiccator for at least 20 minutes.[6]

  • Reconstitution:

    • Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.[6]

    • Carefully open the vial.

    • Using a sterile pipette, add the appropriate volume of the recommended solvent to the vial to achieve the desired stock concentration.

    • Gently swirl or pipette up and down to dissolve the peptide. If necessary, vortex at a low speed. Avoid vigorous shaking to prevent denaturation.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the peptide solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the peptide.[5][6]

    • Clearly label each aliquot with the peptide name, concentration, and date.

    • Store the aliquots at -20°C or -80°C.[6]

  • Cleanup and Disposal:

    • Decontaminate all work surfaces within the BSC with an appropriate disinfectant (e.g., 70% ethanol, followed by a 10% bleach solution if necessary, then wiped with sterile water).

    • Dispose of all contaminated materials (e.g., pipette tips, empty vial, gloves) in the designated biohazard waste container.[1]

Workflow for Safe Handling of HIV-1 Tat Protein (1-9)

G Safe Handling Workflow for HIV-1 Tat Protein (1-9) cluster_prep Preparation cluster_handling Handling (in BSC) cluster_storage Storage of Aliquots cluster_disposal Disposal A Receive and Log Peptide B Store at -20°C or colder A->B Immediate Storage D Equilibrate Vial to Room Temp B->D Prior to Use C Don Appropriate PPE C->D E Centrifuge Vial D->E F Reconstitute with Solvent E->F G Aliquot into Single-Use Tubes F->G H Use in Experiment G->H Immediate Use I Store Aliquots at -20°C or colder G->I Long-term Storage J Decontaminate Work Surfaces H->J K Dispose of Solid Waste in Biohazard Bag J->K L Dispose of Liquid Waste per Protocol K->L

Caption: Workflow for the safe handling of HIV-1 Tat Protein (1-9).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.